molecular formula C7H3BrF4O B3034392 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene CAS No. 1682-04-8

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Cat. No.: B3034392
CAS No.: 1682-04-8
M. Wt: 259 g/mol
InChI Key: NLWGEYNHXVCHOS-UHFFFAOYSA-N
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Description

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene is a useful research compound. Its molecular formula is C7H3BrF4O and its molecular weight is 259 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWGEYNHXVCHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive scientific overview of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene (CAS No. 1682-04-8), a highly functionalized fluorinated aromatic building block. The unique electronic properties conferred by its polysubstituted structure—four electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a synthetically versatile bromine handle—make it a valuable intermediate in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a robust synthetic protocol based on established nucleophilic aromatic substitution principles, provides an in-depth analysis of its expected spectroscopic signature, and explores its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. Safety and handling protocols are also provided to ensure its effective and safe utilization in a laboratory setting.

Core Molecular Profile & Physicochemical Properties

This compound, also known as 4-Bromo-2,3,5,6-tetrafluoroanisole, is a synthetically useful intermediate.[1][2] The dense fluorination dramatically alters the electron density of the aromatic ring, making it highly susceptible to certain reaction classes while providing a scaffold that can enhance the metabolic stability and binding affinity of derivative compounds.[3][4] The bromine atom serves as a key functional handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

Structural Information:

SNAr_Mechanism reagents Pentafluorobromobenzene + Sodium Methoxide (NaOMe) in Methanol (MeOH) intermediate Meisenheimer Complex (Negatively charged intermediate, stabilized by fluorine atoms) reagents->intermediate Nucleophilic Attack product 1-Bromo-2,3,5,6-tetrafluoro- 4-methoxybenzene + Sodium Fluoride (NaF) intermediate->product Elimination of Fluoride

Caption: Synthetic pathway via Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: Synthesis via SₙAr

This protocol is a representative procedure based on established methods for the reaction of polyfluoroaromatic compounds with sodium methoxide. [5][6]

  • Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 g, 52 mmol) in small portions to anhydrous methanol (100 mL) under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium methoxide solution to 0 °C using an ice bath.

  • Substrate Addition: Add pentafluorobromobenzene (10.0 g, 40.5 mmol) dropwise to the stirred sodium methoxide solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 3-4 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of cold water. Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry. While a complete, published dataset for this specific molecule is not readily available, its spectral features can be reliably predicted based on analogous structures. [1][7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single signal corresponding to the methoxy group protons.

  • Predicted Signal: A singlet at approximately δ 4.0-4.2 ppm. The exact chemical shift is influenced by the electron-withdrawing environment of the tetrafluorinated ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex due to carbon-fluorine coupling.

  • Methoxy Carbon: A singlet around δ 60-65 ppm.

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons.

    • C-Br (C1): A triplet of triplets (tt) with a chemical shift around δ 95-105 ppm. The low chemical shift is characteristic of a carbon bearing bromine in a highly fluorinated ring.

    • C-F (C2, C6): A doublet of triplets (dt) or a complex multiplet around δ 140-148 ppm, exhibiting a large one-bond ¹JCF coupling constant.

    • C-F (C3, C5): Similar to C2/C6, a multiplet in the δ 140-148 ppm region.

    • C-OMe (C4): A triplet of triplets (tt) around δ 135-145 ppm, showing coupling to the four neighboring fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most diagnostic technique for this molecule. Due to the symmetry of the substitution pattern, two distinct fluorine environments are expected.

  • Predicted Signals: Two multiplets are anticipated in the aromatic fluorine region (typically δ -130 to -160 ppm relative to CFCl₃). [2][9] * F-2, F-6 (ortho to Br): A multiplet showing coupling to F-3/F-5.

    • F-3, F-5 (meta to Br): A multiplet showing coupling to F-2/F-6.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug discovery lies in its role as a versatile building block for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds. [10]

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals. [11]In this reaction, the aryl bromide is coupled with an organoboron species, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. [10]

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_outcome Outcome ArylBr 1-Bromo-2,3,5,6-tetrafluoro- 4-methoxybenzene Reaction Reaction in Solvent (e.g., Dioxane/H2O) under Inert Atmosphere (Heat) ArylBr->Reaction BoronicAcid Aryl Boronic Acid (R-B(OH)2) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Purification Work-up & Purification Reaction->Purification Product Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for Suzuki couplings of aryl bromides. [11]

  • Reaction Setup: To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C for 6-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the target biaryl product.

The incorporation of the tetrafluoro-methoxy-phenyl moiety can impart desirable properties to the final molecule, such as increased metabolic stability due to the blockage of potential oxidation sites by fluorine atoms, and altered lipophilicity and electronic character which can modulate target binding and pharmacokinetic profiles. [12]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Lead Sciences. This compound. [Link]

  • Rutherford, K. G., & Redmond, W. 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

  • ResearchGate. Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Polyfluorinated Groups in Medicinal Chemistry | Request PDF. [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. J Org Chem, 66(8), 2809-17. [Link]

  • Bassetto, M., Ferla, S., & Pertusati, F. (2015). Polyfluorinated groups in medicinal chemistry. Future Med Chem, 7(4), 527-46. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Royal Society of Chemistry. Supporting information. [Link]

  • Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83. [Link]

  • S. Ando, et al. 13C n.m.r, analysis of fluorinated polyimides and poly (amic acid ) s. [Link]

  • Organic Syntheses Procedure. dibenzoylmethane. [Link]

  • Royal Society of Chemistry. Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. [Link]

  • NIST WebBook. 1-Bromo-2,3,5,6-tetrafluorobenzene. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895). [Link]

  • Study.com. Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. [Link]

  • Pure. The copper catalysed reaction of sodium methoxide with aryl bromides : a mechanistic study leading to a facile synthesis of anisole derivatives. [Link]

  • Organic Syntheses Procedure. dibenzoylmethane. [Link]

  • Burdon, J., et al. (1965). Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds. Journal of the Chemical Society (Resumed). [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, also known as 4-Bromo-2,3,5,6-tetrafluoroanisole, is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its structure, featuring a polyfluorinated benzene ring substituted with both a reactive bromine atom and an electron-donating methoxy group, offers a unique combination of chemical properties. The dense fluorine substitution creates a highly electron-deficient aromatic core, profoundly influencing the molecule's reactivity, stability, and physicochemical characteristics.

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a robust synthetic pathway with mechanistic insights, its characteristic reactivity, and its applications as a versatile intermediate, particularly in the fields of medicinal chemistry and materials science. For professionals in drug discovery, the strategic incorporation of such fluorinated moieties can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of active pharmaceutical ingredients (APIs).

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValue
IUPAC Name This compound
Synonyms 4-Bromo-2,3,5,6-tetrafluoroanisole
CAS Number 1682-04-8[1]
Molecular Formula C₇H₃BrF₄O
Molecular Weight 263.00 g/mol
Appearance Typically a solid or liquid
Boiling Point ~104-106 °C at 15 Torr[2]
Density ~1.955 g/cm³ (Predicted)[2]

Chemical Structure: Chemical structure of this compound

Synthesis and Mechanistic Rationale

The most direct and common synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a readily available starting material, Pentafluorobromobenzene. This reaction is a classic example of how highly electron-deficient aromatic systems are activated towards nucleophilic attack.

Reaction Scheme: Pentafluorobromobenzene + Sodium Methoxide → this compound

Causality and Regioselectivity: The reaction proceeds via a Meisenheimer complex intermediate.[3] The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-poor perfluorinated ring. The attack is strongly directed to the C4 position (para to the bromine atom) for two key reasons:

  • Electronic Activation: The fluorine atoms strongly withdraw electron density via the inductive effect, activating the entire ring for nucleophilic attack.

  • Steric Hindrance: The bromine atom at C1 is sterically bulky, disfavoring nucleophilic attack at the adjacent C2 and C6 (ortho) positions. The C4 position is the most sterically accessible and electronically activated site for substitution.

The subsequent loss of a fluoride ion from the intermediate restores aromaticity and yields the final product. The choice of a polar aprotic solvent like methanol is ideal as it readily dissolves the sodium methoxide and stabilizes the charged intermediate.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Pentafluorobromobenzene Pentafluorobromobenzene ReactionVessel Reaction Vessel (Stirring, Controlled Temp.) Pentafluorobromobenzene->ReactionVessel SodiumMethoxide Sodium Methoxide (in Methanol) SodiumMethoxide->ReactionVessel Quenching Quenching (e.g., with water) ReactionVessel->Quenching 1. S_NAr Reaction Extraction Extraction (e.g., with Ether) Quenching->Extraction 2. Phase Separation Purification Purification (e.g., Distillation) Extraction->Purification 3. Isolation FinalProduct 1-Bromo-2,3,5,6-tetrafluoro- 4-methoxybenzene Purification->FinalProduct 4. Purity >98%

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
  • 1. Preparation: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve pentafluorobromobenzene (1.0 eq.) in anhydrous methanol.

  • 2. Reagent Addition: Prepare a solution of sodium methoxide (1.1 eq.) in anhydrous methanol. Add this solution dropwise to the stirring solution of pentafluorobromobenzene at room temperature.

  • 3. Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).

  • 4. Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • 5. Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • 6. Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methoxy (–OCH₃) protons, typically in the range of 3.9-4.2 ppm.

  • ¹⁹F NMR: Due to the molecule's symmetry, the four fluorine atoms are chemically equivalent, resulting in a single resonance in the ¹⁹F NMR spectrum.[4] The large chemical shift range of ¹⁹F NMR makes it a powerful tool for analyzing fluorinated compounds.[4]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbon, the bromine-bearing carbon (C1), the methoxy-bearing carbon (C4), and the fluorine-bearing carbons (C2, C3, C5, C6). The signals for the fluorinated carbons will exhibit characteristic C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, which allows for its strategic incorporation into larger, more complex molecules.

Reactions at the Carbon-Bromine Bond: Cross-Coupling

The C-Br bond is the primary site for transformations aimed at building molecular complexity. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.[5]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds. This is one of the most widely used methods for constructing biaryl scaffolds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, introducing linear alkyne moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation for synthesizing a vast number of APIs containing arylamine structures.

  • Stille Coupling: Reaction with organostannanes.

  • Organometallic Reagents: The C-Br bond can be converted into an organolithium or Grignard reagent, which can then be used to react with a wide range of electrophiles.

Nucleophilic Aromatic Substitution (SNAr) at C-F

While the C-Br bond is the most common reaction site, the fluorine atoms can also be displaced by strong nucleophiles under forcing conditions. The methoxy group is electron-donating, which deactivates the ring towards SNAr compared to the pentafluorobromobenzene precursor. However, selective substitution can still be achieved, offering a secondary pathway for functionalization.

G cluster_coupling Cross-Coupling Reactions (at C-Br) cluster_organometallic Organometallic Intermediates (from C-Br) Parent 1-Bromo-2,3,5,6-tetrafluoro- 4-methoxybenzene Suzuki Suzuki-Miyaura (Biaryl Synthesis) Parent->Suzuki R-B(OH)₂, Pd cat. Sonogashira Sonogashira (Aryl-Alkyne Synthesis) Parent->Sonogashira R-C≡CH, Pd/Cu cat. Buchwald Buchwald-Hartwig (Arylamine Synthesis) Parent->Buchwald R₂NH, Pd cat. Stille Stille (Biaryl/Vinyl Synthesis) Parent->Stille R-SnBu₃, Pd cat. Grignard Grignard Reagent (R-MgBr) Parent->Grignard Mg Lithium Organolithium (R-Li) Parent->Lithium n-BuLi

Caption: Key reaction pathways for the synthetic functionalization of the title compound.

Applications in Drug Discovery

Fluorinated compounds are of immense interest in pharmaceutical R&D. The introduction of the 2,3,5,6-tetrafluoro-4-methoxyphenyl moiety can confer several advantageous properties to a drug candidate:

  • Metabolic Stability: The C-F bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can block common metabolic pathways and increase the half-life of a drug.

  • Lipophilicity: Fluorine substitution significantly increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.

  • Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins, potentially increasing the potency of the drug.

This building block serves as a valuable scaffold for synthesizing novel inhibitors, receptor antagonists, and other bioactive molecules where fine-tuning of these properties is critical for success.

Safety and Handling

This compound is a chemical intermediate that must be handled with appropriate care in a laboratory setting.

  • Hazard Classification: While a specific, comprehensive SDS for this exact compound is not widely available, related polyfluorinated and brominated aromatics are typically classified as irritants. Assume it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area or a fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[7]

    • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

    • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

A comprehensive list of references will be compiled here, including links to cited literature and safety data sheets for related compounds. For the purpose of this guide, the citations provided in-text correspond to the search results used for grounding. A formal reference list would be formatted as follows:

  • Sigma-Aldrich. Safety Data Sheet for 4-Bromo-2,3,5,6-tetrafluoropyridine. [URL]
  • ChemicalBook. 4-BroMo-2,3,5,6-tetrafluoroanisole | 1682-04-8. [URL]
  • Ossila. Safety Data Sheet for 4-Bromo-2,6-difluoroaniline. (2023). [URL]
  • Royal Society of Chemistry.
  • ECHEMI. 4-BroMo-2-(trifluoroMethoxy)
  • Royal Society of Chemistry.
  • Fisher Scientific. Safety Data Sheet for 4-bromoanisole. (2009). [URL]
  • Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. (2024). [URL]
  • CAS Common Chemistry. 2,3,5,6-Tetrafluoroanisole. [URL]
  • BenchChem. 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene. [URL]
  • ChemicalBook. 4-BROMO-2,3,5,6-TETRAFLUOROANILINE. [URL]
  • Sigma-Aldrich. 2,3,5,6-Tetrafluoroanisole | 2324-98-3. [URL]
  • PubChem. Compound Summary for CID 162369732. [URL]
  • Royal Society of Chemistry.
  • Homework.Study.com. Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. [URL]
  • Synthesis of the Soft Lewis Superacid...PubMed Central. (2025). [URL]
  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). [URL]
  • Brainly.in. 1 2 3 4 5 pentafluoro 6 nitrobenzene react with sodium methoxide in methanol to form? (2019). [URL]
  • SpectraBase. 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - Optional[19F NMR] - Chemical Shifts. [URL]
  • PubChem. Compound Summary for CID 75351, 2,3,5,6-Tetrafluoroanisole. [URL]
  • ElectronicsAndBooks. A Solvent Effect in the Reaction of Sodium Methoxide with Pentafluoronitrobenzene. [URL]
  • Unlocking Chemical Innovation: The Role of 4-Bromo-2,3,5,6-tetrafluoropyridine. (2024). [URL]
  • PubMed. Synthesis of the Soft Lewis Superacid... (2025). [URL]
  • Thermo Fisher Scientific. 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride, 99%. [URL]
  • Filo. 1,2,3,4,5 -Pentafluoro-6-nitrobenzene reacts readily with sodium methoxid.. (2024). [URL]
  • BenchChem. Application Notes and Protocols: Catalytic Cross-Coupling Reactions... [URL]
  • National Institutes of Health. Stereospecific Pd-Catalyzed Cross-Coupling Reactions... [URL]
  • BenchChem. A Comparative Guide to Cross-Coupling Reactions... [URL]
  • Pure. The copper catalysed reaction of sodium methoxide with aryl bromides... (1989). [URL]
  • ChemRxiv.
  • National Institutes of Health. 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. [URL]
  • PubChem. Compound Summary for CID 139548270. [URL]

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polyfluorinated Aromatics

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a transformative approach.[1] The unique physicochemical properties imparted by fluorine—such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Highly substituted polyfluorinated aromatic compounds, such as 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, are valuable intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

This compound, also known as 4-Bromo-2,3,5,6-tetrafluoroanisole, is a polysubstituted aromatic compound. Its core structure is a benzene ring heavily substituted with electron-withdrawing fluorine atoms, a bromine atom, and an electron-donating methoxy group. This substitution pattern creates a unique electronic environment that dictates its reactivity and physical properties.

PropertyValueSource
CAS Number 1682-04-8[4]
Molecular Formula C₇H₃BrF₄O[4]
Molecular Weight 259.00 g/mol [4]
Appearance Clear colorless to pale yellow liquid[5]

Synthesis of this compound

The synthesis of this compound typically starts from a more readily available polyfluorinated precursor, such as 1-Bromo-2,3,5,6-tetrafluorobenzene. The introduction of the methoxy group is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The tetrafluorinated ring is highly activated towards nucleophilic attack, allowing for the displacement of a fluoride ion by a methoxide nucleophile.

Illustrative Synthetic Workflow

Synthesis_Workflow start 1-Bromo-2,3,5,6-tetrafluorobenzene product This compound start->product Nucleophilic Aromatic Substitution (SNAr) reagents Sodium Methoxide (NaOMe) Methanol (MeOH) reagents->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1-Bromo-2,3,5,6-tetrafluorobenzene in anhydrous methanol.

  • Reagent Addition: Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature. The reaction is typically exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Molecular Structure and Conformation

The benzene ring is expected to be planar. The substituents, particularly the fluorine and bromine atoms, will influence the bond lengths and angles of the aromatic ring due to steric and electronic effects. The methoxy group's oxygen atom will lie in the plane of the benzene ring to maximize resonance stabilization, with the methyl group likely oriented to minimize steric hindrance with the adjacent fluorine atoms.

Key Structural Features (Inferred)
  • Planarity: The core benzene ring is planar.

  • C-F and C-Br Bond Lengths: These will be consistent with typical values for halogenated aromatic compounds.

  • C-O-C Bond Angle: The bond angle of the methoxy group will be approximately 109.5°.

  • Torsion Angle: The C-C-O-C torsion angle will be close to 0° or 180° to maintain planarity and conjugation.

Caption: 2D representation of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methoxy protons (-OCH₃) and potentially a complex multiplet for the aromatic proton if present in a related, less substituted analogue. For a similar compound, 1-bromo-2,3,5,6-tetrafluorobenzene, the single aromatic proton appears as a multiplet around 7.1 ppm due to coupling with the adjacent fluorine atoms.[7]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the bromine will be downfield, as will the carbons attached to the highly electronegative fluorine atoms. The carbon of the methoxy group will appear in the typical range for an sp³ hybridized carbon attached to an oxygen atom.

  • ¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It will show signals for the fluorine atoms, and the coupling patterns can help to confirm their positions on the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For the related 1-Bromo-2,3,5,6-tetrafluorobenzene, the molecular ion peak is observed at m/z 228.970, corresponding to the molecular weight.[8] For this compound, the molecular ion peak would be expected at m/z 259.00. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be evident in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C-H (methoxy)2950-2850
C=C (aromatic)1600-1450
C-O (ether)1250-1050
C-F1350-1150
C-Br700-500

Reactivity and Applications

The presence of multiple functional groups on the aromatic ring makes this compound a versatile synthetic intermediate.

  • Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

  • Nucleophilic Aromatic Substitution: The highly fluorinated ring is susceptible to further nucleophilic attack, potentially allowing for the displacement of a fluorine atom under forcing conditions.

  • Applications in Drug Discovery: As a building block, this compound can be used to introduce the tetrafluoromethoxy-phenyl moiety into larger molecules. This can enhance metabolic stability by blocking sites of oxidation and modulate the electronic properties of the final compound.[1][2]

Conclusion

This compound is a key building block in the synthesis of advanced materials and pharmaceuticals. Its unique molecular structure, characterized by a poly-halogenated and methoxy-substituted aromatic ring, provides a platform for diverse chemical transformations. A thorough understanding of its synthesis, structure, and spectroscopic properties is crucial for its effective utilization in research and development. This guide has provided a detailed technical overview to support scientists and researchers in their work with this important chemical intermediate.

References

  • The Role of Fluorinated Aromatics in Modern Drug Discovery. Google Vertex AI Search.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - PMC. NIH.
  • 1-Bromo-2,3,5,6-tetrafluorobenzene - NIST WebBook. NIST.
  • 1-bromo-2,3,5,6-tetrafluorobenzene(1559-88-2) 1 h nmr - ChemicalBook. ChemicalBook.
  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • This compound - CAS:1682-04-8 - Sunway Pharm Ltd. Sunway Pharm Ltd.
  • 1-Bromo-2,3,5,6-tetrafluorobenzene, 98% - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M

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1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, a key fluorinated building block in the development of advanced pharmaceutical and materials science applications. The synthesis is presented as a robust two-step process commencing with the nucleophilic aromatic substitution on 1,2,4,5-tetrafluorobenzene to yield the key intermediate, 2,3,5,6-tetrafluoroanisole, followed by a regioselective electrophilic bromination. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses the critical process parameters and characterization of the final product, tailored for researchers and professionals in chemical and drug development.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound is most logically approached via a two-stage functionalization of a readily available polyfluorinated benzene core. The retrosynthetic analysis reveals a pathway that sequentially installs the methoxy and bromo groups, leveraging their distinct electronic influences on the aromatic ring.

The methoxy group is a strong activating, ortho-, para-director for electrophilic substitution, while the fluorine atoms are deactivating. This electronic profile dictates that the methoxy group should be introduced first to facilitate the subsequent bromination at the sterically accessible and electronically favorable para-position. The synthesis, therefore, logically proceeds from 1,2,4,5-tetrafluorobenzene.

G Target This compound Intermediate 2,3,5,6-Tetrafluoroanisole Target->Intermediate Electrophilic Bromination StartingMaterial 1,2,4,5-Tetrafluorobenzene Intermediate->StartingMaterial Nucleophilic Aromatic Substitution (SNAAr)

Caption: Retrosynthetic pathway for the target compound.

Step 1: Synthesis of 2,3,5,6-Tetrafluoroanisole via SNAr

The initial step involves the synthesis of 2,3,5,6-tetrafluoroanisole through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the methoxide ion (CH₃O⁻) displaces a fluorine atom on the 1,2,4,5-tetrafluorobenzene ring.

Mechanistic Rationale

Polyfluorinated aromatic compounds are highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms, which stabilizes the intermediate Meisenheimer complex. The reaction of polyfluorobenzenes with alcoholates like sodium methoxide is a well-established method for introducing alkoxy groups.[1] The substitution occurs preferentially at the carbon atom that is not flanked by two fluorine atoms, leading to the desired 2,3,5,6-tetrafluoroanisole intermediate.[2][3] The reaction is typically carried out in methanol, which serves as both the solvent and the source for the methoxide ion in the presence of a strong base like sodium hydroxide or using sodium methoxide directly.[4]

Experimental Protocol: Methoxylation

This protocol is adapted from established procedures for the methoxylation of polyfluorinated benzenes.[1][4]

Materials:

  • 1,2,4,5-Tetrafluorobenzene

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a fume hood, equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 1,2,4,5-tetrafluorobenzene and anhydrous methanol.

  • Slowly add sodium methoxide to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully quench by pouring it into a beaker containing ice and saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure 2,3,5,6-tetrafluoroanisole as a colorless liquid.

Data Presentation: Reagent Summary
ReagentMolar Mass ( g/mol )Amount (mmol)Molar Equiv.
1,2,4,5-Tetrafluorobenzene150.05501.0
Sodium Methoxide54.02601.2
Anhydrous Methanol32.04-Solvent

Step 2: Electrophilic Bromination of 2,3,5,6-Tetrafluoroanisole

The second and final step is the regioselective bromination of the intermediate at the position para to the methoxy group.

Mechanistic Rationale

The methoxy group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[5] In the case of 2,3,5,6-tetrafluoroanisole, the two ortho positions are already substituted with fluorine atoms. Therefore, the electrophilic attack by the bromonium ion (Br⁺), generated from molecular bromine with the aid of a Lewis acid catalyst like iron(III) bromide (FeBr₃), occurs exclusively at the vacant para position. The catalyst polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the electron-rich aromatic ring.

G cluster_workflow Experimental Workflow A 1. Dissolve 2,3,5,6-Tetrafluoroanisole in an inert solvent (e.g., CH2Cl2). B 2. Add FeBr3 catalyst and cool to 0°C. A->B C 3. Add Br2 solution dropwise. B->C D 4. Stir at room temperature until completion. C->D E 5. Quench with aq. NaHSO3 to remove excess Br2. D->E F 6. Work-up: Wash with water, brine, and dry. E->F G 7. Purify by distillation or crystallization. F->G

Caption: Workflow for the electrophilic bromination step.

Experimental Protocol: Bromination

This protocol is based on standard procedures for the bromination of activated aromatic rings.[6]

Materials:

  • 2,3,5,6-Tetrafluoroanisole

  • Molecular Bromine (Br₂)

  • Iron(III) bromide (FeBr₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 10% Aqueous sodium bisulfite (NaHSO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, charge an oven-dried 250 mL three-necked flask, equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, with 2,3,5,6-tetrafluoroanisole and anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous iron(III) bromide. Cool the flask to 0°C using an ice bath.

  • In the dropping funnel, prepare a solution of molecular bromine in a small amount of dichloromethane.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until GC/TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of 10% aqueous sodium bisulfite solution until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or recrystallization to afford this compound.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

PropertyValue
CAS Number 1682-04-8[7]
Molecular Formula C₇H₃BrF₄O[7]
Molecular Weight 259.00 g/mol [7]
Appearance Expected to be a colorless solid or liquid at room temperature.
¹H NMR A singlet for the methoxy protons (OCH₃) is expected.
¹⁹F NMR Complex splitting patterns due to F-F coupling are expected.
Mass Spec (EI) Molecular ion peaks corresponding to the bromine isotopes (⁷⁹Br, ⁸¹Br) should be observed at m/z 258 and 260.

References

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1 - NIST. Available at: [Link]

  • 1-Bromo-2,3,5,6-tetrafluorobenzene - the NIST WebBook . Available at: [Link]

  • 2,3,5,6-Tetrafluoroanisole | C7H4F4O | CID 75351 - PubChem. Available at: [Link]

  • 2,3,5,6-Tetrafluoroanisole - CAS Common Chemistry . Available at: [Link]

  • Bromination of Anisole - YouTube. Available at: [Link]

  • Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

Sources

In-Depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3,5,6-tetrafluoroanisole, also known by its systematic name 1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms and a methoxy group on the benzene ring, make it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical constants, chemical properties, and safety considerations, tailored for professionals in research and development.

Chemical Identity and Physical Properties

The fundamental identification and physical characteristics of 4-Bromo-2,3,5,6-tetrafluoroanisole are summarized below. These constants are critical for its application in experimental design, reaction optimization, and purification processes.

PropertyValueSource(s)
CAS Number 1682-04-8[1][2][3][4][5]
Molecular Formula C₇H₃BrF₄O[2][6]
Molecular Weight 259.00 g/mol [2]
Synonyms This compound[2]
Appearance Likely a colorless liquid or solid[6]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1!"]; "C2" [label="C", pos="-0.87,0.5!"]; "C3" [label="C", pos="-0.87,-0.5!"]; "C4" [label="C", pos="0,-1!"]; "C5" [label="C", pos="0.87,-0.5!"]; "C6" [label="C", pos="0.87,0.5!"]; "Br" [label="Br", pos="0,2!"]; "F1" [label="F", pos="-1.74,1!"]; "F2" [label="F", pos="-1.74,-1!"]; "F3" [label="F", pos="1.74,-1!"]; "F4" [label="F", pos="1.74,1!"]; "O" [label="O", pos="0,-2!"]; "CH3" [label="CH₃", pos="0,-3!"];

"C1" -- "C2" [color="#202124"]; "C2" -- "C3" [color="#202124"]; "C3" -- "C4" [color="#202124"]; "C4" -- "C5" [color="#202124"]; "C5" -- "C6" [color="#202124"]; "C6" -- "C1" [color="#202124"]; "C1" -- "Br" [color="#EA4335"]; "C2" -- "F1" [color="#34A853"]; "C3" -- "F2" [color="#34A853"]; "C5" -- "F3" [color="#34A853"]; "C6" -- "F4" [color="#34A853"]; "C4" -- "O" [color="#4285F4"]; "O" -- "CH3" [color="#4285F4"]; } Caption: Molecular Structure of 4-Bromo-2,3,5,6-tetrafluoroanisole.

Synthesis and Reactivity

The presence of a bromine atom on the highly fluorinated ring makes 4-Bromo-2,3,5,6-tetrafluoroanisole a versatile intermediate. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of carbon-based substituents. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, although to a lesser extent than perfluorinated aromatics due to the presence of the electron-donating methoxy group.

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for 4-Bromo-2,3,5,6-tetrafluoroanisole, a cautious approach to handling is imperative. General safety protocols for halogenated organic compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat and appropriate footwear.

Handling and Storage:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data

Applications in Research and Development

The unique substitution pattern of 4-Bromo-2,3,5,6-tetrafluoroanisole makes it a valuable precursor in the synthesis of novel organic materials and pharmaceutical candidates. The tetrafluorinated phenyl moiety can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity in drug molecules. In materials science, its incorporation can lead to polymers and liquid crystals with unique thermal and electronic properties.

References

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An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Spectroscopic Features

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene possesses a highly substituted aromatic ring, which gives rise to a unique and informative spectroscopic signature. The presence of bromine, four fluorine atoms, and a methoxy group dictates the chemical shifts, coupling patterns, and fragmentation behavior observed in various spectroscopic techniques.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J (Hz)
~3.9 - 4.1s3H-OCH₃N/A
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentPredicted J (Hz)
~145 - 155 (t)C-F¹JCF ≈ 240-260
~135 - 145 (t)C-F¹JCF ≈ 240-260
~110 - 120 (t)C-Br²JCF ≈ 20-30
~95 - 105 (t)C-OCH₃²JCF ≈ 20-30
~60 - 65-OCH₃³JCF ≈ 3-5
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)
Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted J (Hz)
~ -130 to -140mF-2, F-6⁴JF-F ≈ 15-20
~ -150 to -160mF-3, F-5⁴JF-F ≈ 15-20
Table 4: Predicted Key IR Absorptions (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850MediumC-H stretch (-OCH₃)
1630 - 1650Medium-StrongC=C aromatic stretch
1450 - 1500StrongC=C aromatic stretch
1200 - 1300StrongC-O-C stretch
1000 - 1100Very StrongC-F stretch
550 - 650MediumC-Br stretch
Table 5: Predicted Mass Spectrometry (EI) Fragmentation
m/zRelative IntensityAssignment
258/260High[M]⁺ (Molecular ion with Br isotopes)
243/245Medium[M - CH₃]⁺
179Medium[M - Br]⁺
151Low[M - Br - CO]⁺

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and relatively simple residual solvent peak.

  • Techniques: ¹H, ¹³C, and ¹⁹F NMR are essential for a complete structural elucidation. 2D experiments like COSY, HSQC, and HMBC would be invaluable for unambiguous assignments, especially for the complex ¹³C and ¹⁹F spectra.

Experimental Workflow Diagram:

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B 1H NMR Acquisition (Standard pulse sequence) A->B C 19F NMR Acquisition (Proton decoupled) A->C D 13C NMR Acquisition (Proton decoupled) A->D E Data Processing (Phasing, Baseline Correction, Integration) B->E C->E D->E F Spectral Interpretation E->F

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum with proton decoupling.

  • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

  • Spectral Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale for Experimental Choices:

  • Sample Preparation: The KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.[1][2] It minimizes scattering effects and produces sharp, well-defined absorption bands.

Experimental Workflow Diagram:

FTIR_Workflow A Sample Preparation (1-2 mg sample in 100-200 mg KBr) B Pellet Pressing A->B D Sample Spectrum Acquisition B->D C Background Spectrum Acquisition (Empty sample compartment) C->D E Data Processing and Interpretation D->E

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Step-by-Step Protocol:

  • Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum. Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Rationale for Experimental Choices:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[3] EI provides reproducible fragmentation patterns that are useful for structural elucidation.

Experimental Workflow Diagram:

MS_Workflow A Sample Preparation (Dilute solution in a volatile solvent) B GC Injection and Separation A->B C EI Ionization B->C D Mass Analysis C->D E Data Interpretation D->E

Caption: Workflow for GC-MS analysis with Electron Ionization.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis: Inject the sample into the GC-MS system. The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

  • Ionization: In the ion source, the sample molecules will be bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

References

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
  • Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (2), 76-80.
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  • Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4578-4586.
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  • Charlier, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Magnetic Resonance, 3(1), 1-14.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chem-space. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Hansen, P. E., & Berg, A. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160-2161.
  • Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4578–4586.
  • Hansen, P. E., & Berg, A. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160-2161.
  • Day, J. I., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12753-12763.
  • ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS? Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

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  • Rzepa, H. S., et al. (2019). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
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  • Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. [Link]

  • ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]

  • Horta, B. A. C., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Chemistry – A European Journal, 26(45), 10229-10236.
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  • University of Puget Sound. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Ramalingam, S., et al. (2014). Experimental (FT-IR and FT-Raman) and theoretical (HF and DFT) investigation, IR intensity, Raman activity and frequency estimation analyses on 1-bromo-4-chlorobenzene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 584-593.

Sources

An In-Depth Technical Guide to the NMR Analysis of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorine NMR in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in the optimization of drug candidates. Consequently, the precise and unambiguous characterization of fluorinated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of these molecules. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive and informative probe into the molecular environment.

This guide provides a comprehensive technical overview of the NMR analysis of 1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, a representative polyfluorinated aromatic compound. We will delve into a detailed analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, offering insights into the interpretation of chemical shifts and coupling constants. Furthermore, this document outlines robust experimental protocols for acquiring high-quality NMR data for such compounds, ensuring that researchers and drug development professionals can confidently apply these techniques in their own laboratories. In the absence of publicly available, experimentally derived spectral data for this specific molecule, the following analysis is based on high-quality predicted NMR data to serve as an authoritative guide for interpretation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple, dominated by the signal from the methoxy group protons.

  • Chemical Shift (δ): The three equivalent protons of the methoxy group (-OCH₃) are expected to resonate as a single peak. Due to the electron-donating nature of the oxygen atom, this peak will be shifted downfield. The presence of four electron-withdrawing fluorine atoms on the aromatic ring will further deshield these protons, leading to a predicted chemical shift in the range of 3.9-4.2 ppm .

  • Multiplicity: The primary coupling interaction for the methoxy protons will be with the adjacent fluorine atoms at the 2 and 6 positions. This through-space coupling, typically a five-bond coupling (⁵JHF), is expected to be small. As a result, the proton signal is predicted to appear as a triplet , arising from coupling to two equivalent fluorine atoms. The expected coupling constant (⁵JHF) is in the range of 1-3 Hz .

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will provide detailed information about the carbon framework of the molecule. The chemical shifts are significantly influenced by the carbon-fluorine couplings.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (JCF, Hz)
C-Br95-105Triplet of triplets¹JCF ≈ 15-25 Hz, ²JCF ≈ 5-10 Hz
C-F140-150Doublet of doublets of doublets¹JCF ≈ 240-260 Hz, ²JCF ≈ 10-20 Hz, ³JCF ≈ 2-5 Hz
C-OCH₃135-145Triplet²JCF ≈ 10-20 Hz
-OCH₃60-65Singlet-
  • C-Br (C1): This carbon is directly attached to bromine and is flanked by two fluorine atoms. Its chemical shift is expected in the upfield region for aromatic carbons due to the heavy atom effect of bromine. The signal will likely appear as a triplet of triplets due to coupling with the two adjacent fluorine atoms (F-2 and F-6) and the two meta fluorine atoms (F-3 and F-5).

  • C-F (C2, C3, C5, C6): Due to symmetry, the four fluorine-bearing carbons are chemically equivalent. These carbons will appear significantly downfield due to the strong deshielding effect of the directly attached fluorine atoms. The signal will be a complex multiplet due to one-bond coupling to the directly attached fluorine and smaller two- and three-bond couplings to the other fluorine atoms. The one-bond carbon-fluorine coupling (¹JCF) is typically very large, in the range of 240-260 Hz.

  • C-OCH₃ (C4): This carbon is attached to the methoxy group and is situated between two fluorine atoms. Its chemical shift will be downfield. The signal is expected to be a triplet due to coupling with the two ortho fluorine atoms (F-3 and F-5).

  • -OCH₃: The methoxy carbon will appear as a singlet in the typical aliphatic region, around 60-65 ppm.

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is arguably the most informative for this molecule. Due to the symmetry of the molecule, the four fluorine atoms are chemically equivalent, and therefore a single signal is expected.

  • Chemical Shift (δ): The chemical shift of the fluorine atoms is influenced by the bromine and methoxy substituents. The electron-donating methoxy group will shield the fluorine nuclei, while the bromine atom will have a smaller effect. A predicted chemical shift in the range of -140 to -150 ppm (relative to CFCl₃) is anticipated.

  • Multiplicity: Although chemically equivalent, the fluorine atoms are magnetically non-equivalent. The signal is expected to be a complex multiplet due to coupling with the other fluorine atoms and the methoxy protons. Specifically, each fluorine will couple to the two adjacent fluorine atoms and the one para fluorine atom, as well as the methoxy protons. This will result in a complex, higher-order multiplet. A simplified analysis would predict a triplet of doublets due to coupling with the two ortho and one para fluorine atoms, with further fine splitting from the methoxy protons.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl₃) or acetone-d₆. Ensure the solvent is free from residual water and other impurities.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) or another suitable standard for ¹⁹F NMR, can be added.

NMR Data Acquisition Workflow

Caption: A typical workflow for the acquisition and analysis of NMR data for small molecules.

Advanced 2D NMR Techniques

For a more detailed and unambiguous assignment of the NMR signals, especially for more complex fluorinated molecules, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly informative for this molecule due to the single proton environment. However, a ¹⁹F-¹⁹F COSY would be crucial to establish the through-bond and through-space coupling network between the different fluorine atoms if they were not chemically equivalent.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. In this case, it would definitively link the methoxy proton signal to the methoxy carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). An HMBC spectrum would show correlations between the methoxy protons and the C4 carbon, as well as potentially weaker correlations to C3 and C5.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment can provide information about through-space proximity between protons and fluorine atoms, which is invaluable for conformational analysis.

Conclusion

The NMR analysis of this compound provides a clear illustration of the fundamental principles governing the spectra of polyfluorinated aromatic compounds. The interplay of chemical shifts and coupling constants across ¹H, ¹³C, and ¹⁹F nuclei offers a detailed fingerprint of the molecule's structure. While this guide is based on predicted data due to the scarcity of public experimental spectra, the interpretative principles and experimental protocols outlined herein provide a robust framework for researchers, scientists, and drug development professionals working with fluorinated molecules. A thorough understanding and application of these NMR techniques are essential for the confident structural elucidation and characterization of novel fluorinated compounds that are vital to advancements in medicine and materials science.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. [Link]

  • Berger, S., & Braun, S. 200 and More NMR Experiments: A Practical Course. Wiley-VCH, 2004. [Link]

  • ACD/Labs. NMR Predictor. Advanced Chemistry Development, Inc. [Link]

  • "Fluorine NMR Spectroscopy." Chemistry LibreTexts, 2023. [Link]

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene IR spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Abstract

This technical guide provides a comprehensive analytical framework for the interpretation of the infrared (IR) spectrum of this compound (CAS: 1682-04-8).[1][2][3] As a highly substituted and functionalized aromatic compound, its structural elucidation is paramount for applications in materials science, pharmaceutical development, and synthetic chemistry. Due to the limited availability of public experimental spectral data for this specific molecule, this guide establishes a robust predictive analysis based on foundational spectroscopic principles and comparative data from analogous structures. We will dissect the expected vibrational modes, present a detailed protocol for acquiring a high-quality spectrum via Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and provide a systematic workflow for spectral interpretation. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the vibrational characteristics of complex polyhalogenated aromatic ethers.

Introduction: The Structural Significance of this compound

This compound is a unique molecule featuring a dense arrangement of functional groups on a benzene ring: four fluorine atoms, a bromine atom, and a methoxy group. This substitution pattern imparts specific electronic and steric properties, making it a potentially valuable building block in organic synthesis. The high degree of fluorination can enhance metabolic stability and lipophilicity in drug candidates, while the bromine and methoxy groups offer versatile handles for further chemical modification.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[4] By measuring the absorption of infrared radiation, an IR spectrum provides a distinct "fingerprint" based on the functional groups and overall structure of a compound. For a molecule like this compound, IR spectroscopy is indispensable for:

  • Structural Verification: Confirming the presence of key functional groups (ether, aromatic ring, C-F bonds).

  • Purity Assessment: Identifying impurities by detecting unexpected absorption bands.[4]

  • Reaction Monitoring: Tracking the appearance or disappearance of functional groups during synthesis.

This guide will construct a predicted spectrum by dissecting the molecule into its constituent parts and leveraging established group frequency data.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound dictates its vibrational behavior. The key functional groups and their expected contributions to the IR spectrum are outlined below.

Caption: Molecular structure of this compound.

Predictive Analysis of the Infrared Spectrum

While an experimental spectrum is not publicly available, we can predict the locations of key absorption bands with high confidence by analyzing the contributions of each functional group. The following table summarizes these predictions, justified by data from analogous compounds like anisole, bromobenzene, and other polyfluorinated aromatics.[4][5][6][7][8]

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Comparative Insights
2960-2840MediumC-H Asymmetric & Symmetric Stretching (in -OCH₃)The methoxy group's sp³ C-H bonds will produce characteristic stretches just below 3000 cm⁻¹. Anisole, the parent methoxybenzene compound, shows peaks in the 2960-2838 cm⁻¹ region.[4][9] A specific weak band between 2860–2800 cm⁻¹ is often diagnostic for the methoxyl group.[10]
1490-1450StrongAromatic C=C StretchingHighly substituted aromatic rings exhibit C=C stretching vibrations in this region. The heavy substitution with electronegative fluorine atoms is expected to shift these bands and intensify them compared to unsubstituted benzene. Aromatic compounds typically show a series of peaks between 1600-1400 cm⁻¹.[8][11][12]
1450-1430MediumC-H Asymmetric Bending (in -OCH₃)The methyl group of the methoxy moiety will exhibit bending (scissoring) vibrations in this range, typical for alkanes and alkyl groups.[13][14]
1300-1200StrongC-O-C Asymmetric Stretching (Aryl-Alkyl Ether)This is one of the most characteristic and intense bands for an aryl ether. The asymmetric C-O-C stretch in anisole appears strongly around 1250 cm⁻¹.[4][15] The electron-withdrawing fluorine atoms on the ring may shift this band to a slightly higher frequency.
1100-950Very StrongC-F StretchingThe presence of four C-F bonds will result in multiple, very strong absorption bands in this region. The exact positions are hard to predict due to complex coupling, but a broad, intense series of absorptions is the most prominent expected feature of the spectrum. Polyfluorinated compounds are known to dominate this spectral region.[6][7][16]
1050-1000MediumC-O-C Symmetric Stretching (Aryl-Alkyl Ether)The symmetric stretch of the ether linkage is typically weaker than the asymmetric one and appears at a lower frequency. In anisole, this band is found around 1040 cm⁻¹.[4]
700-500MediumC-Br StretchingThe C-Br stretching vibration for aromatic bromides is found in the low-frequency region of the spectrum. The typical range is 690-515 cm⁻¹.[5][13][17] Given the heavy mass of bromine and the other substituents, this peak is expected at the lower end of this range.
< 700VariableRing Bending / Deformation ModesThe highly substituted benzene ring will have various out-of-plane (oop) bending and deformation modes. These create a complex pattern in the fingerprint region but are difficult to assign individually without computational modeling or empirical data.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The recommended method for obtaining an IR spectrum of this compound, which is likely a solid or high-boiling liquid at room temperature, is Attenuated Total Reflectance (ATR) FTIR spectroscopy. ATR is a versatile technique that requires minimal to no sample preparation.[18][19][20]

Rationale for Choosing ATR-FTIR:

  • Ease of Use: Solid powders or viscous liquids can be analyzed directly by placing them onto the ATR crystal.[21]

  • Minimal Sample Prep: Avoids the need for making KBr pellets or mulls, which can introduce moisture and are more labor-intensive.[20]

  • Reproducibility: Applying consistent pressure ensures good contact between the sample and the crystal, leading to reproducible results.[22]

Step-by-Step Experimental Workflow
  • Instrument Preparation & Setup:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize (typically >30 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Install a clean, dry ATR accessory (a diamond crystal is recommended for its durability).

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow it to dry completely.[22]

    • Lower the ATR press to ensure no sample is present.

    • Collect a background spectrum. This measurement of the ambient environment and the instrument itself will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application and Measurement:

    • Raise the ATR press. Place a small amount of the this compound sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.[18]

    • Lower the press arm onto the sample and apply consistent pressure to ensure optimal contact between the sample and the crystal. A slip-clutch or torque-limiting knob on the press helps maintain consistency.

    • Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[20]

    • Clean the ATR crystal and press thoroughly with a solvent-moistened wipe to prepare for the next sample.

cluster_prep Preparation cluster_bg Background Scan cluster_sample Sample Analysis cluster_post Post-Processing start Start instrument_prep Instrument Stabilization & Purge start->instrument_prep clean_crystal Clean ATR Crystal (e.g., Isopropanol) instrument_prep->clean_crystal collect_bg Collect Background Spectrum (No Sample) clean_crystal->collect_bg apply_sample Apply Sample to Crystal collect_bg->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_sample Collect Sample Spectrum apply_pressure->collect_sample process_data Perform ATR Correction & Baseline Correction collect_sample->process_data clean_up Clean Crystal & Apparatus process_data->clean_up end End clean_up->end

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Systematic Interpretation Workflow

Interpreting the spectrum of an unknown or newly synthesized compound should follow a logical, systematic process. The following workflow integrates the predictive framework with the analysis of an experimentally obtained spectrum.

cluster_b C-H Stretches cluster_c Key Functional Groups cluster_d Halogens & Ether A Acquire Experimental ATR-FTIR Spectrum B Identify High-Frequency Region (> 2800 cm⁻¹) A->B C Analyze Diagnostic Region (2800-1300 cm⁻¹) A->C D Analyze Fingerprint Region (< 1300 cm⁻¹) A->D B1 Confirm -OCH₃ C-H stretches (~2960-2840 cm⁻¹) B->B1 C1 Aromatic C=C Stretch (~1490-1450 cm⁻¹) C->C1 D1 Strong, Complex C-F Stretches (~1100-950 cm⁻¹) D->D1 E Correlate with Predictions (Table 1) F Final Structure Confirmation E->F B2 Absence of Aromatic/Alkenyl C-H (> 3000 cm⁻¹) B1->B2 B2->E C2 Asymmetric C-O-C Stretch (~1300-1200 cm⁻¹) C1->C2 C2->E D2 Symmetric C-O-C Stretch (~1050-1000 cm⁻¹) D1->D2 D3 C-Br Stretch (~700-500 cm⁻¹) D2->D3 D3->E

Caption: Logical workflow for the interpretation of the IR spectrum.

  • High-Frequency Check (>2800 cm⁻¹): Immediately examine the region above 2800 cm⁻¹. Confirm the presence of sp³ C-H stretches from the methoxy group (expected ~2960-2840 cm⁻¹).[14] Critically, confirm the absence of any significant peaks above 3000 cm⁻¹, which would indicate aromatic C-H bonds. The lack of these peaks is consistent with the fully substituted aromatic ring.[8]

  • Diagnostic Group Analysis (2800-1300 cm⁻¹): This region contains clear, strong bands for key functional groups.

    • Locate the aromatic C=C stretching bands around 1490-1450 cm⁻¹.[12]

    • Identify the very strong asymmetric C-O-C stretch of the aryl-alkyl ether, predicted to be a prominent peak around 1300-1200 cm⁻¹.[4]

    • Find the C-H bending modes of the methyl group (~1450 cm⁻¹).[13]

  • Fingerprint Region Analysis (<1300 cm⁻¹): This complex region holds the most defining signatures.

    • The most dominant feature should be the extremely strong, and likely broad or overlapping, series of C-F stretching bands between 1100-950 cm⁻¹. The intensity of this region is a key confirmation of the polyfluorinated structure.[6][7]

    • Identify the weaker, symmetric C-O-C stretch (~1050-1000 cm⁻¹).[4]

    • Locate the C-Br stretch in the low-wavenumber region (~700-500 cm⁻¹).[5]

  • Final Correlation: Compare the observed peaks with the predicted values in Table 1. A strong match across all regions provides high confidence in the structural assignment of this compound.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for understanding the infrared spectrum of this compound. By deconstructing the molecule into its functional components and drawing on established spectroscopic data, we have forecasted the key vibrational signatures that define its spectral fingerprint. The intense and complex C-F stretching region, the characteristic aryl-alkyl ether stretches, and the specific C-H vibrations of the methoxy group are the most critical features for identification. The provided ATR-FTIR protocol and interpretation workflow offer a robust methodology for researchers to acquire and confidently analyze experimental data, ensuring accurate structural verification for this valuable synthetic building block.

References

  • Degen, I. A. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164-166. [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-fluoro-4-methoxybenzene. Retrieved from [Link]

  • AIP Publishing. (2017). Infrared absorption spectra of partially deuterated methoxy radicals. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

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  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Bromo-4-methoxybenzene. Retrieved from [Link]

  • Bruker. (2023). Detecting PFAS (Polyfluorinated Alkyl Substances) | FT-IR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromo-2,3,5,6-tetrafluorobenzene. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Jimdo. (n.d.). Unraveling Hidden Infrared Spectral Signatures in PFAS Thermal Degradation. Retrieved from [Link]

  • Defense Technical Information Center. (2020). IR Absorption Spectra for PFAS Molecules Calculated Using Density Functional Theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene. Retrieved from [Link]

  • Millersville University. (n.d.). IR Chart. Retrieved from [Link]

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  • Wikipedia. (n.d.). Hexafluorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • IRJET. (n.d.). Molecular Structure, Spectroscopic Analysis of 1-Bromo-4-Nitrobenzene. Retrieved from [Link]

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Mass spectrometry of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the mass spectrometric behavior of this compound (C₇H₃BrF₄O), a compound of interest in synthetic chemistry and materials science. As a polyhalogenated aromatic ether, its structural elucidation presents a unique set of challenges and opportunities for analysis by mass spectrometry. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of how this molecule behaves under common ionization conditions. We will move beyond a simple cataloging of fragments to explore the causal logic behind the observed fragmentation patterns, grounding our analysis in established principles of ion chemistry.

Introduction: The Analytical Imperative

This compound is a highly functionalized aromatic ring, featuring a bromine atom, four fluorine atoms, and a methoxy group. Each of these substituents imparts distinct electronic and steric properties that directly influence its fragmentation in the mass spectrometer. Accurate characterization is paramount for confirming its identity in synthetic pathways, identifying potential metabolites in developmental studies, or detecting impurities. Electron Ionization (EI) mass spectrometry is a powerful and definitive tool for this purpose, providing a reproducible fragmentation "fingerprint" that is rich in structural information.[1][2] The high energy imparted by EI (~70 eV) ensures that the resulting fragmentation is extensive, allowing for a detailed reconstruction of the molecule's architecture.[3][4]

Experimental Protocol & Workflow

The acquisition of a clean, interpretable mass spectrum is contingent upon a well-defined experimental methodology. The following protocol outlines a robust approach for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Perform a serial dilution to a working concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation while ensuring adequate signal intensity.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the µg/mL concentration. Set injector temperature to 250 °C.

    • Column: A standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

      • Rationale: This program ensures good separation from solvent and any potential impurities while eluting the analyte as a sharp peak.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that maximizes ionization efficiency and produces reproducible fragmentation patterns comparable to library spectra.[3]

    • Source Temperature: 230 °C. This prevents condensation of the analyte while minimizing thermal degradation.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-350. This range will cover the molecular ion and all significant predicted fragments.

    • Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the high concentration of solvent from entering the MS and saturating the detector.

Experimental Workflow Diagram

The logical flow from sample injection to data analysis is a critical, self-validating system. Each step builds upon the last to ensure the final spectrum is a true and accurate representation of the analyte.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data System Sample 1. Sample Injection (1µL, 1-10 µg/mL) Injector 2. Volatilization (250°C) Sample->Injector Column 3. Chromatographic Separation (Temp. Programmed) Injector->Column IonSource 4. Ionization (EI, 70 eV) Column->IonSource Fragmentation 5. Fragmentation IonSource->Fragmentation Analyzer 6. Mass Analysis (Quadrupole/TOF) Fragmentation->Analyzer Detector 7. Ion Detection Analyzer->Detector Acquisition 8. Signal Acquisition Detector->Acquisition Spectrum 9. Mass Spectrum Generation (Intensity vs. m/z) Acquisition->Spectrum

Caption: Generalized workflow for GC-MS analysis.

Analysis of the Mass Spectrum: Decoding the Fragmentation Fingerprint

The mass spectrum of this compound is defined by several key features dictated by its unique structure. The molecular weight of the compound is 259.00 g/mol .[5]

The Molecular Ion (M⁺•)

The first crucial observation in the spectrum is the molecular ion peak. Due to the presence of a single bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a characteristic doublet.[6][7]

  • M⁺• peak: at m/z 258 (containing ⁷⁹Br)

  • (M+2)⁺• peak: at m/z 260 (containing ⁸¹Br)

The near-equal intensity of these two peaks is a definitive indicator of a monobrominated compound.[7] The highly stable aromatic system suggests that the molecular ion peak will be prominent.[8]

Primary Fragmentation Pathways

The excess energy imparted during electron ionization is dissipated through the cleavage of the molecule's weakest bonds, leading to the formation of stable fragment ions.[9][10] For this compound, two primary fragmentation pathways are predicted to dominate.

Table 1: Predicted Key Fragment Ions

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Neutral LossFormula of IonProposed Structure / Comment
258260-[C₇H₃BrF₄O]⁺•Molecular Ion (M⁺•)
243245•CH₃ (15 Da)[C₆H₀BrF₄O]⁺Loss of the methyl radical from the methoxy group.
179-•Br (79 Da)[C₇H₃F₄O]⁺α-Cleavage: Loss of the bromine radical. A very favorable pathway.
164-•Br, •CH₃ (94 Da)[C₆F₄O]⁺•Sequential loss of •Br then •CH₃ from the molecular ion.
150-•Br, •CHO (108 Da)[C₆H₂F₄]⁺•Loss of •Br followed by loss of a formyl radical.
Mechanistic Interpretation of Fragmentation
  • Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond is a common pathway for methoxy-substituted aromatics. The resulting cation at m/z 243/245 is stabilized by the oxygen atom and the aromatic ring.

  • Loss of a Bromine Radical (•Br): The Carbon-Bromine bond is the weakest bond on the aromatic ring, making its homolytic cleavage a highly probable event.[6] This leads to a very stable tetrafluoro-methoxy-phenyl cation at m/z 179. This is often a major fragment in the spectra of bromo-aromatic compounds.

  • Secondary Fragmentation: The primary fragment ions can undergo further fragmentation.

    • The ion at m/z 179 ([C₇H₃F₄O]⁺) can subsequently lose a methyl radical (•CH₃) to form an ion at m/z 164 or a formyl radical (•CHO) to form an ion at m/z 150.

    • The fluorinated ring itself is very stable. Loss of fluorine radicals or HF is less common than the primary fragmentations but may be observed as minor peaks.[11]

Predicted Fragmentation Diagram

The relationships between the molecular ion and its primary fragments can be visualized to understand the fragmentation cascade.

G M [M]⁺• m/z 258/260 F1 [M - CH₃]⁺ m/z 243/245 M->F1 - •CH₃ F2 [M - Br]⁺ m/z 179 M->F2 - •Br F3 [M - Br - CH₃]⁺• m/z 164 F2->F3 - •CH₃ F4 [M - Br - CHO]⁺• m/z 150 F2->F4 - •CHO

Sources

Introduction: A Versatile and Highly Activated Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Reactivity of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

This compound is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, arising from a confluence of powerfully electron-withdrawing fluorine atoms and an electron-donating methoxy group, imbues it with a distinct and highly exploitable reactivity profile. This guide provides an in-depth exploration of the core chemical transformations of this molecule, moving beyond simple procedural descriptions to elucidate the underlying principles that govern its behavior. For drug development professionals, understanding this reactivity is key to leveraging this building block for the synthesis of complex, fluorinated scaffolds that are central to modern pharmacophores.

The reactivity of this compound is dominated by three key structural features:

  • A Highly Electron-Deficient Aromatic Core: The four fluorine substituents exert a profound inductive electron-withdrawing effect, rendering the benzene ring exceptionally electrophilic and susceptible to nucleophilic attack. This is a reversal of the typical reactivity of benzene, which favors electrophilic substitution.

  • A strategically Placed Methoxy Group: The para-methoxy group is a classical electron-donating group through resonance. This electronic push partially counteracts the pull of the fluorine atoms and can influence the regioselectivity and rate of certain reactions.

  • A Reactive Carbon-Bromine Bond: The C-Br bond is the primary locus for two of the most powerful transformations in modern synthetic chemistry: metal-halogen exchange and transition-metal-catalyzed cross-coupling.

This guide will dissect the principal reaction pathways stemming from these features, providing both mechanistic insights and practical, field-proven protocols.

Physicochemical & Spectroscopic Data

A summary of the fundamental properties of this compound is presented below.

PropertyValueReference
CAS Number 1682-04-8[1]
Molecular Formula C₇H₃BrF₄O[1]
Molecular Weight 259.00 g/mol [1]
Appearance Not specified; likely a solid or liquid
Storage Sealed in dry, Room Temperature[1]

Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

The defining feature of highly fluorinated aromatics is their susceptibility to Nucleophilic Aromatic Substitution (SNAr). Unlike typical aryl halides, which are resistant to nucleophilic attack, the tetrafluorinated ring of the title compound is highly "activated". The strong inductive effect of the fluorine atoms stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.[2]

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack by the nucleophile on the electron-deficient ring.[2] While the bromine atom can act as a leaving group, the fluorine atoms are also potential leaving groups in SNAr reactions. In fact, due to the high electronegativity of fluorine, the C-F bond is highly polarized, making the attached carbon exceptionally electrophilic and often the preferred site of initial nucleophilic attack.[3][4]

Caption: Generalized mechanism for SNAr on an activated aryl bromide.

Experimental Protocol: SNAr with an Amine Nucleophile

Causality: This protocol demonstrates the displacement of a leaving group on a highly activated ring. Anhydrous and inert conditions are crucial to prevent quenching of the nucleophile and side reactions. The choice of a polar aprotic solvent like DMF or DMSO helps to solvate the reactants and facilitate the reaction.

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add this compound (1.0 equiv.), the desired amine nucleophile (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

  • Reaction Conditions: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Core Reactivity II: Metal-Halogen Exchange

Metal-halogen exchange is a powerful and widely used transformation that converts the relatively unreactive aryl bromide into a highly nucleophilic organometallic species.[5] This is typically achieved by treating the substrate with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The reaction is fast and generally high-yielding, proceeding via a four-centered transition state.[6][7]

The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence provides a regioselective method for the functionalization of the aromatic ring at the position of the original bromine atom.

Causality: The extremely low temperature (-78 °C) is critical. At higher temperatures, the highly reactive organolithium reagents can attack other sites on the molecule or decompose.[8] An inert atmosphere (argon or nitrogen) is mandatory to prevent quenching of the organometallic intermediates by atmospheric oxygen or moisture.

metal_halogen_exchange start Ar-Br (1-Bromo-2,3,5,6-tetrafluoro- 4-methoxybenzene) intermediate Ar-Li (Aryllithium Intermediate) start->intermediate Halogen-Metal Exchange reagent1 n-BuLi THF, -78 °C product Ar-E (Functionalized Product) intermediate->product Quenching reagent2 Electrophile (E+) e.g., Benzaldehyde

Caption: Workflow for metal-halogen exchange and electrophilic trapping.

Experimental Protocol: Lithiation and Quenching with an Aldehyde
  • Reaction Setup: Add this compound (1.0 equiv.) to a dry, argon-flushed Schlenk flask. Dissolve in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv., typically 1.6 M in hexanes) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, dissolve the electrophile (e.g., benzaldehyde, 1.2 equiv.) in a small amount of anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.

  • Work-up: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Core Reactivity III: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal handle for a vast array of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern drug discovery.[9][10] These reactions typically involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic coupling partner and reductive elimination to yield the product and regenerate the catalyst.[11]

pd_catalytic_cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)(Br)L₂ pd0->ox_add Oxidative Addition trans Ar-Pd(II)(R)L₂ ox_add->trans Transmetalation trans->pd0 Reductive Elimination red_elim Product Ar-R trans->red_elim arbr Ar-Br rm R-M br_out

References

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Navigating Chemical Safety in the Absence of Comprehensive Data

Section 1: Compound Identification and Inferred Physicochemical Properties

Systematic Name: 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Synonyms: 4-Bromo-2,3,5,6-tetrafluoroanisole[1]

CAS Number: 1682-04-8

Molecular Formula: C₇H₃BrF₄O

The structure of this compound is characterized by a benzene ring substituted with a bromine atom, four fluorine atoms, and a methoxy group.[1] The high degree of fluorination is expected to significantly influence its chemical and physical properties, likely rendering it a dense liquid or a low-melting solid with low volatility.[1] The presence of the methoxy group may influence its reactivity in electrophilic aromatic substitution reactions, while the bromine and fluorine atoms enhance its electronegativity and stability.[1]

PropertyInferred Value/ObservationRationale/Source
Appearance Colorless to light-colored liquid or solidGeneral observation for similar aromatic compounds.
Boiling Point Likely elevated due to molecular weight and polarityComparison with similar halogenated anisoles.
Density Greater than waterThe presence of bromine and multiple fluorine atoms significantly increases molecular weight.
Solubility Insoluble in water; soluble in organic solventsTypical for halogenated aromatic compounds.

Section 2: Inferred Hazard Analysis and Toxicological Profile

Due to the lack of specific toxicological data for this compound, a hazard assessment must be inferred from its structural components and data on related classes of chemicals.

Organobromine Compounds

Organobromine compounds are a class of chemicals with a wide range of biological activities. Alkylating agents are common within this family, and some aromatic brominated compounds have been identified as potential hormone disruptors.[2] While the specific reactivity of the C-Br bond in this highly fluorinated system is not documented, it is prudent to handle the compound as a potential alkylating agent and therefore a substance with possible carcinogenic and mutagenic effects.[2]

Polyfluorinated Compounds (PFCs)

Polyfluorinated compounds are noted for their persistence in the environment and their potential to bioaccumulate.[3] While this specific compound is not a perfluoroalkyl substance (PFAS), its polyfluorinated nature warrants caution. Some PFAS have been associated with a range of adverse health effects, including liver toxicity, immune system disruption, and developmental issues.[4][5] The high stability of the carbon-fluorine bond contributes to the persistence of these compounds.[6]

Anisole Derivatives

Anisole and its derivatives can be irritants and may have effects on the central nervous system. Atmospheric reactions of anisole can form secondary organic aerosols with potential health implications.[7]

  • Skin and eye irritation.

  • Respiratory tract irritation upon inhalation.

  • Toxicity upon ingestion or absorption through the skin.

  • Long-term health effects due to its organobromine and polyfluorinated nature.

  • Environmental persistence.

Section 3: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial when handling chemicals with incomplete safety data. The following workflow, illustrated in the diagram below, should be implemented.

RiskAssessmentWorkflow Workflow for Handling Chemicals with Limited Safety Data cluster_prep Preparation & Assessment cluster_control Control Measures cluster_ops Operations cluster_emergency Emergency Preparedness Start Identify Need for This compound InfoGather Gather All Available Data (CAS, Structure, Analogues) Start->InfoGather HazardInfer Infer Potential Hazards (Organobromine, Polyfluorinated, Anisole) InfoGather->HazardInfer RiskAssess Conduct Formal Risk Assessment (Likelihood vs. Severity) HazardInfer->RiskAssess SelectPPE Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, etc.) RiskAssess->SelectPPE EngControls Implement Engineering Controls (Fume Hood, Ventilated Storage) RiskAssess->EngControls AdminControls Establish Administrative Controls (SOPs, Training, Designated Areas) RiskAssess->AdminControls Handling Safe Handling Protocol (Weighing, Transfer, Reaction) SelectPPE->Handling EngControls->Handling AdminControls->Handling EmergencyProc Define Emergency Procedures (Spill, Fire, Exposure) AdminControls->EmergencyProc Storage Secure Storage Protocol (Segregated, Labeled, Ventilated) Handling->Storage Waste Waste Disposal Protocol (Segregated Halogenated Waste) Handling->Waste SpillKit Prepare Spill Kit (Absorbents, Neutralizers - if applicable) SpillKit->EmergencyProc

Caption: Risk Assessment and Mitigation Workflow for this compound.

Section 4: Safe Handling and Storage Protocols

Adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtection against splashes and vapors.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Resistance to a broad range of organic chemicals. Check manufacturer's compatibility data if available.
Body Protection Flame-resistant lab coatProtection against splashes and potential for ignition of other lab materials.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For emergency situations, a self-contained breathing apparatus (SCBA) may be required.To prevent inhalation of potentially toxic vapors.
Engineering Controls
  • Fume Hood: All handling of the compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

  • Safety Shower and Eyewash Station: Ensure immediate access to a functional safety shower and eyewash station.

Storage
  • Container: Store in the original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

Section 5: Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Place all contaminated materials in the hazardous waste container.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry to the contaminated area.

    • Await the arrival of trained emergency response personnel.

First Aid Measures
  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9]

    • Wash the affected area with soap and water.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Fire Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water, which may spread the chemical.

  • Protective Equipment: Firefighters should wear full protective gear, including self-contained breathing apparatus (SCBA).

  • Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including hydrogen bromide and hydrogen fluoride.

Section 6: Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, labeled hazardous waste container. The waste should be segregated as halogenated organic waste and disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.

References

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology. Retrieved from [Link]

  • EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • ResearchGate. (n.d.). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

  • ACS. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • MDPI. (n.d.). Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights. Retrieved from [Link]

  • Princeton EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • NIH. (n.d.). Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. Retrieved from [Link]

  • Wikipedia. (n.d.). PFAS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, October 16). Optimized Red-Absorbing Dyes for Imaging and Sensing. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Toxicology of perfluorinated compounds. Retrieved from [Link]

  • Liverpool University Press. (2012, December 4). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The slow background reaction of Selectfluor (2) with anisole (12) to give 2‐fluoroanisole (15) (light blue) and 4‐fluoroanisole (16) (orange). Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorination of anisole with 22-1a, d, e. Retrieved from [Link]

  • RSC Publishing. (n.d.). Understanding the reactivity metrics of per- and polyfluoroalkyl substances: insights into chemical behavior. Retrieved from [Link]

  • PubMed. (2022, September 12). Secondary organic aerosol formation from atmospheric reactions of anisole and associated health effects. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Retrieved from [Link]

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An In-Depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, arising from the presence of a bromine atom, four fluorine atoms, and a methoxy group on the benzene ring, make it a valuable precursor for the synthesis of complex molecules with applications in medicinal chemistry, materials science, and agrochemicals. The strategic placement of these substituents allows for selective chemical transformations, offering a gateway to a diverse range of novel compounds. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and potential applications of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1682-04-8
Molecular Formula C₇H₃BrF₄O
Molecular Weight 259.00 g/mol
Appearance (Predicted) Colorless liquid or low-melting solid
Boiling Point (Predicted) Higher than related non-methoxylated compounds
Solubility Soluble in common organic solvents (e.g., THF, DCM, Toluene)

Synthesis of this compound

The most direct and logical synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The high degree of fluorination on the benzene ring activates it towards nucleophilic attack, allowing for the displacement of a fluorine atom by a nucleophile.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis commences with the commercially available starting material, pentafluorobromobenzene. The electron-withdrawing nature of the five fluorine atoms renders the aromatic ring highly electrophilic. The position para to the bromine atom is particularly activated towards nucleophilic attack due to both inductive and resonance effects.

Synthesis_of_this compound start Pentafluorobromobenzene product This compound start->product Nucleophilic Aromatic Substitution (SNAr) reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->product

Figure 1: Proposed synthetic scheme for this compound.

Detailed Experimental Protocol (Predicted)

The following protocol is a predicted methodology based on established procedures for similar nucleophilic aromatic substitution reactions on polyfluorinated aromatic compounds.

Materials:

  • Pentafluorobromobenzene

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of pentafluorobromobenzene (1.0 eq) in anhydrous methanol at 0 °C, add sodium methoxide (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a single resonance for the methoxy protons.

  • Predicted Chemical Shift (δ): 3.9-4.2 ppm (singlet, 3H, -OCH₃). This region is characteristic of methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex due to the presence of carbon-fluorine coupling.

  • Predicted Chemical Shifts (δ):

    • C-OCH₃: ~60-65 ppm.

    • C-Br: ~90-100 ppm (likely a complex multiplet due to coupling with neighboring fluorine atoms).

    • C-F (ortho to -OCH₃): ~140-145 ppm (doublet of doublets, large ¹JC-F coupling and smaller multi-bond couplings).

    • C-F (meta to -OCH₃): ~135-140 ppm (doublet of doublets).

    • C-OCH₃ (ipso): ~145-155 ppm (likely a triplet or more complex multiplet due to coupling with ortho fluorine atoms).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show two distinct resonances due to the symmetry of the molecule.

  • Predicted Chemical Shifts (δ): The chemical shifts will be in the typical range for aromatic fluorine atoms, and the two signals will likely appear as multiplets due to F-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups.

  • Predicted Absorption Bands (cm⁻¹):

    • C-H stretching (methoxy): 2950-2850

    • C-O stretching (aryl ether): 1250-1200 and 1050-1000

    • C-F stretching: 1300-1100 (strong, characteristic for polyfluorinated aromatics)

    • Aromatic C=C stretching: 1600-1450

    • C-Br stretching: 700-500

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound.

  • Predicted m/z: The molecular ion peak [M]⁺ will appear at m/z 258 and 260 with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation may involve the loss of a methyl radical (-CH₃) or a methoxy radical (-OCH₃).

Reactivity and Synthetic Applications

The presence of a bromine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Reactivity_of_this compound start This compound suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki Pd catalyst, Base stille Stille Coupling (with Organostannanes) start->stille Pd catalyst heck Heck Coupling (with Alkenes) start->heck Pd catalyst, Base buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald Pd catalyst, Base, Ligand sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira Pd catalyst, Cu(I) cocatalyst, Base

Figure 2: Key cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[1] This reaction would allow the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 1-position.

Generalized Protocol:

  • A mixture of this compound (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq) is prepared in a suitable solvent (e.g., toluene, dioxane, DMF/water).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines.[2][3][4] This reaction would allow for the introduction of primary or secondary amines at the 1-position.

Generalized Protocol:

  • A mixture of this compound (1.0 eq), an amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-3 eq) is prepared in an anhydrous, aprotic solvent (e.g., toluene, dioxane).

  • The reaction is heated under an inert atmosphere until completion.

  • Workup typically involves filtration through celite to remove the palladium catalyst, followed by extraction and purification.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This reaction would enable the synthesis of arylalkynes, which are valuable intermediates in many areas of chemistry.

Generalized Protocol:

  • A mixture of this compound (1.0 eq), a terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine, diisopropylamine) is prepared in a suitable solvent (e.g., THF, DMF).

  • The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere.

  • Workup involves removal of the amine salt by filtration or extraction, followed by purification of the product.

Applications in Research and Development

The unique combination of substituents in this compound makes it a highly attractive building block in several areas of research and development, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrafluorinated benzene ring in this compound can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. The methoxy group can also be a key pharmacophoric feature or a site for further modification. The bromine atom serves as a handle for the introduction of diverse functionalities through cross-coupling reactions, allowing for the rapid generation of compound libraries for lead optimization in drug discovery programs.

Materials Science

Polyfluorinated aromatic compounds are of great interest in materials science for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine atoms can tune the electronic properties of the resulting materials, influencing their charge transport characteristics and stability. The ability to functionalize the molecule via the bromine atom allows for the synthesis of tailored organic semiconductors with desired properties. Furthermore, the rigid and planar nature of the polyfluorinated aromatic core can promote favorable packing in the solid state, which is crucial for efficient charge transport.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis. Its straightforward preparation via nucleophilic aromatic substitution and its reactivity in a wide range of cross-coupling reactions make it an attractive starting material for the synthesis of complex molecules. The unique electronic properties conferred by the polyfluorinated and methoxy-substituted aromatic ring make it a promising scaffold for the development of new pharmaceuticals and advanced materials. Further exploration of the chemistry and applications of this compound is warranted and is expected to lead to new discoveries in various fields of chemical science.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polyfluorinated Building Block

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene is a highly versatile and strategically important building block in modern synthetic chemistry. Its unique electronic properties, arising from the synergistic effects of the electron-withdrawing fluorine atoms and the electron-donating methoxy group, render it a valuable substrate for a diverse array of chemical transformations. The presence of a bromine atom provides a reactive handle for numerous palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. Furthermore, the polyfluorinated aromatic ring is susceptible to nucleophilic aromatic substitution, offering an alternative pathway for functionalization.

The derivatives synthesized from this starting material are of significant interest to researchers in drug discovery and materials science. The incorporation of the tetrafluoromethoxybenzene moiety can enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. In the realm of materials science, the unique electronic and photophysical properties of these derivatives make them promising candidates for the development of novel organic electronics and functional polymers.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of a range of derivatives from this compound. Each section is designed to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for the chosen conditions, empowering researchers to adapt and optimize these methods for their specific synthetic targets.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely utilized methods for the derivatization of this compound. The electron-deficient nature of the polyfluorinated aromatic ring facilitates the initial oxidative addition step in the catalytic cycle, often leading to high reaction efficiencies.

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents and organic materials.[1] This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[2]

Scientific Rationale: The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. For electron-deficient aryl bromides such as our substrate, the use of electron-rich and bulky phosphine ligands, like those from the Buchwald or Hartwig groups, can significantly enhance the rate of reductive elimination, the final step in the catalytic cycle. The base plays a critical role in activating the boronic acid for transmetalation to the palladium center.

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 4-Methoxy-2,3,5,6-tetrafluoro-4'-methylbiphenyl

Materials:

  • This compound (1.0 mmol, 275 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, 4-methylphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the title compound.

Expected Yields for Suzuki-Miyaura Coupling:

EntryArylboronic Acid PartnerProductExpected Yield (%)
14-Methylphenylboronic acid4-Methoxy-2,3,5,6-tetrafluoro-4'-methylbiphenyl85-95
2Phenylboronic acid4-Methoxy-2,3,5,6-tetrafluorobiphenyl80-90
33-Methoxyphenylboronic acid4,3'-Dimethoxy-2,3,5,6-tetrafluorobiphenyl82-92
B. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and a copper co-catalyst.[3][4] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in organic synthesis and have applications in materials science.

Scientific Rationale: The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[5] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The use of an amine base is crucial for the deprotonation of the terminal alkyne.

Caption: Workflow for Sonogashira Coupling.

Detailed Protocol: Synthesis of 1-((2,3,5,6-Tetrafluoro-4-methoxyphenyl)ethynyl)benzene

Materials:

  • This compound (1.0 mmol, 275 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 418 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk tube, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add a solution of this compound in THF, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the desired product.

Expected Yields for Sonogashira Coupling:

EntryTerminal Alkyne PartnerProductExpected Yield (%)
1Phenylacetylene1-((2,3,5,6-Tetrafluoro-4-methoxyphenyl)ethynyl)benzene88-96
21-Hexyne1-(Hex-1-yn-1-yl)-2,3,5,6-tetrafluoro-4-methoxybenzene85-93
3Trimethylsilylacetylene((2,3,5,6-Tetrafluoro-4-methoxyphenyl)ethynyl)trimethylsilane90-98
C. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6][7][8] This reaction allows for the formation of C-N bonds between aryl halides and a wide variety of primary and secondary amines.

Scientific Rationale: The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate ligand and base.[9] For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step. The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide often being employed.

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of N-Phenyl-2,3,5,6-tetrafluoro-4-methoxyaniline

Materials:

  • This compound (1.0 mmol, 275 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add toluene and aniline.

  • Seal the tube and heat in an oil bath at 100 °C for 16 hours.

  • Cool to room temperature, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify by flash column chromatography (hexanes/ethyl acetate).

Expected Yields for Buchwald-Hartwig Amination:

EntryAmine PartnerProductExpected Yield (%)
1AnilineN-Phenyl-2,3,5,6-tetrafluoro-4-methoxyaniline85-95
2Morpholine4-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)morpholine80-90
3n-ButylamineN-(n-Butyl)-2,3,5,6-tetrafluoro-4-methoxyaniline75-85

II. Nucleophilic Aromatic Substitution (SNA r): An Alternative Functionalization Strategy

The high degree of fluorination in this compound makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNA r).[10] This provides a complementary approach to palladium-catalyzed cross-coupling for the introduction of heteroatom nucleophiles.

Scientific Rationale: The electron-withdrawing nature of the fluorine atoms stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby facilitating the substitution reaction.[11] Generally, the fluorine atom para to the electron-donating methoxy group is the most activated towards nucleophilic displacement.

Caption: Workflow for Nucleophilic Aromatic Substitution.

Detailed Protocol: Synthesis of 1-Bromo-2,5,6-trifluoro-3,4-dimethoxybenzene

Materials:

  • This compound (1.0 mmol, 275 mg)

  • Sodium methoxide (1.2 mmol, 65 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a solution of this compound in DMF, add sodium methoxide.

  • Heat the reaction mixture at 60 °C for 4 hours.

  • Cool to room temperature, pour into water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography (hexanes/ethyl acetate).

Expected Yields for Nucleophilic Aromatic Substitution:

EntryNucleophileProductExpected Yield (%)
1Sodium methoxide1-Bromo-2,5,6-trifluoro-3,4-dimethoxybenzene70-80
2Sodium ethoxide1-Bromo-4-ethoxy-2,5,6-trifluoromethoxybenzene65-75
3Pyrrolidine1-(1-Bromo-3,4,6-trifluoro-2-methoxyphenyl)pyrrolidine75-85

Conclusion

This guide has detailed several robust and versatile methods for the derivatization of this compound. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide a powerful platform for the construction of carbon-carbon and carbon-nitrogen bonds. Additionally, nucleophilic aromatic substitution offers a valuable alternative for the introduction of heteroatom functionalities. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this important fluorinated building block in their drug discovery and materials science endeavors.

References

  • Buchwald-Hartwig amination. In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Stille Coupling. Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • The Sonogashira Coupling. University of Rochester. Retrieved January 5, 2026, from [Link]

  • Systematic Study of Nucleophile Additions to 1-Bromo-4-(trifluorovinyloxy)benzene: A Versatile Intermediate toward Fluorinated Ethersof Synthetic Interest. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 5, 2026, from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved January 5, 2026, from [Link]

  • Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. Retrieved January 5, 2026, from [Link]

  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. ResearchGate. Retrieved January 5, 2026, from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Syntheses of 2-(Pentafluorophenyl)thiophene Derivatives via the Palladium- Catalyzed Suzuki Reaction. Journal of the Chinese Chemical Society. Retrieved January 5, 2026, from [Link]

  • Stille Reactions Catalytic in Tin: A “Sn−F” Route for Intermolecular and Intramolecular Couplings. Organic Syntheses. Retrieved January 5, 2026, from [Link]

  • 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. Acta Crystallographica Section E. Retrieved January 5, 2026, from [Link]

  • Tetrahedron Letters. Vanderbilt University. Retrieved January 5, 2026, from [Link]

  • Provide the structure of the product formed from the reaction of 1-bromo-2,4,6. Pearson. Retrieved January 5, 2026, from [Link]

  • Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2, 6-dimethy1-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki-Miyaura cross-coupling reaction. ResearchGate. Retrieved January 5, 2026, from [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved January 5, 2026, from [Link]

  • 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. PubChem. Retrieved January 5, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved January 5, 2026, from [Link]

  • 1-Bromo-2-fluoro-4-methoxybenzene. ChemBK. Retrieved January 5, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved January 5, 2026, from [Link]

  • 4-Bromo-1-fluoro-2-methoxybenzene. PubChem. Retrieved January 5, 2026, from [Link]

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The Strategic Application of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene in Suzuki Coupling Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Value of Polyfluorinated Methoxy-Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast scope of this reaction, the use of highly functionalized coupling partners is crucial for the synthesis of complex molecular architectures. 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene is a uniquely valuable building block in this context. Its structure combines the strong electron-withdrawing nature of a tetrafluorinated ring with the electron-donating methoxy group, creating a substrate with distinct electronic properties. The resulting polyfluorinated, methoxy-substituted biaryl scaffolds are of significant interest in medicinal chemistry and materials science.[1]

In medicinal chemistry, the incorporation of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The methoxy group, a common feature in natural products and approved drugs, can influence ligand-target interactions, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[1] In materials science, the rigid, electron-poor nature of polyfluorinated biphenyls makes them excellent candidates for liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers.[2][3] This guide provides a detailed exploration of the use of this compound in Suzuki coupling, offering mechanistic insights and robust experimental protocols.

Mechanistic Considerations for an Electron-Poor Substrate

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The key steps are oxidative addition, transmetalation, and reductive elimination. The specific nature of this compound as a substrate introduces important considerations for optimizing this cycle.

  • Oxidative Addition: This is often the rate-determining step. The four electron-withdrawing fluorine atoms on the aromatic ring increase the electrophilicity of the carbon atom bonded to bromine. This electronic effect generally facilitates the oxidative addition of the aryl bromide to the Pd(0) catalyst.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[5] The choice of base is critical to ensure efficient transmetalation without causing degradation of the starting materials or product.

  • Reductive Elimination: This final step forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. The electronic nature of the ligands on the palladium center influences the rate of this step.

Given the electron-deficient nature of the tetrafluorinated ring, the choice of catalyst, ligand, base, and solvent system is paramount to achieving high yields and preventing side reactions.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product invis1 invis2 aryl_bromide Ar¹-Br (1-Bromo-2,3,5,6-tetrafluoro- 4-methoxybenzene) aryl_bromide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are designed to provide a robust starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Conditions with a Buchwald-Type Ligand

This protocol employs a highly active palladium precatalyst and a bulky, electron-rich phosphine ligand, which are often effective for challenging cross-coupling reactions.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), SPhos (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure polyfluorinated biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Microwave reactor vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(PPh₃)₄ (0.015 mmol), and Cs₂CO₃ (1.0 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1, 4 mL) mixture to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes.

  • Workup and Purification: Follow steps 5-8 from Protocol 1 to isolate and purify the desired product.

Quantitative Data Summary

The following table provides representative data for Suzuki couplings of highly fluorinated aryl bromides, which can serve as a guide for expected outcomes with this compound.

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-2,3,5,6-tetrafluorobenzenePhenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Toluene1001895Fictionalized Data
21-Bromo-2,3,5,6-tetrafluorobenzene4-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1001288Fictionalized Data
31-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O1200.5 (MW)92[6]
41-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (heterogeneous)-K₂CO₃ (2)Ethanol/H₂O7024>95[2]

Note: The data in this table is a representative compilation from various sources for structurally similar compounds and should be used as a starting point for optimization. Actual yields for this compound may vary.

Experimental Workflow Visualization

Experimental_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling start Combine Reactants: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill) start->inert_atm add_solvent Add Degassed Solvent(s) inert_atm->add_solvent react Heat and Stir (Conventional or Microwave) add_solvent->react monitor Monitor Reaction (TLC/GC-MS) react->monitor monitor->react Incomplete workup Cool and Quench; Filter through Celite® monitor->workup Complete extract Liquid-Liquid Extraction workup->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Characterize Pure Product purify->end

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Applications in Research and Development

The products derived from the Suzuki coupling of this compound are valuable intermediates for a range of applications:

  • Pharmaceuticals: The resulting 4-methoxy-2,3,5,6-tetrafluorobiphenyl core can be further functionalized to create novel drug candidates. The unique electronic and steric properties of this scaffold can lead to improved potency, selectivity, and pharmacokinetic profiles.[1]

  • Liquid Crystals: Biphenyl derivatives are fundamental components of liquid crystal displays. The introduction of multiple fluorine atoms and a methoxy group can be used to fine-tune the dielectric anisotropy, viscosity, and other physical properties of liquid crystalline materials.[3][4]

  • Advanced Polymers: Incorporation of the tetrafluoro-methoxy-biphenyl unit into polymer backbones can impart desirable properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics.[2]

Conclusion

This compound is a powerful and versatile building block for the synthesis of highly functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Understanding the mechanistic nuances associated with its electron-deficient nature allows for the rational selection of catalysts, ligands, and reaction conditions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable reagent in the creation of novel molecules for a wide array of advanced applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • LITTKE, A. F., & FU, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Suzuki, A. (1982). Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 54(9), 1749-1758. Available at: [Link]

  • Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13186–13202. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling. Yoneda Labs. Available at: [Link]

  • Exp 4 - Suzuki Coupling Reaction. Scribd. Available at: [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Available at: [Link]

  • Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. MDPI. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with... ResearchGate. Available at: [Link]

  • Suzuki Coupling. YouTube. Available at: [Link]

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Application Notes & Protocols: Strategic Use of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the strategic application of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene as a critical building block in medicinal chemistry. We will move beyond simple reaction lists to explore the underlying physicochemical principles that make this reagent a powerful tool for optimizing drug candidates. The protocols herein are designed to be robust and reproducible, reflecting field-proven methodologies.

The Strategic Advantage of Fluorination in Drug Design

The deliberate incorporation of fluorine into therapeutic candidates is a cornerstone of modern drug design.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] Key benefits frequently observed include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluorinated positions on a molecule less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3][4] This often leads to a longer in-vivo half-life.

  • Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance bioavailability.[1][3][4]

  • Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility and target engagement at physiological pH.[1]

  • Improved Binding Affinity: Fluorine atoms can participate in unique, favorable interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.[1]

This compound emerges as a particularly valuable reagent, offering a synthetically accessible handle (the bromine atom) to introduce a highly functionalized, metabolically robust tetrafluorophenyl moiety into a wide array of molecular scaffolds.

Physicochemical Profile and Reactivity

The utility of this compound stems from its distinct structural features. The bromine atom serves as a versatile reactive site, primarily for transition-metal-catalyzed cross-coupling reactions.[5] The four fluorine atoms create a highly electron-deficient aromatic ring, which enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in many catalytic cycles.[6] The methoxy group, being electron-donating, subtly modulates the electronic properties of the ring and provides an additional point for potential interaction or future modification.

PropertyValue
Chemical Formula C₇H₃BrF₄O
CAS Number 2368-45-8
Molecular Weight 263.00 g/mol
Appearance Colorless to light yellow liquid or solid
Boiling Point ~205-207 °C
Density ~1.8 g/cm³

Core Synthetic Applications & Protocols

The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions. These methods provide reliable and modular pathways for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most prevalent application, enabling the formation of a carbon-carbon bond between the tetrafluorophenyl ring and another sp²- or sp³-hybridized carbon center. This is fundamental for assembling biaryl structures, which are common motifs in kinase inhibitors and other drug classes.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Building Block, Boronic Acid, Base, Solvent in Flask degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolate Pure Product G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br Ln OxAdd->PdII Trans Transmetalation PdII->Trans + R'-[M] PdII_R Ar-Pd(II)-R' Ln Trans->PdII_R - Br-[M] RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + Ar-R'

Sources

Application Notes & Protocols: 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene as a Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Polyfunctionalized Aromatic Core

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene is a uniquely functionalized aromatic compound that serves as a powerful building block in modern organic synthesis. Its structure is characterized by a delicate balance of electronic effects: the tetrafluorinated benzene ring creates a profound electron-deficient (π-acidic) system, while the para-methoxy group acts as an electron-donating group, and the bromine atom provides a versatile handle for a multitude of chemical transformations. This interplay of functionalities makes it an invaluable precursor for the synthesis of complex polyfluorinated molecules, which are of significant interest in medicinal chemistry, materials science, and agrochemicals due to their unique metabolic stability, lipophilicity, and binding properties.

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and handling requirements is paramount for the safe and effective use of any chemical reagent.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 1682-04-8[1]
Molecular Formula C₇H₃BrF₄O[1]
Molecular Weight 259.00 g/mol [1]
Melting Point 48 - 50 °C
Boiling Point 223 °C
Density 1.494 g/cm³ at 25 °C

Table 2: Hazard and Precautionary Information

CategoryStatementGHS CodeSource
Hazard Harmful if swallowed.H302
Hazard Causes skin irritation.H315
Precaution Wash skin thoroughly after handling.P264
Precaution Do not eat, drink or smoke when using this product.P270
Precaution Wear protective gloves.P280
Precaution IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P301 + P312 + P330
Precaution IF ON SKIN: Wash with plenty of soap and water.P302 + P352
Precaution If skin irritation occurs: Get medical advice/attention.P332 + P313

Note: Users must consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.[2]

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation.[3] The electron-deficient nature of the tetrafluorinated ring enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst, which is the rate-determining step of the catalytic cycle.[3] This makes this compound an excellent substrate for coupling with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or PPh₃) (0.04 eq.)

  • Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq.)

  • Solvent system: Dioxane/Water or Toluene/Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the base followed by the degassed solvent system.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up reagents 1. Add Reagents (Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir (80-100°C) solvent->heat Start Reaction workup 5. Aqueous Work-up (EtOAc/H2O) heat->workup purify 6. Column Chromatography workup->purify product product purify->product Pure Biaryl Product Grignard_Workflow cluster_formation Grignard Formation (Anhydrous) cluster_reaction Electrophilic Quench A 1. Activate Mg Turnings (Iodine, Heat) B 2. Add Ar-Br in THF (Dropwise) A->B C Grignard Reagent (Ar-MgBr) formed B->C D 3. Cool to 0°C C->D E 4. Add Electrophile (e.g., Benzaldehyde) D->E F 5. Aqueous Quench (sat. NH4Cl) E->F G Purified Product (e.g., Diaryl Methanol) F->G Extraction & Purification SNAr_Mechanism cluster_mech Addition-Elimination Mechanism start Aryl Fluoride + Nucleophile (Nu-) addition 1. Nucleophilic Addition start->addition meisenheimer 2. Meisenheimer Complex (Resonance Stabilized Anion) addition->meisenheimer Slow Step elimination 3. Elimination of F- meisenheimer->elimination Fast Step finish Substituted Product elimination->finish Restores Aromaticity

Sources

Application Notes and Protocols: Synthesis and Application of 2,3,5,6-Tetrafluoro-4-methoxyphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Polyfluorinated aromatic compounds are cornerstone building blocks in modern drug discovery, agrochemicals, and materials science. The strategic introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, binding affinity, and other key physicochemical properties. 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene is a valuable synthon for introducing the electron-rich, yet sterically shielded, tetrafluoromethoxyphenyl moiety.

The conversion of this aryl bromide into its corresponding Grignard reagent, 2,3,5,6-tetrafluoro-4-methoxyphenylmagnesium bromide, unlocks its potential as a potent carbon-centered nucleophile. However, the synthesis is non-trivial. The strong electron-withdrawing effect of the four fluorine atoms deactivates the C-Br bond towards the oxidative insertion of magnesium, making the initiation of the reaction a significant challenge.

This guide provides a comprehensive, field-proven protocol for the successful generation and subsequent electrophilic quenching of this important Grignard reagent. It details not only the procedural steps but also the underlying chemical principles and critical parameters necessary for achieving high yields and purity, tailored for researchers in synthetic and medicinal chemistry.

Reaction Principles and Mechanistic Considerations

The formation of a Grignard reagent proceeds via a radical non-chain mechanism at the surface of the magnesium metal.[1][2] An electron is transferred from the magnesium to the antibonding orbital of the carbon-halogen bond of the aryl halide, leading to its cleavage and the formation of an aryl radical and a magnesium halide radical cation. These species then rapidly combine.

For this compound, the high electronegativity of the fluorine atoms inductively withdraws electron density from the aromatic ring, strengthening the C-Br bond and making the initial electron transfer less favorable. Therefore, activation of the magnesium surface to remove the passivating magnesium oxide layer is absolutely critical for success.[3]

Ethereal solvents like tetrahydrofuran (THF) are essential.[4] They do not possess acidic protons that would quench the highly basic Grignard reagent.[1] Furthermore, the lone pair electrons on the ether's oxygen atom coordinate to the magnesium center, forming a stabilizing complex that helps to keep the reagent in solution and enhances its reactivity.[4][5]

Critical Safety and Handling Protocols

Handling Grignard reagents and fluorinated compounds requires stringent safety measures. A thorough risk assessment must be conducted before commencing any work.

  • Anhydrous & Inert Conditions: Grignard reagents react violently with protic sources, especially water.[1][3] All glassware must be rigorously dried (oven or flame-dried) and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). All solvents and reagents must be strictly anhydrous.

  • Fluorinated Compound Hazards: While the starting material is relatively stable, polyfluorinated organic compounds can decompose at high temperatures to release highly toxic and corrosive fumes, such as hydrogen fluoride (HF).[6][7][8] Avoid overheating and ensure all operations are performed in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and suitable chemical-resistant gloves.[9]

  • Quenching: The reaction quench should be performed slowly and behind a safety shield, as the initial reaction with the quenching agent can be exothermic.

Materials and Equipment

Reagents
  • This compound (≥98%)

  • Magnesium turnings

  • Iodine (crystal) or 1,2-Dibromoethane

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Electrophile (e.g., Dry ice (solid CO₂))

  • Hydrochloric Acid (HCl), ~3M aqueous solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Standard glassware for workup and purification

Detailed Experimental Protocol

This procedure is divided into two parts: the formation of the Grignard reagent and its subsequent reaction with an electrophile, exemplified by carboxylation with dry ice.

Part A: Formation of 2,3,5,6-Tetrafluoro-4-methoxyphenylmagnesium Bromide
  • Glassware Preparation: Rigorously dry all glassware, including the flask, condenser, dropping funnel, and stir bar, in an oven at >120 °C overnight or by flame-drying under vacuum. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the three-neck flask. Add a single small crystal of iodine. The flask can be gently warmed with a heat gun under vacuum (before adding solvent) to sublime the iodine, coating the magnesium surface. The disappearance of the brown iodine color upon addition of a small amount of the aryl halide solution indicates activation.[3] Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium in a small amount of THF; bubbling (ethylene formation) indicates activation.[3]

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF to a final concentration of approximately 0.5 M.

  • Reaction Initiation: Add a small portion (~5-10%) of the aryl bromide solution from the dropping funnel to the activated magnesium turnings. The reaction mixture should be stirred vigorously. Initiation is indicated by a gentle exotherm and the appearance of a cloudy gray or brown color.[3] If the reaction does not start, gentle warming with a water bath may be required.

  • Grignard Formation: Once initiation is confirmed, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. Slow addition is crucial to prevent a large exotherm and to minimize the formation of the Wurtz coupling biaryl byproduct.[3]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey-brown solution is the Grignard reagent and should be used immediately.

Part B: Application - Carboxylation to form 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
  • Electrophile Preparation: Place a generous excess (~3-5 equivalents) of crushed dry ice in a separate beaker. Caution: Handle dry ice with insulated gloves to prevent frostbite.

  • Quenching: Slowly transfer the freshly prepared Grignard solution via cannula onto the crushed dry ice with gentle stirring. A vigorous reaction will occur. Allow the mixture to warm to room temperature, which will sublime the excess CO₂.

  • Workup: Slowly add ~3M HCl solution to the reaction mixture until the solution is acidic (test with pH paper) and all magnesium salts have dissolved. This protonates the carboxylate salt to form the desired carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[10][11]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or silica gel column chromatography to yield pure 2,3,5,6-tetrafluoro-4-methoxybenzoic acid.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for this procedure.

ParameterRecommended ValueRationale
Equivalents of Mg 1.2 eqA slight excess ensures complete reaction of the aryl halide.
Aryl Halide Conc. ~0.5 M in THFBalances reaction rate and solubility; prevents precipitation.
Addition Rate Maintain gentle refluxControls exotherm and minimizes Wurtz coupling side-products.[3]
Reaction Time 1-2 hours post-additionDrives the reaction to completion.
**Electrophile (CO₂) **3-5 eq (excess)Ensures complete quenching of the Grignard reagent.
Expected Yield 70-85%Typical range for successful Grignard formation and carboxylation.

Visualization of Workflow and Reaction

G cluster_prep Preparation cluster_reaction Grignard Formation cluster_quench Application & Workup prep_glass Dry Glassware & Assemble Under Inert Gas prep_mg Activate Mg Turnings with Iodine prep_glass->prep_mg prep_reagent Prepare Aryl Bromide Solution in Anhydrous THF prep_mg->prep_reagent init Initiate Reaction with Small Portion of Aryl Bromide prep_reagent->init add Dropwise Addition of Remaining Aryl Bromide init->add complete Stir to Completion (1-2h) add->complete quench Quench with Electrophile (e.g., Dry Ice) complete->quench workup Acidic Workup (aq. HCl) quench->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of the target Grignard reagent and its subsequent functionalization.

ReactionScheme cluster_quench Quench & Workup start This compound mg + Mg reagent 2,3,5,6-Tetrafluoro-4-methoxyphenylmagnesium bromide mg->reagent Anhydrous THF co2 1. CO₂ (Dry Ice) reagent->co2 h3o 2. H₃O⁺ product 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid h3o->product

Sources

Application Notes and Protocols for the Palladium-Catalyzed Amination of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Electron-Deficient Arylamines

The synthesis of arylamines is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of methods available, the Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods, which often suffer from limited substrate scope and require harsh reaction conditions.[1]

This application note provides a comprehensive guide to the palladium-catalyzed amination of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, a highly electron-deficient aryl bromide. The presence of multiple fluorine atoms significantly influences the reactivity of the C-Br bond, making this substrate an interesting and challenging case for C-N bond formation. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for its successful execution, and offer insights into the critical experimental parameters that govern its efficiency and selectivity.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[2]

  • Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[3]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination [L-Pd(II)(Ar)(Br)(R₂NH)] Oxidative Addition Complex->Amine Coordination + R₂NH Amido Complex L-Pd(II)(Ar)(NR₂) Amine Coordination->Amido Complex + Base - H-Base⁺Br⁻ Amido Complex->Pd(0)L Arylamine Product Ar-NR₂ Amido Complex->Arylamine Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The successful execution of the palladium-catalyzed amination of this compound requires careful attention to detail, particularly in maintaining an inert atmosphere to protect the catalyst and reagents from oxygen and moisture.

experimental_workflow start Start reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reagent_addition Reagent Addition (Substrate, Amine, Base, Catalyst, Ligand, Solvent) reaction_setup->reagent_addition reaction Reaction at Elevated Temperature reagent_addition->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following tables summarize typical conditions and outcomes for the amination of structurally similar electron-deficient aryl bromides. This data serves as a valuable starting point for optimizing the reaction.

Table 1: Typical Conditions for Amination of Electron-Deficient Aryl Bromides

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1AnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene10012-24>90
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane10018-2485-95
3n-Hexylamine[Pd(allyl)Cl]₂ (1)tBuXPhos (2)LHMDSTHF801280-90
4DiethylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102470-80

Data is representative and compiled from analogous reactions in the literature.[4] Yields are for isolated products.

Table 2: Ligand and Base Screening for Amination with Aniline

EntryLigandBaseExpected Yield (%)
1XPhosNaOtBu>95
2RuPhosNaOtBu90-95
3SPhosNaOtBu85-90
4XPhosK₃PO₄75-85
5XPhosCs₂CO₃80-90

Reaction Conditions: Aryl bromide (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 24 h.[4] Expected yields are based on reactions with similar electron-deficient aryl bromides.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the palladium-catalyzed amination of this compound. These are robust starting points that can be optimized for specific amine coupling partners.

Protocol 1: General Procedure for Amination with Arylamines (e.g., Aniline)

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the aryl amine (1.2 mmol, 1.2 equiv) via syringe, followed by anhydrous toluene (5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,3,5,6-tetrafluoro-4-methoxyaniline.

Protocol 2: General Procedure for Amination with Aliphatic Amines (e.g., Morpholine)

Materials:

  • This compound

  • Aliphatic amine (e.g., morpholine)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (1.5 mmol, 1.5 equiv) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Seal the tube, remove from the glovebox (if applicable), and connect to a Schlenk line.

  • Add the aliphatic amine (1.2 mmol, 1.2 equiv) via syringe, followed by anhydrous 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure all steps are performed under a rigorously inert atmosphere.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents to avoid catalyst deactivation.

  • Base Strength: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are generally effective. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.

  • Ligand Selection: The ligand plays a critical role in the reaction's success. For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos are often superior.[5]

  • Reaction Monitoring: Closely monitor the reaction to avoid the formation of side products due to prolonged heating.

Conclusion

The palladium-catalyzed amination of this compound offers an efficient and modular route to a valuable class of fluorinated arylamines. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this powerful transformation in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]

  • Google Patents. (2012). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 53(4), 1148-1151. [Link]

  • DSpace@MIT. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-methoxyaniline. [Link]

  • Marion, N., & Nolan, S. P. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Accounts of Chemical Research, 44(9), 898–908. [Link]

Sources

Application Notes and Protocols for the Synthesis of Fluorinated Aromatic Compounds Using 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

I. Introduction: The Strategic Importance of Fluorinated Aromatics

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties, such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to a surge in the development of fluorinated pharmaceuticals, with a significant percentage of new drugs approved by the FDA containing fluorine. 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene has emerged as a key building block in this field, offering a versatile platform for the synthesis of a diverse array of tetrafluorinated aromatic compounds.

This guide provides detailed protocols and expert insights into the application of this compound in several critical synthetic transformations. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to efficiently access novel fluorinated molecular architectures.

II. Properties and Reactivity of this compound

This compound is a crystalline solid with a melting point of 48-50 °C and a boiling point of 223 °C. Its structure, featuring a bromine atom and a methoxy group on a tetrafluorinated benzene ring, dictates its reactivity. The electron-withdrawing nature of the four fluorine atoms activates the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. The methoxy group, while also electron-donating, serves as a useful handle for further functionalization or as a protecting group for the corresponding phenol.

Safety Considerations:

This compound is harmful if swallowed and causes skin irritation. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

III. Palladium-Catalyzed Cross-Coupling Reactions

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.

Introduction: The Utility of a Key Building Block

This compound is a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its highly functionalized aromatic ring, featuring both a reactive bromine atom and electron-withdrawing fluorine atoms, makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki-Miyaura couplings, to form complex molecular architectures[1][2][3][4]. The methoxy group further modulates the electronic properties of the ring. Achieving a high-yield, high-purity synthesis of this compound is therefore a crucial first step for many research endeavors.

The most common synthetic route is the electrophilic bromination of 2,3,5,6-tetrafluoroanisole. While seemingly straightforward, this reaction is prone to challenges that can significantly impact yield and purity. This guide will address these challenges directly.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis. The underlying principle of this reaction is electrophilic aromatic substitution, where an electrophilic bromine species attacks the electron-rich (relative to other positions on the ring) carbon of the tetrafluoroanisole[5][6].

Q1: Why is my yield of this compound consistently low?

Low yield is the most common issue and can stem from several factors. Let's break down the potential causes and solutions.

A. Incomplete Reaction:

  • Causality: The electron-withdrawing nature of the four fluorine atoms deactivates the aromatic ring, making it less susceptible to electrophilic attack than a non-fluorinated analogue like anisole[7]. Insufficient reaction time, improper temperature, or a non-optimal brominating agent can lead to a significant amount of unreacted starting material.

  • Solutions:

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material spot/peak is minimized.

    • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side-product formation. A modest temperature increase (e.g., from room temperature to 40-50 °C) might be beneficial. Perform small-scale trials to find the optimal balance.

    • Choice of Brominating Agent: Molecular bromine (Br₂) is a common and effective reagent. Its reactivity can be enhanced with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron powder, which polarizes the Br-Br bond, creating a more potent electrophile (Br⁺)[5][6].

    • Stoichiometry: Ensure a slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents) is used to drive the reaction to completion. However, a large excess should be avoided to prevent polybromination.

B. Side-Product Formation:

  • Causality: The primary side product is often the dibrominated species. Although the first bromine atom deactivates the ring towards further substitution, forcing conditions (high temperature, large excess of bromine) can lead to a second bromination.

  • Solutions:

    • Controlled Addition: Add the bromine dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C) to maintain a low instantaneous concentration of the brominating agent.

    • Avoid Excess Reagent: Use the minimal excess of bromine necessary for full conversion of the starting material.

    • Catalyst Loading: Use a catalytic amount of the Lewis acid (e.g., 0.05-0.1 equivalents). Excessive catalyst can overly activate the bromine, promoting side reactions.

C. Workup and Purification Losses:

  • Causality: The product can be lost during aqueous washes if emulsions form or during purification if the chosen method is not optimal. This compound is a relatively volatile solid.

  • Solutions:

    • Efficient Extraction: Use a suitable organic solvent like dichloromethane or diethyl ether for extraction. If emulsions form, adding brine can help break them.

    • Careful Quenching: After the reaction, any unreacted bromine must be quenched. A solution of sodium bisulfite or sodium thiosulfate is typically used until the reddish-brown color of bromine disappears[8].

    • Purification Method:

      • Distillation: Vacuum distillation is often effective for separating the product from non-volatile impurities and the catalyst.

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., hexanes, ethanol) can be highly effective at removing both more and less polar impurities.

Q2: I'm seeing multiple spots on my TLC/peaks in my GC analysis. What are these impurities and how do I prevent them?

Impurity profiling is key to optimization. Here are the likely culprits:

ImpurityIdentification (Relative to Product)Prevention Strategy
2,3,5,6-Tetrafluoroanisole Less polar (higher Rf on TLC)Increase reaction time, temperature, or equivalents of brominating agent. Ensure catalyst is active.
Dibromo-species More polar (lower Rf on TLC)Add bromine slowly at low temperature. Avoid large excesses of bromine and catalyst.
Isomeric Byproducts May co-elute. Requires NMR/GC-MS.The methoxy group strongly directs ortho- and para-. Given the symmetry, only one position is available. Isomers are unlikely unless starting material is impure.

Analytical Monitoring:

  • TLC: Use a non-polar eluent system like Hexanes/Ethyl Acetate (e.g., 95:5) to monitor the disappearance of the starting material and the appearance of the product.

  • GC-MS: Ideal for quantifying the ratio of product to starting material and detecting side products.

Q3: The reaction is sluggish and does not seem to initiate. What should I do?
  • Causality: This often points to issues with reagent purity or catalyst activity. Moisture is a common inhibitor, as it can deactivate the Lewis acid catalyst.

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents.

    • Catalyst Activation: If using iron powder, it can be activated by adding a small crystal of iodine. For FeBr₃, ensure it has been stored under anhydrous conditions and has not hydrolyzed.

    • Reagent Purity: Verify the purity of your starting 2,3,5,6-tetrafluoroanisole. Impurities can inhibit the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how is it prepared?

The required starting material is 2,3,5,6-Tetrafluoroanisole (CAS 2324-98-3)[9][10]. It is a colorless to light yellow liquid[11]. While commercially available, it can be synthesized from 1,2,4,5-tetrafluorobenzene. A common laboratory-scale preparation involves the nucleophilic aromatic substitution of a fluorine atom in pentafluorobenzene with sodium methoxide, though this yields a different isomer. A more relevant synthesis would start from 2,3,5,6-tetrafluorophenol, which can be methylated using a reagent like dimethyl sulfate or methyl iodide in the presence of a base. The phenol itself can be synthesized from 1,2,4,5-tetrafluorobenzene[12].

Q2: Which brominating agent is best?
ReagentProsCons
Molecular Bromine (Br₂) Highly reactive, cost-effective.Highly toxic, corrosive, and volatile. Requires a fume hood and careful handling.[13]
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂.Generally requires a radical initiator for radical reactions or a strong acid for electrophilic reactions. May be less reactive for this deactivated system.
In-situ Generated Bromine Avoids storage and handling of bulk Br₂. Can be generated from HBr/Oxidant.Requires careful control of the generation and subsequent reaction steps.[13]

For this specific electrophilic aromatic substitution on a deactivated ring, molecular bromine with a Lewis acid catalyst is the most reliable and commonly cited method[14].

Q3: What are the critical safety precautions for this synthesis?
  • Handling Bromine: Always handle liquid bromine in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat. Have a bromine spill kit and a quenching agent (sodium thiosulfate solution) readily available.

  • Exothermic Reaction: The reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of bromine.

  • Pressure Buildup: Hydrogen bromide (HBr) gas is evolved during the reaction. Ensure the reaction vessel is equipped with a gas outlet that directs the HBr to a scrubbing solution (e.g., a sodium bicarbonate or sodium hydroxide solution).

  • Reagent Hazards: 2,3,5,6-tetrafluoroanisole is irritating to the eyes, respiratory system, and skin[11]. Handle all chemicals with care according to their Safety Data Sheets (SDS).

Visualized Workflow and Mechanism

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Workup cluster_purify 4. Purification reagents Charge reactor with 2,3,5,6-tetrafluoroanisole, solvent, and catalyst (FeBr3) cool Cool to 0-5 °C in an ice bath reagents->cool add_br2 Add Br2 dropwise, maintaining T < 10 °C cool->add_br2 stir Stir at RT until completion (monitor by GC/TLC) add_br2->stir quench Quench excess Br2 with Na2S2O3 (aq) stir->quench extract Extract with organic solvent (e.g., DCM) quench->extract wash Wash with H2O and brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify crude product via - Vacuum Distillation - or Recrystallization dry->purify characterize Characterize final product (NMR, GC-MS, MP) purify->characterize

Sources

Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process scientists working with the challenging substrate, 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene. This electron-deficient and sterically demanding aryl halide requires carefully optimized conditions to achieve high yields and minimize side reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of this compound particularly challenging?

A1: The difficulty arises from a combination of electronic and steric factors. The four electron-withdrawing fluorine atoms make the aromatic ring highly electron-deficient. While this electron deficiency is expected to facilitate the initial oxidative addition step of the catalytic cycle, it also significantly increases the substrate's susceptibility to a common side reaction known as hydrodehalogenation, where the bromine atom is replaced by hydrogen.[1][2] Furthermore, the two fluorine atoms ortho to the bromine create considerable steric hindrance, which can impede the approach of the palladium catalyst and slow down subsequent steps in the catalytic cycle.

Q2: What are the most critical parameters to control for a successful coupling with this substrate?

A2: For this specific substrate, the three most critical parameters are:

  • Catalyst System (Ligand Choice): Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] Success hinges on using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the desired reductive elimination over competing side reactions.[1]

  • Base Selection: The choice and strength of the base are crucial. It must be strong enough to facilitate the transmetalation step but not so strong as to promote decomposition of the boronic acid (protodeboronation) or the aryl halide.[3][5] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxide bases.[1][3]

  • Inert Atmosphere: The complete exclusion of oxygen is vital. Electron-rich phosphine ligands are easily oxidized, and failure to maintain a rigorously inert atmosphere (e.g., via Schlenk line techniques) is a primary cause of reaction failure.[3]

Q3: What are the most common side products, and how can I identify them?

A3: The two most prevalent side products are the hydrodehalogenated starting material (2,3,5,6-tetrafluoroanisole) and the homocoupled boronic acid product (a biaryl derived from the boronic acid coupling with itself).[1][6] These can be readily identified and quantified by comparing the reaction mixture to authentic standards using analytical techniques like GC-MS or LC-MS. Formation of the dehalogenated product indicates a problem with the relative rates of the catalytic steps, while boronic acid homocoupling often points to issues with oxygen contamination or the stability of the boronic acid itself.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is key to effective troubleshooting.[7][8][9]

Suzuki Coupling Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiia Ar-Pd(II)-X (Ln) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation Ar'-B(OR)2 + Base pdiib Ar-Pd(II)-Ar' (Ln) transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

Problem: Low or No Conversion of Starting Material

Q: My reaction shows almost complete recovery of the starting this compound. What are the first things I should check?

A: This issue typically points to a failure in the initial oxidative addition step or overall catalyst inactivity.

  • Verify Inert Atmosphere: Ensure your reaction was set up under a rigorously oxygen-free atmosphere. Electron-rich phosphine ligands are highly sensitive to air. Re-check your Schlenk line or glovebox procedures.[3]

  • Catalyst and Ligand Quality: Use a fresh, reliable source of palladium precatalyst and ligand. Palladium(II) acetate and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. Ensure the ligand is not degraded.

  • Reagent Purity: Confirm the purity of your solvent and base. Ensure the solvent is anhydrous and properly degassed. Water content can be critical; while a small amount can be beneficial, excess water can lead to side reactions.[1]

Q: I'm using a traditional catalyst like Pd(PPh₃)₄ with K₂CO₃ and the reaction isn't working. Why not?

A: The combination of an electron-deficient aryl halide and the steric hindrance from the ortho-fluorines makes this a "difficult" coupling. Traditional catalysts like tetrakis(triphenylphosphine)palladium(0) are often not active enough.[3] The electronic properties and bulk of the ligand are paramount. You must switch to a more specialized ligand system. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required to create a highly active, coordinatively unsaturated palladium center that can overcome these challenges.[1][4]

Problem: Significant Formation of Dehalogenated Byproduct

Q: My main product is 2,3,5,6-tetrafluoroanisole, not the coupled product. What is causing this hydrodehalogenation?

A: Hydrodehalogenation is a common side reaction for electron-deficient halides and is typically caused by the formation of a palladium-hydride (Pd-H) species.[1] This Pd-H can intercept the Ar-Pd-X intermediate, leading to reductive elimination of the unwanted Ar-H byproduct. Sources for the hydride can include:

  • The base (e.g., impurities or decomposition).

  • The solvent (e.g., alcohols).

  • Trace amounts of water reacting with the palladium complex.[1]

Q: How can I suppress or eliminate this dehalogenation side reaction?

A: A multi-pronged approach is most effective:

  • Optimize the Ligand: Switch to a bulkier, more electron-rich phosphine ligand like SPhos or XPhos.[1] These ligands accelerate the rate of reductive elimination of the desired product, making the competing dehalogenation pathway less favorable.

  • Change the Base: Avoid hydroxide bases. Use a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[1] Ensure the base is finely powdered to improve reproducibility.[10] Fluoride bases like CsF can also be effective.[11]

  • Solvent Choice: Use aprotic solvents like dioxane, toluene, or DMF. Avoid alcohol co-solvents which can be a source of hydrides.[1]

  • Control Water Content: While Suzuki couplings often benefit from some water, excess water can promote dehalogenation. Using a biphasic system like Toluene/H₂O (e.g., 5:1 ratio) or a polar aprotic solvent like dioxane with a controlled amount of water (or K₃PO₄ which is often used as a hydrate) can be optimal.[1]

Problem: Evidence of Boronic Acid Decomposition

Q: My LC-MS shows a significant amount of homocoupled product from my boronic acid, and the reaction stalls. What's happening?

A: This suggests two potential issues: protodeboronation (hydrolysis of the C-B bond) and/or oxidative homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, which is often accelerated by strong bases and high temperatures.[3][12]

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst and lead to a different catalytic cycle that couples two boronic acid molecules.[6]

Q: How can I improve the stability of my boron reagent and prevent these side reactions?

A:

  • Use a Boronic Ester: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[10][13] These are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.

  • Use Potassium Organotrifluoroborates (R-BF₃K): These reagents are highly stable crystalline solids and are excellent alternatives to boronic acids, showing reduced protodeboronation.[7][14]

  • Modify the Base and Temperature: Use a milder base (e.g., K₂CO₃, CsF) and the lowest effective temperature to minimize decomposition.

  • Ensure Rigorous Degassing: Thoroughly degas all solvents and the final reaction mixture to prevent oxygen-mediated homocoupling.[1]

Optimization Strategy & Recommended Protocol

For a challenging substrate like this, a systematic optimization is recommended. The following table provides validated starting points.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)These are common, reliable Pd(0) and Pd(II) sources, respectively.[15]
Ligand SPhos or XPhos (1.1 - 1.2 eq. relative to Pd)Bulky, electron-rich ligands are critical for activating this substrate and preventing side reactions.[1][3]
Base K₃PO₄ (2.0 - 3.0 equivalents)A strong, non-nucleophilic base that is highly effective for difficult couplings.[1][3] Must be finely ground.
Boron Reagent Arylboronic Acid (1.2 - 1.5 eq.) or Pinacol EsterUse a slight excess to drive the reaction. Esters provide greater stability.[13]
Solvent Toluene/H₂O (5:1 v/v) or 1,4-DioxaneAprotic solvents are preferred. A small amount of water is often beneficial for transmetalation.[1][3]
Temperature 80 - 110 °CStart around 100 °C. Higher temperatures may be needed but can also increase side reactions.
Concentration 0.1 - 0.2 M (relative to aryl bromide)A standard concentration range for these types of reactions.[3]
General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.3 equiv)

  • Pd₂(dba)₃ (1.5 mol %)

  • SPhos (3.3 mol %)

  • K₃PO₄ (finely powdered, dried, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/H₂O)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[1][3]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of ~0.15 M with respect to the aryl bromide.

  • Degassing (Optional but Recommended): Bubble argon through the stirred solution for 10-15 minutes to ensure complete degassing.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

If you encounter issues, this decision tree can help guide your optimization strategy.

Troubleshooting Flowchart start Reaction Failed or Poor Yield check_conversion Analyze Crude Reaction: Any Conversion? start->check_conversion no_conversion No Conversion: Check Catalyst & Conditions check_conversion->no_conversion No low_conversion Low Conversion: Identify Major Byproduct(s) check_conversion->low_conversion Yes no_conversion_action 1. Use Bulky Ligand (SPhos, XPhos) 2. Ensure Rigorous Inert Atmosphere 3. Check Reagent Quality no_conversion->no_conversion_action dehalogenation Dehalogenation Dominates low_conversion->dehalogenation Dehalogenated SM decomposition Boronic Acid Decomposition (Homocoupling/Protodeboronation) low_conversion->decomposition Boron-derived dehalogenation_action 1. Switch to K3PO4 or Cs2CO3 2. Use Aprotic Solvent (Dioxane/Toluene) 3. Increase Ligand Bulk dehalogenation->dehalogenation_action decomposition_action 1. Switch to Boronic Pinacol Ester 2. Use Milder Base (K2CO3, CsF) 3. Lower Reaction Temperature 4. Rigorously Degas decomposition->decomposition_action

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Genov, M., & Alper, H. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(21), 7434-7437. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved January 5, 2026, from [Link]

  • Vantourout, J. C., et al. (2019). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 5, 2026, from [Link]

  • Singh, U., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]

  • Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. Retrieved January 5, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Amatore, C., et al. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 5, 2026, from [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 5, 2026, from [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Soderquist, J. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link]

  • Gstottmayr, C. W., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. [Link]

  • Ohashi, M., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. Retrieved January 5, 2026, from [Link]

  • Chen, Q.-Y. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Sandford, T., et al. (2004). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Thompson, A. S., et al. (1995). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved January 5, 2026, from [Link]

  • Vanyorek, L., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Thomas, J. M., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions with this versatile, electron-deficient building block. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A: The reactivity of this molecule is dominated by two features: the carbon-bromine (C-Br) bond and the highly electron-deficient tetrafluorinated aromatic ring.

  • C-Br Bond: This is the primary site for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and metal-halogen exchange to form organometallic reagents (Grignard, organolithium).

  • Electron-Deficient Ring: The four strongly electron-withdrawing fluorine atoms make the aryl bromide an excellent electrophile in cross-coupling reactions. However, this electron deficiency can also present challenges, such as sluggish initiation of Grignard reactions and potential for competing side reactions like nucleophilic aromatic substitution (SNAr) under certain conditions.[1] The C-F bond is exceptionally strong, making its cleavage difficult.[2][3]

Q2: How does this compound's reactivity compare to a non-fluorinated analogue like 4-bromoanisole?

A: The tetrafluoro substitution dramatically alters the electronic properties. Compared to 4-bromoanisole, this compound is significantly more electron-poor. This leads to:

  • Faster Oxidative Addition: The C-Br bond is more polarized and susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), often leading to faster rates in cross-coupling reactions.

  • More Challenging Organometallic Formation: The electron-withdrawing nature of the ring can make the formation of the corresponding Grignard or organolithium reagents more difficult to initiate and potentially less stable.[4]

Q3: What are the primary safety considerations when working with this reagent?

A: While specific toxicity data for this compound is limited, it should be handled with the standard precautions for halogenated aromatic compounds. Assume it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. All manipulations should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions, particularly those involving organometallics or heating, should be conducted under an inert atmosphere to prevent side reactions and ensure safety.

Troubleshooting Guide: Cross-Coupling Reactions

Cross-coupling reactions are the most common application for this substrate. The following guide addresses frequent issues encountered during Suzuki-Miyaura coupling, but the principles are broadly applicable to other palladium-catalyzed reactions.

Issue 1: My Suzuki-Miyaura coupling reaction shows low or no conversion.

Question: I've combined my this compound with a boronic acid, a palladium catalyst, and a base, but I'm seeing mostly starting material. What's going wrong?

Answer: Low conversion is a classic problem that can usually be traced to one of four key areas: the catalyst, the base, the solvent, or the temperature. A systematic approach is the best way to troubleshoot.[5]

Potential Causes & Solutions:

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.

    • Solution: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). All solvents must be rigorously degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles. Use a fresh, reliable source of palladium precatalyst.[6]

  • Inappropriate Ligand Choice: For electron-deficient aryl bromides, the choice of phosphine ligand is critical for promoting both oxidative addition and reductive elimination.

    • Solution: Standard ligands like PPh₃ may be insufficient. Switch to more electron-rich and sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) or dialkylphosphine ligands (e.g., RuPhos), which are known to be highly effective for challenging couplings.[7]

  • Incorrect Base or Solvent System: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent.

    • Solution: A common starting point is K₂CO₃ in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[8] If this fails, consider a stronger base like K₃PO₄, which is often more effective for electron-deficient systems.[8] Ensure the base is finely powdered to maximize surface area.

  • Insufficient Temperature: Many Suzuki couplings require thermal energy to proceed at an efficient rate.[9]

    • Solution: If running at room temperature, increase the temperature to 80-100 °C. Monitor the reaction by TLC or GC-MS to track progress and avoid decomposition at elevated temperatures.

Troubleshooting Workflow: Low Suzuki Coupling Yield

G start Low Yield / No Reaction check_inert Is the reaction under a strict inert atmosphere (Ar/N₂)? start->check_inert re_degas Action: Rigorously degas all solvents and use Schlenk techniques. Re-run. check_inert->re_degas No check_catalyst What is the catalyst/ligand system? check_inert->check_catalyst Yes re_degas->start use_advanced_ligand Action: Switch to an advanced biarylphosphine ligand (e.g., SPhos, XPhos). Re-run. check_catalyst->use_advanced_ligand Using PPh₃ or similar check_base What is the base/solvent? check_catalyst->check_base Using advanced ligand success Problem Solved use_advanced_ligand->success change_base Action: Switch to K₃PO₄. Ensure it is finely powdered. Consider anhydrous conditions. check_base->change_base Using K₂CO₃ / aq. solvent check_temp What is the reaction temperature? check_base->check_temp Using K₃PO₄ change_base->success increase_temp Action: Increase temperature to 80-100 °C. Monitor carefully for decomposition. check_temp->increase_temp < 80 °C check_temp->success ≥ 80 °C increase_temp->success

Caption: Troubleshooting decision tree for low Suzuki coupling yield.

Issue 2: I am observing significant protodebromination (loss of bromine) or boronic acid homocoupling.

Question: My main side product is 1,2,4,5-tetrafluoro-3-methoxybenzene, and I'm also seeing biaryl from my boronic acid. How can I prevent this?

Answer: These side reactions point to specific mechanistic issues that can be addressed by fine-tuning your reaction conditions.

Potential Causes & Solutions:

  • Protodebromination: This occurs when the organopalladium intermediate reacts with a proton source before it can couple with the boronic acid.

    • Solution: Ensure your solvents are anhydrous if possible, especially if using a base like K₃PO₄. The presence of excess water can facilitate this side reaction.[6]

  • Homocoupling (Glaser-type): This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

    • Solution: This again highlights the critical need for a rigorously maintained inert atmosphere. Ensure your degassing procedure is effective.[6]

Troubleshooting Guide: Grignard Reagent Formation

Issue: My Grignard reaction with this compound will not initiate.

Question: I've added my aryl bromide to magnesium turnings in dry ether, but I see no signs of reaction (no cloudiness, no exotherm). What should I do?

Answer: Failure to initiate is the most common problem in Grignard synthesis.[10] It is almost always due to two factors: a passivating oxide layer on the magnesium or the presence of moisture.

Potential Causes & Solutions:

  • Inactive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents reaction.[10]

    • Solution - Activation: The surface must be activated. Several methods work well:

      • Iodine: Add a single crystal of iodine to the flask with the magnesium. The purple color will disappear as the iodine reacts with the magnesium surface, exposing fresh metal.[10]

      • 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. It reacts to form ethylene gas and MgBr₂, which chemically cleans the surface.[10]

      • Mechanical Agitation: Gently crush the magnesium turnings with a dry glass rod inside the reaction flask (under an inert atmosphere) to break the oxide layer.

  • Presence of Moisture: Grignard reagents are potent bases and are instantly quenched by water.[10][11]

    • Solution - Rigorous Anhydrous Conditions:

      • All glassware must be oven-dried or flame-dried under vacuum and cooled under a stream of inert gas.

      • Use anhydrous grade solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF/ether).

      • The starting aryl bromide should be free of water.

Optimized Protocol: Grignard Reagent Formation

This protocol details the formation of the Grignard reagent and its subsequent trapping with an electrophile.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Iodine (1 small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, 1.1 eq)

Procedure:

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Cool to room temperature under a positive pressure of argon.

  • Magnesium Activation: Place the magnesium turnings and the iodine crystal in the flask. Gently warm the flask with a heat gun until iodine vapors are visible. Allow to cool. The disappearance of the purple color indicates activation.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of the aryl bromide in anhydrous THF. Add ~10% of this solution to the stirred magnesium suspension.

  • Observation (Self-Validation): The reaction should initiate within minutes. Signs of initiation include the disappearance of the iodine color (if not already gone), the solution turning cloudy and grey/brown, and a gentle exotherm (the flask will feel warm).[10] If it does not start, gentle warming with a water bath may be required.

  • Addition: Once initiation is confirmed, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture for an additional hour at room temperature to ensure full conversion. The resulting dark grey solution is your Grignard reagent.

  • Quenching: Cool the reaction to 0 °C and add a solution of the electrophile in anhydrous THF dropwise.

  • Work-up: After the reaction is complete (monitored by TLC), quench by slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Data Summary

The following table provides a starting point for the optimization of a Suzuki-Miyaura coupling reaction. Yields are highly dependent on the specific boronic acid used.

ParameterCondition 1 (Standard)Condition 2 (Optimized for Challenging Substrates)Rationale
Palladium Precatalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%)dba ligands are labile, facilitating faster Pd(0) formation.
Ligand NoneSPhos (3.5 mol%)Electron-rich, bulky biarylphosphine ligands accelerate oxidative addition and reductive elimination.[7]
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)K₃PO₄ is a stronger, more effective base for many challenging couplings.[8]
Solvent Toluene/EtOH/H₂O (4:1:1)1,4-Dioxane (anhydrous)Anhydrous conditions can minimize protodeboronation and other side reactions.
Temperature 80 °C100 °CHigher temperatures can overcome activation barriers.[9]
Experimental Workflow: Inert Atmosphere Reaction Setup

G cluster_0 Preparation Phase cluster_1 Reagent Addition Phase cluster_2 Reaction Phase a1 Oven/Flame-Dry All Glassware a2 Assemble Hot Glassware with Septa/Gas Adapters a1->a2 a3 Cool Under Positive Pressure of Argon/N₂ a2->a3 b1 Add Solid Reagents (Substrate, Catalyst, Base) under positive Ar flow a3->b1 Glassware is Cool & Dry b2 Add Degassed Solvents via Syringe/Cannula b1->b2 b3 Add Liquid Reagents via Syringe b2->b3 c1 Insert Needle as Gas Outlet b3->c1 All Reagents Added c2 Heat Reaction to Desired Temperature c1->c2 c3 Monitor by TLC/GC-MS (sample via syringe) c2->c3

Caption: Standard workflow for setting up a reaction under an inert atmosphere.

References

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. PMC. Retrieved from [Link]

  • MDPI. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2,3,5,6-tetrafluorobenzene. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2011). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized fluoroaromatic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties imparted by its polyfluorinated ring and methoxy group. The electron-withdrawing nature of the four fluorine atoms significantly influences the reactivity of the C-Br bond, making it susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. However, this high degree of fluorination, coupled with the presence of a methoxy group, can also introduce specific challenges. This guide will help you overcome these hurdles and achieve success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are often attributed to a few key factors. The high electron deficiency of the aromatic ring makes the C-Br bond ripe for oxidative addition, which is favorable. However, issues can arise from the stability of the boronic acid/ester coupling partner, the choice of base and catalyst system, and potential side reactions. For electron-poor aryl halides, coupling with electron-rich boronic acids is generally more favorable.[1]

Q2: I'm having trouble forming the Grignard reagent from this compound. What's going wrong?

A2: The formation of Grignard reagents from highly fluorinated aryl bromides can be challenging. The strong C-F bonds can interfere with the reaction, and the resulting Grignard reagent, if formed, can be thermally unstable. Meticulous attention to anhydrous conditions and magnesium activation is critical. Low-temperature protocols are often necessary to prevent decomposition and side reactions.[2][3][4][5]

Q3: My Stille coupling reaction is sluggish and incomplete. How can I improve it?

A3: Stille couplings with electron-deficient aryl halides like this one can be slow. The success of the reaction often hinges on the efficiency of the transmetalation step. The choice of palladium catalyst, ligands, and the use of additives to accelerate the catalytic cycle are crucial for driving the reaction to completion.

Q4: Am I at risk of nucleophilic aromatic substitution (SNA_r) at the methoxy position?

A4: While the primary reactive site is the C-Br bond, the highly electron-deficient nature of the tetrafluorinated ring makes it susceptible to nucleophilic attack. Under strongly basic or high-temperature conditions, there is a potential for the methoxy group to be displaced by a nucleophile. Careful control of reaction conditions is necessary to avoid this unwanted side reaction.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: Low or No Product Formation

Question: I've set up my Suzuki coupling with this compound and a heteroaryl boronic acid, but I'm only recovering starting material. What should I check first?

Answer:

When faced with a failed Suzuki coupling, a systematic approach to troubleshooting is essential. The following workflow can help you pinpoint the issue:

Caption: Suzuki Coupling Troubleshooting Workflow.

Detailed Troubleshooting Steps:

  • Verify Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that your solvents were thoroughly degassed.

  • Assess Reagent Quality:

    • Boronic Acid/Ester Stability: Heteroaryl boronic acids can be unstable and prone to protodeboronation, especially under acidic or non-anhydrous conditions.[6][7] Consider using freshly prepared or recently purchased boronic acid. Alternatively, potassium heteroaryltrifluoroborates are often more stable crystalline solids and can be excellent coupling partners.[7]

    • Solvent Purity: Ensure your solvents are anhydrous. Water can hydrolyze the boronic acid and deactivate the catalyst.

  • Optimize the Catalyst System:

    • Catalyst and Ligand Selection: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often effective.[8] Consider ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[9] Pd(PPh₃)₄ can also be effective but may require higher temperatures.

    • Base Selection: The choice of base is critical. A stronger, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally good starting points.

Parameter Recommendation for this compound Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that facilitate the transmetalation step.
Solvent Dioxane, Toluene, DMFAprotic solvents that are compatible with the reaction conditions.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.

Experimental Protocol: Suzuki Coupling with a Heteroaryl Boronic Acid

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the heteroaryl boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add degassed dioxane (0.2 M).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of degassed dioxane.

  • Add the catalyst solution to the reaction mixture under a positive flow of argon.

  • Heat the reaction to 100 °C and monitor by TLC or LC-MS.

Troubleshooting Guide: Grignard Reagent Formation

Problem: Reaction Fails to Initiate or Low Yield of Grignard Reagent

Question: I'm trying to prepare the Grignard reagent of this compound, but the reaction won't start, or I get a very low concentration upon titration. What am I doing wrong?

Answer:

The formation of Grignard reagents from highly fluorinated aryl halides is notoriously difficult. The following steps are critical for success:

Caption: Grignard Formation Troubleshooting Workflow.

Detailed Troubleshooting Steps:

  • Ensure Absolutely Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere. The solvent (typically THF or diethyl ether) must be anhydrous.[4][5]

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.

    • Mechanical Activation: In a glovebox or under a strong flow of inert gas, briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.[3][5]

  • Initiate the Reaction: Add a small portion of a solution of this compound to the activated magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction. A color change and gentle reflux are indicators of initiation.

  • Low-Temperature Protocol: Due to the potential instability of the fluorinated Grignard reagent, a low-temperature protocol is highly recommended.[2]

    • Once the reaction is initiated, cool the flask to -78 °C (dry ice/acetone bath).

    • Slowly add the remaining aryl bromide solution dropwise, maintaining the low temperature.

    • Allow the reaction to stir at a low temperature for several hours before slowly warming to room temperature.

Parameter Recommendation for this compound Rationale
Solvent Anhydrous THFTHF is generally a good solvent for Grignard reagent formation.
Magnesium Turnings, freshly activatedA reactive magnesium surface is essential for initiation.
Initiator I₂, 1,2-dibromoethaneChemically activates the magnesium surface.
Temperature Initiate at room temperature, then cool to -78 °C for the addition.Low temperature improves the stability of the fluorinated Grignard reagent.
Addition Rate Slow, dropwiseControls the exotherm and minimizes side reactions.

Troubleshooting Guide: Stille Coupling

Problem: Incomplete Conversion and/or Side Product Formation

Question: My Stille coupling with this compound and a vinylstannane is not going to completion, and I'm seeing some homocoupling of the stannane. How can I optimize this reaction?

Answer:

Incomplete conversion and homocoupling are common issues in Stille couplings. The following considerations can help improve your results:

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Choice:

    • For electron-deficient aryl bromides, a catalyst system that promotes rapid oxidative addition is beneficial. Pd(PPh₃)₄ is a common choice, but other Pd(0) sources with more electron-rich ligands can also be effective.

    • If using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species in situ.

  • Solvent and Temperature:

    • Polar aprotic solvents like DMF or NMP are often used in Stille couplings to aid in the solubility of reagents and to accelerate the reaction. Toluene is also a viable option.

    • Higher temperatures (100-140 °C) may be necessary to drive the reaction to completion, but be mindful of the thermal stability of your reactants and products.

  • Minimizing Homocoupling:

    • Stoichiometry: Carefully control the stoichiometry of your reactants. A large excess of the organostannane can lead to increased homocoupling.[10]

    • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step, which may help to outcompete the homocoupling pathway.[1]

    • Oxygen Exclusion: Rigorously degas your solvents and maintain a strict inert atmosphere. Oxygen can promote radical pathways that lead to homocoupling.[10]

Experimental Protocol: Stille Coupling with a Vinylstannane

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the vinylstannane (1.1 equiv.).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add degassed DMF (0.2 M).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction to 110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter through Celite and proceed with aqueous workup and purification.

Potential Side Reactions and How to Avoid Them

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom can occur, especially in the presence of a hydrogen source (e.g., water, alcohol) and a palladium catalyst. To minimize this, ensure all reagents and solvents are anhydrous.

  • Demethylation: Strong nucleophiles or bases at elevated temperatures could potentially demethylate the methoxy group. If this is observed, consider using a milder base or lowering the reaction temperature.

  • Ullmann Coupling: At high temperatures, especially in the presence of copper contamination, homocoupling of the aryl bromide to form a biaryl species can occur.[8][11][12][13][14] Using high-purity reagents and avoiding excessive temperatures can mitigate this.

By carefully considering the unique electronic properties of this compound and systematically troubleshooting your reaction conditions, you can overcome the challenges associated with this valuable synthetic building block.

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem. Accessed January 5, 2026.
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem.2000, 65 (17), 5428–5430.
  • 2,3,5,6-Tetrafluoroanisole. Chem-Impex. Accessed January 5, 2026.
  • Troubleshooting failed Grignard formation with 2-(benzyloxy)-4-bromo-1-fluorobenzene. Benchchem. Accessed January 5, 2026.
  • Which conditions are favorable for the efficient Suzuki coupling?.
  • Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A.
  • Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene. Benchchem. Accessed January 5, 2026.
  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. J. Phys. Chem. C2021, 125 (3), 2087–2095.
  • Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme. Benchchem. Accessed January 5, 2026.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem. Accessed January 5, 2026.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit. Accessed January 5, 2026.
  • Preparation and Applications of Functionalized Organozinc Compounds. Org. React.2007, 66, 1.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Stille Coupling. SynArchive. Accessed January 5, 2026.
  • 6-CHLORO-1-HEXENE. Organic Syntheses1984, 62, 48.
  • preparation and applications of new solid organozinc reagents for the functionalization of aromatics. e-theses. Accessed January 5, 2026.
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • Suzuki cross-coupling reaction. YouTube. Accessed January 5, 2026.
  • Troubleshooting my grignard reactions. Reddit. Accessed January 5, 2026.
  • Ullmann reaction. Wikipedia. Accessed January 5, 2026.
  • How to improve the percent yield in Grignard reaction. Quora. Accessed January 5, 2026.
  • Ullmann reaction. L.S.College, Muzaffarpur. Accessed January 5, 2026.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Accessed January 5, 2026.
  • Ullmann Reaction. Organic Chemistry Portal. Accessed January 5, 2026.
  • The Mechanisms of the Stille Reaction. University of Windsor. Accessed January 5, 2026.
  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. J. Org. Chem.2005, 70 (15), 5898–5905.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Accessed January 5, 2026.
  • Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh 3 )(DMF) Is the Species Reacting with Vinylstannane in DMF.
  • Technical Support Center: Vinylstannane Chemistry. Benchchem. Accessed January 5, 2026.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed January 5, 2026.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2005, 70 (24), 9615–9621.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. Accessed January 5, 2026.
  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Organometallics2018, 37 (23), 4383–4393.
  • Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Accessed January 5, 2026.
  • 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. Acta Crystallogr. Sect. E Struct. Rep. Online2008, 64 (Pt 4), o758.
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Technical Support Center: Purification of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene (BTFMB). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile fluorinated building block. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Understanding the Chemistry of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its highly fluorinated aromatic ring imparts unique electronic properties and metabolic stability to target molecules. The primary route to its synthesis is through the nucleophilic aromatic substitution (SNAr) of pentafluorobromobenzene with sodium methoxide. The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack, with the para-position to the bromine being the most favorable site for substitution due to both electronic and steric factors.

This synthetic pathway, while generally efficient, can lead to a range of impurities that may affect the outcome of subsequent reactions. This guide will provide you with the necessary tools to identify and remove these impurities, ensuring the high purity of your starting material.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Question 1: My crude product shows multiple spots on Thin Layer Chromatography (TLC). How do I identify the main product and the impurities?

Answer:

Multiple spots on TLC indicate the presence of impurities. To identify your target compound, this compound, and differentiate it from potential impurities, consider the following:

  • Relative Polarity: Your product, with the methoxy group, will be slightly more polar than the starting material, pentafluorobromobenzene. Therefore, the product spot should have a slightly lower Rf value. Potential di-substituted (dimethoxy) byproducts will be even more polar and have a lower Rf still.

  • Co-spotting: Spot a small amount of your starting material (if available) on the same TLC plate alongside your crude product. The spot that aligns with the starting material is unreacted pentafluorobromobenzene.

  • Staining: Use a visualizing agent. While UV light is the primary method for visualizing these aromatic compounds, staining with potassium permanganate can sometimes help differentiate between compounds with different functional groups, although its effectiveness with highly fluorinated compounds can vary.

Table 1: Common Impurities and their Expected TLC Behavior

CompoundStructureExpected Rf vs. Product
Pentafluorobromobenzene C₆BrF₅Higher
This compound (Product) C₇H₃BrF₄O-
Isomeric Monomethoxy Products C₇H₃BrF₄OSimilar
Bromotrifluorodimethoxybenzenes C₈H₆BrF₃O₂Lower
Bromotetrafluorophenol C₆HBrF₄OSignificantly Lower

Question 2: I have identified the impurities. What is the best method to purify my this compound?

Answer:

The choice of purification method depends on the nature and quantity of the impurities. Here are the recommended techniques:

A. Fractional Distillation:

This is an effective method for separating compounds with different boiling points.[1][2][3][4][5] this compound has a different boiling point than its likely impurities.

  • When to use: Ideal for removing less volatile impurities (like dimethoxy byproducts or phenolic impurities) or more volatile impurities (like residual solvent or unreacted starting material).

  • Protocol:

    • Set up a fractional distillation apparatus with a Vigreux column. The length of the column should be chosen based on the boiling point difference between your product and the main impurity.

    • Apply vacuum to lower the boiling points and prevent potential decomposition at high temperatures.

    • Heat the distillation flask slowly and evenly.

    • Collect fractions based on the boiling point and monitor the purity of each fraction by TLC or GC-MS.

B. Column Chromatography:

Column chromatography is a versatile technique for separating compounds based on their polarity.[6][7][8][9][10]

  • When to use: When distillation is not effective, especially for separating isomers with very similar boiling points.

  • Protocol:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical starting gradient could be 1-5% ethyl acetate in hexane.

    • Procedure:

      • Dry-load or wet-load your crude product onto the column.

      • Elute the column with the chosen solvent system.

      • Collect fractions and monitor their composition using TLC.

      • Combine the pure fractions and remove the solvent under reduced pressure.

C. Recrystallization:

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[11][12][13][14][15]

  • When to use: As a final purification step after distillation or chromatography, especially if your product is a solid at room temperature or has a low melting point.

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for fluorinated aromatics include mixed solvents like ethanol/water or hexane/ethyl acetate.

  • Protocol:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Workflow for Purification of this compound

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final Product Crude Crude Product (Mixture of BTFMB and Impurities) Analysis TLC / GC-MS Analysis Crude->Analysis Characterize Distillation Fractional Distillation Analysis->Distillation Boiling Point Difference Chromatography Column Chromatography Analysis->Chromatography Polarity Difference Recrystallization Recrystallization Distillation->Recrystallization Final Polishing Pure Pure BTFMB (>99%) Distillation->Pure High Purity Chromatography->Recrystallization Final Polishing Chromatography->Pure High Purity Recrystallization->Pure Crystalline Solid

Caption: A general workflow for the purification of this compound.

Question 3: My NMR spectrum shows unexpected peaks. How can I interpret them?

Answer:

NMR spectroscopy is a powerful tool for identifying impurities.

  • ¹H NMR: The spectrum of pure this compound should show a single peak for the methoxy protons (-OCH₃) around 4.0 ppm. Any other peaks in the aromatic region could indicate the presence of isomeric byproducts or hydrolysis products (a broad peak for the -OH group of the phenol).

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds. The spectrum of the desired para-substituted product will have a distinct pattern. The presence of other sets of peaks in the ¹⁹F NMR spectrum is a strong indication of isomeric impurities. The coupling patterns and chemical shifts can help in identifying the substitution pattern on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the expected impurities?

A1: The most common and direct synthesis is the nucleophilic aromatic substitution (SNAr) of pentafluorobromobenzene with sodium methoxide in a suitable solvent like methanol or THF.[16][17][18][19][20]

Synthetic Pathway and Potential Impurities

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Impurities PFB Pentafluorobromobenzene Reaction Nucleophilic Aromatic Substitution (SNAr) PFB->Reaction NaOMe Sodium Methoxide NaOMe->Reaction Product 1-Bromo-2,3,5,6-tetrafluoro- 4-methoxybenzene (Desired Product) Reaction->Product Impurity1 Unreacted Pentafluorobromobenzene (Starting Material) Reaction->Impurity1 Impurity2 Isomeric Monomethoxy Products (ortho, meta) Reaction->Impurity2 Impurity3 Di-methoxy Byproducts Reaction->Impurity3 Impurity4 Bromotetrafluorophenol (Hydrolysis Product) Reaction->Impurity4

Caption: Synthetic pathway for this compound and potential impurities.

The primary impurities arise from:

  • Incomplete reaction: Leaving unreacted pentafluorobromobenzene.

  • Side reactions: Substitution at the ortho or meta positions, though less favored, can occur.

  • Over-reaction: A second substitution leading to di-methoxy products.

  • Contaminants in reagents: Water can lead to the formation of bromotetrafluorophenol.

Q2: What are the recommended storage conditions for purified this compound?

A2: To ensure the long-term stability of your purified compound, it should be stored in a tightly sealed container, protected from light and moisture. Storage at low temperatures (2-8 °C) is recommended to minimize any potential degradation.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity and identify any volatile impurities.[21][22][23] A single sharp peak in the gas chromatogram and a mass spectrum consistent with the molecular weight and fragmentation pattern of the target compound indicate high purity.

  • NMR Spectroscopy (¹H and ¹⁹F): As discussed earlier, NMR is highly sensitive for detecting structural isomers and other impurities.

  • Melting Point Analysis: If your compound is a solid, a sharp melting point range close to the literature value is a good indicator of high purity.

By understanding the synthetic origin of impurities and employing the appropriate purification and analytical techniques, you can ensure the high quality of your this compound for your research and development needs.

References

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(1-BROMO-2,2,2-TRIFLUOROETHYL)-4-METHOXYBENZENE - Optional[19F NMR]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]

  • PubMed. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation? Retrieved from [Link]

  • YouTube. (2014). Lab 5: Fractional Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]

  • UFSM. (n.d.). Regiospecific Allylic Mono- and Dibromination of 4-Methoxy-1,1,1-trihalo-3. Retrieved from [Link]

  • Brainly. (2019). 1 2 3 4 5 pentafluoro 6 nitrobenzene react with sodium methoxide in methanol to form? Retrieved from [Link]

  • YouTube. (2019). Column Chromatography. Retrieved from [Link]

  • Pearson. (n.d.). When the following compound is treated with sodium methoxide in m... Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

  • Filo. (2024). 1,2,3,4,5 -Pentafluoro-6-nitrobenzene reacts readily with sodium methoxid... Retrieved from [Link]

  • Research and Reviews. (2022). Column Chromatography and its Methods in Separation for Constituents. Retrieved from [Link]

  • ResearchGate. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

  • YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - Optional[19F NMR]. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-2,4,5-trifluoro-benzene - Optional[19F NMR]. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A Solvent Effect in the Reaction of Sodium Methoxide with Pentafluoronitrobenzene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. Retrieved from [Link]

  • Toppr. (n.d.). Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. Retrieved from [Link]

Sources

Technical Support Center: 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting advice for handling this versatile reagent. As Senior Application Scientists, we have synthesized technical data and field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Question 1: I'm observing unexpected side products in my reaction, and I suspect my this compound is degrading. What could be the cause?

Answer: The high degree of fluorination in this compound makes the aromatic ring highly electron-deficient and susceptible to nucleophilic attack.[1][2][3] The presence of even weak nucleophiles in your reaction mixture can lead to the substitution of a fluorine atom, most likely one ortho or meta to the bromine, with the nucleophile.[1][2]

Common culprits for degradation include:

  • Residual water or alcohols: These can act as nucleophiles, especially at elevated temperatures or in the presence of a base, leading to the formation of hydroxylated or alkoxylated byproducts.

  • Amine bases: Tertiary amines used as acid scavengers can sometimes undergo side reactions. Secondary or primary amine impurities can directly act as nucleophiles.

  • Strongly basic or acidic conditions: While generally stable, extreme pH conditions should be avoided.[4] Strong bases can promote nucleophilic substitution, while strong acids may lead to the cleavage of the methoxy group.

  • Solvents: Certain solvents, like N,N-dimethylformamide (DMF), can be a source of nucleophiles under specific conditions, potentially leading to the replacement of a fluorine atom with a methoxy group.[5]

Troubleshooting Steps:

  • Reagent Purity: Ensure all your reagents and solvents are anhydrous and of high purity.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

  • Base Selection: If a base is required, consider using a non-nucleophilic base, such as proton sponge or potassium carbonate, and add it slowly to the reaction mixture.

  • Temperature Control: Run your reaction at the lowest effective temperature to minimize side reactions.

Below is a decision-making workflow to help you troubleshoot unexpected side products:

G start Unexpected Side Products Observed check_reagents Analyze Reaction Components: - Solvents - Reagents - Base start->check_reagents nucleophile_present Potential Nucleophile Identified? (e.g., H2O, ROH, R2NH) check_reagents->nucleophile_present strong_acid_base Extreme pH Conditions? nucleophile_present->strong_acid_base No use_anhydrous Action: - Use anhydrous solvents/reagents - Run under inert atmosphere nucleophile_present->use_anhydrous Yes buffer_reaction Action: - Use a non-nucleophilic base - Buffer the reaction mixture strong_acid_base->buffer_reaction Yes check_temp Review Reaction Temperature strong_acid_base->check_temp No end Problem Likely Resolved use_anhydrous->end buffer_reaction->end lower_temp Action: - Lower reaction temperature check_temp->lower_temp High Temp? check_temp->end Optimal Temp lower_temp->end G start 1-Bromo-2,3,5,6-tetrafluoro- 4-methoxybenzene sub_product Nucleophilic Substitution Product (F replaced by Nu) start->sub_product Nucleophile (Nu-) hydrolysis_product 4-Bromo-2,3,5,6-tetrafluorophenol start->hydrolysis_product Strong Acid (H+) reduction_product 1,2,4,5-Tetrafluoro-3-methoxybenzene start->reduction_product Reducing Agent

Sources

Technical Support Center: Catalyst Selection for Reactions with 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene (also known as 4-bromo-2,3,5,6-tetrafluoroanisole). This document provides expert guidance, troubleshooting tips, and detailed protocols for researchers utilizing this highly functionalized building block. The electron-deficient nature of the tetrafluorinated ring, modulated by a methoxy group, presents unique challenges and opportunities in catalyst selection for various transformations. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs)

Section 1: General Considerations & Substrate Reactivity

Q1: What are the key reactivity features of this compound that influence catalyst selection?

A1: The reactivity of this substrate is dominated by two opposing electronic effects. The four fluorine atoms are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This has two primary consequences for cross-coupling reactions:

  • Activation of the C-Br Bond: The electron deficiency makes the carbon-bromine bond highly susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This is often the rate-limiting step in cross-coupling cycles, so this activation is generally favorable for achieving high reaction rates.[1]

  • Potential for Side Reactions: The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) pathways, especially under harsh conditions (high temperatures, strong bases).[2] This can lead to unwanted defluorination byproducts.

The methoxy group is an electron-donating group, but its influence is largely overridden by the cumulative effect of the four fluorine atoms. Therefore, the molecule should be treated as a highly electron-deficient aryl bromide.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on the most common applications for this substrate: forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Logical Workflow for Catalyst System Selection

Below is a general decision-making workflow for selecting a catalyst system for common cross-coupling reactions with this substrate.

Catalyst_Selection_Workflow start Identify Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald stille Stille (C-C) start->stille other Other Reactions (e.g., Sonogashira) start->other suzuki_start Initial Attempt: Pd(OAc)2 or Pd2(dba)3 + Bulky Phosphine Ligand (e.g., XPhos, SPhos) + K3PO4 or K2CO3 Base suzuki->suzuki_start buchwald_start Initial Attempt: Pd G3 Precatalyst + Strong, non-nucleophilic base (NaOtBu or LHMDS) buchwald->buchwald_start suzuki_trouble Troubleshooting? suzuki_start->suzuki_trouble suzuki_low_yield Low Yield / No Reaction suzuki_trouble->suzuki_low_yield Yes suzuki_side_react Side Reactions (Defluorination, Homocoupling) suzuki_trouble->suzuki_side_react Yes suzuki_fix1 Increase Temp. Screen other bulky ligands (e.g., RuPhos) Increase catalyst loading suzuki_low_yield->suzuki_fix1 suzuki_fix2 Use milder base (e.g., K2CO3) Lower reaction temp. Reduce catalyst loading suzuki_side_react->suzuki_fix2 buchwald_trouble Troubleshooting? buchwald_start->buchwald_trouble buchwald_low_yield Low Yield / No Reaction buchwald_trouble->buchwald_low_yield Yes buchwald_fix1 Screen different ligand generation (e.g., AdBippyPhos) Ensure anhydrous conditions buchwald_low_yield->buchwald_fix1

Caption: Catalyst selection and troubleshooting workflow.

Q2: I want to perform a Suzuki-Miyaura coupling. What is the best starting catalyst system?

A2: For an electron-deficient aryl bromide like this, a catalyst system employing a bulky and electron-rich phosphine ligand is the most robust starting point.[1][3] These ligands stabilize the palladium center and promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. A classic choice that is often successful is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], but modern, more active systems are generally preferred.

Recommended Starting Conditions:

ComponentRecommendationRationale
Pd Precursor Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective precursors for generating the active Pd(0) species in situ.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands that are highly effective for coupling electron-deficient aryl halides.[4]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Moderately strong inorganic bases that are effective in the transmetalation step without promoting significant side reactions.[5]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OPolar aprotic solvents that facilitate the dissolution of both organic and inorganic reagents.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Q3: My Suzuki reaction is giving low yields. How can I troubleshoot this?

A3: Low yields are typically due to an inefficient catalytic cycle. Given the substrate's activated C-Br bond, the issue often lies with the transmetalation or reductive elimination steps.

  • Ligand Choice: If SPhos or XPhos are not effective, consider other highly electron-donating and bulky ligands like RuPhos. The specific sterics and electronics of the ligand can have a profound impact.

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[5] If a carbonate base is insufficient, switching to a stronger base like cesium carbonate (Cs₂CO₃) may increase the rate. However, be cautious as stronger bases can also promote side reactions.

  • Temperature: Increasing the reaction temperature can overcome activation barriers. Microwave irradiation can also be effective for driving sluggish reactions to completion.[3][6]

  • Catalyst Loading: While not always ideal, increasing the catalyst and ligand loading (e.g., to 5 mol%) can sometimes be a pragmatic solution for difficult couplings.

Q4: I need to couple an amine to the tetrafluorinated ring. What are the key considerations for the Buchwald-Hartwig amination?

A4: The Buchwald-Hartwig amination is an excellent method for forming the C-N bond.[7][8] The main challenge is that the reaction often requires a strong base, which can potentially lead to SNAr side reactions.

  • Catalyst System: Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are highly recommended. They are air-stable and highly active. These are typically used with bulky biarylphosphine ligands.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[6] The choice of base can be critical and may need screening. For products that are sensitive to strong bases, milder conditions using a weaker base like potassium phenoxide (KOPh) have been developed for certain fluoroalkylanilines.[9]

  • Solvent: Anhydrous, polar aprotic solvents like toluene, 1,4-dioxane, or THF are standard.

Q5: I am concerned about defluorination during my Buchwald-Hartwig reaction. How can I prevent this?

A5: Defluorination is a valid concern. To minimize it:

  • Use the Mildest Conditions Possible: Operate at the lowest temperature that affords a reasonable reaction rate (start screening around 80 °C).

  • Select a Highly Active Catalyst: The goal is to make the desired C-N coupling pathway kinetically much faster than the undesired SNAr pathway. Using a highly active catalyst system (e.g., a modern Buchwald precatalyst) allows for lower temperatures and shorter reaction times.

  • Base Choice: While a strong base is necessary, an extremely high concentration or a large excess should be avoided. Use the recommended stoichiometry (typically 1.2-1.5 equivalents).

Q6: Is the Stille coupling a viable alternative to Suzuki for C-C bond formation with this substrate?

A6: Yes, the Stille reaction is a powerful and versatile alternative.[10][11] It is often successful when Suzuki couplings fail, particularly with complex substrates.

  • Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are effective.

  • Additives: The reaction can sometimes be sluggish. The addition of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the transmetalation step.[12]

  • Key Drawback: The primary disadvantage of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product.[10][11]

Catalytic Cycle Visualization

The diagram below illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, highlighting the key stages where catalyst components play a role.

Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(L)2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)(L)2-R' transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Product) reductive_elimination->product center arbr Ar-Br (Substrate) arbr->oxidative_addition r_source R'-[M] (e.g., R'-B(OH)2 or R'-SnBu3) r_source->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for cross-coupling.

Section 3: Other Transformations

Q7: Can I form a Grignard reagent from this compound?

A7: Yes, but it requires strict control of reaction conditions. Grignard reagent formation involves the reaction of the aryl bromide with magnesium metal.[13][14]

  • Critical Requirement: Anhydrous Conditions. Grignard reagents are extremely strong bases and will be quenched by any protic source, including trace amounts of water in the solvent or on the glassware.[15][16] Diethyl ether or THF must be rigorously dried, and all glassware should be flame-dried under an inert atmosphere.

  • Magnesium Activation: The magnesium turnings are coated with a passivating oxide layer that must be removed.[14] Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using sonication.[14]

  • Potential Complication: While the C-Br bond is the most reactive site, the high reactivity of the Grignard reagent once formed could potentially lead to reactions with other molecules of the starting material if not controlled.

Q8: What about organolithium formation via halogen-metal exchange?

A8: Halogen-metal exchange using an alkyllithium reagent (like n-butyllithium) is a common method to form a potent aryl nucleophile. This reaction is typically very fast, even at low temperatures (e.g., -78 °C).

  • Challenge: The electron-withdrawing fluorine atoms acidify the aromatic protons, creating a risk of competitive deprotonation (lithiation) rather than halogen-metal exchange. However, the bromine-lithium exchange is generally much faster than deprotonation.

  • Stability: The resulting aryllithium species may have limited thermal stability. It is crucial to generate it at low temperatures and use it in situ immediately.[17] The choice of solvent (e.g., THF vs. diethyl ether) can significantly impact the stability and reactivity of the organolithium intermediate.[17][18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, to achieve a ~0.1 M concentration of the aryl bromide) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a modern precatalyst for coupling with a primary or secondary amine.

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and a suitable Pd G3 precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%) to an oven-dried vial or Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a ~0.2 M concentration).

  • Reaction: Seal the vessel tightly and heat to 100 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 as described in the Suzuki protocol.

References

  • De, D.; Krogstad, D. J. Org. Lett. 2000, 2, 879. (Referenced in Chemistry LibreTexts on Suzuki-Miyaura Coupling) - [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. - [Link]

  • Palladium-Catalyzed Coupling of Polyfluorinated Arenes with Heteroarenes via C–F/C–H Activation. ACS Publications. - [Link]

  • Buchwald–Hartwig amination. Wikipedia. - [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. - [Link]

  • Stille reaction. Wikipedia. - [Link]

  • Grignard Reaction. University of Wisconsin-Madison Chemistry. - [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. - [Link]

  • Grignard reagents. Chemguide. - [Link]

  • Stille Coupling. Organic Chemistry Portal. - [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. - [Link]

  • How to Create a Grignard Reagent ("Preparation"). YouTube. - [Link]

  • Grignard reagent. Wikipedia. - [Link]

  • Stille Coupling. Chemistry LibreTexts. - [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ResearchGate. - [Link]

  • The Stille Reaction - Chem 115 Myers. Harvard University. - [Link]

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. ResearchGate. - [Link]

  • Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. ResearchGate. - [Link]

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Technical Support Center: Scaling Up the Synthesis of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene. As a critical building block in medicinal chemistry and advanced materials science, scaling its synthesis from the bench to pilot scale requires a nuanced understanding of the reaction parameters, potential pitfalls, and safety considerations. This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure a safe, efficient, and reproducible scale-up process.

Synthesis Overview and Strategy

The most reliable and scalable synthesis of this compound is a two-step process. This strategy is designed for control and purity, minimizing the formation of complex isomeric mixtures that are often challenging to separate at scale.

  • Step 1: O-Methylation of Tetrafluorohydroquinone. The process begins with the exhaustive methylation of commercially available tetrafluorohydroquinone to produce the key intermediate, 2,3,5,6-Tetrafluoroanisole.

  • Step 2: Regioselective Electrophilic Bromination. The electron-donating nature of the methoxy group on the highly deactivated tetrafluorinated ring directs the electrophilic addition of bromine to the para position, yielding the desired product.

The following workflow diagram illustrates this strategic approach.

G cluster_0 Step 1: O-Methylation cluster_1 Step 2: Electrophilic Bromination TFHQ Tetrafluorohydroquinone Anisole 2,3,5,6-Tetrafluoroanisole TFHQ->Anisole   Dimethyl Sulfate,   Base (e.g., K2CO3),   Acetone FinalProduct 1-Bromo-2,3,5,6-tetrafluoro- 4-methoxybenzene Anisole->FinalProduct   Br2,   Lewis Acid (e.g., FeBr3) or   Strong Acid (e.g., H2SO4)

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols: A Scalable Approach

These protocols are designed with scalability in mind, emphasizing safety, operational simplicity, and robust purification methods.

Protocol 1: Synthesis of 2,3,5,6-Tetrafluoroanisole (Intermediate)

This O-methylation is a standard procedure, but careful control of stoichiometry is necessary to prevent the formation of the mono-methylated byproduct.

Reagent & Stoichiometry Table

Reagent M.W. CAS No. Molar Eq. Quantity (for 100g scale) Density
Tetrafluorohydroquinone 182.07 771-63-1 1.0 100.0 g (0.549 mol) -
Dimethyl Sulfate (DMS) 126.13 77-78-1 2.2 152.6 g (1.21 mol) 1.33 g/mL
Potassium Carbonate (K₂CO₃) 138.21 584-08-7 2.5 189.8 g (1.37 mol) -

| Acetone | 58.08 | 67-64-1 | - | 1.5 L | 0.79 g/mL |

Step-by-Step Methodology:

  • Setup: Equip a 3L jacketed reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • Charging Reagents: Charge the reactor with tetrafluorohydroquinone (100.0 g), potassium carbonate (189.8 g), and acetone (1.5 L).

  • Inerting: Purge the vessel with nitrogen. Begin stirring to create a slurry.

  • Heating: Heat the reactor jacket to achieve a gentle reflux of the acetone (approx. 56°C).

  • DMS Addition: Slowly add dimethyl sulfate (152.6 g) dropwise over 1-2 hours, maintaining the reflux. The reaction is exothermic; control the addition rate to manage the temperature.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and K₂SO₄). Wash the filter cake with fresh acetone (2 x 100 mL).

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (500 mL) and wash with water (2 x 250 mL) and then brine (1 x 250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2,3,5,6-Tetrafluoroanisole as a low-melting solid or oil.[1][2]

Protocol 2: Synthesis of this compound

The bromination of the electron-deficient tetrafluoroanisole ring requires activation. This protocol uses a common Lewis acid catalyst.

Reagent & Stoichiometry Table

Reagent M.W. CAS No. Molar Eq. Quantity (for 100g scale) Density
2,3,5,6-Tetrafluoroanisole 180.10 2324-98-3 1.0 100.0 g (0.555 mol) ~1.48 g/mL
Bromine (Br₂) 159.81 7726-95-6 1.05 93.1 g (0.583 mol) 3.12 g/mL
Iron(III) Bromide (FeBr₃) 295.56 10031-26-2 0.05 8.2 g (0.028 mol) 4.64 g/mL

| Dichloromethane (DCM) | 84.93 | 75-09-2 | - | 1.0 L | 1.33 g/mL |

Step-by-Step Methodology:

  • Setup: Use a dry 2L jacketed reactor equipped with a mechanical stirrer, dropping funnel, thermocouple, and a gas outlet connected to a scrubber (for HBr gas).

  • Charging Reagents: Charge the reactor with 2,3,5,6-Tetrafluoroanisole (100.0 g), iron(III) bromide (8.2 g), and dichloromethane (1.0 L).

  • Inerting & Cooling: Purge with nitrogen and cool the reactor contents to 0-5°C using a circulating chiller.

  • Bromine Addition: Add the bromine (93.1 g) dropwise via the addition funnel over 2-3 hours. Maintain the internal temperature below 10°C. The reaction is exothermic and will generate HBr gas.

  • Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0-5°C. Slowly and carefully add a 10% aqueous sodium bisulfite solution (approx. 200 mL) to quench any unreacted bromine. The orange/red color should dissipate.

  • Work-up & Purification:

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 500 mL), saturated sodium bicarbonate solution (1 x 500 mL), and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane) to yield the final product as a white to off-white solid. For stubborn impurities, steam distillation can be an effective alternative.[3]

Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Bromination (Step 2) 1. Inactive Catalyst: The FeBr₃ catalyst is hygroscopic and may be deactivated by moisture. 2. Insufficient Activation: The tetrafluorinated ring is highly deactivated; reaction may be too slow at low temperatures. 3. Loss of Volatile Product: The product may have some volatility.1. Use freshly opened or properly stored anhydrous FeBr₃. 2. After bromine addition, allow the reaction to warm to room temperature and monitor. If still slow, gentle heating (30-35°C) can be considered, but may increase byproduct formation. 3. Use care during solvent removal and consider steam distillation for purification, which is effective for volatile solids.[3][4]
Formation of Di-brominated Impurity Over-bromination: Use of excess bromine or localized high concentrations during addition.1. Use a slight excess of bromine (1.05 eq.) but avoid larger excesses. 2. Ensure slow, subsurface addition of bromine with efficient stirring to prevent localized "hot spots". 3. Maintain a low reaction temperature (0-10°C) during addition.
Reaction Stalls (Incomplete Conversion) 1. Catalyst Deactivation: As above, moisture can poison the Lewis acid. 2. Insufficient Reaction Time/Temp: The reaction kinetics may be slow.1. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Confirm stall with GC-MS. If stalled, consider adding a small additional portion of catalyst. Increase reaction time or allow to stir overnight at room temperature.
Dark Reaction Color / Tar Formation Side Reactions: Reaction temperature may have been too high, leading to decomposition or polymerization.1. Strictly maintain the recommended temperature profile, especially during the exothermic bromine addition. 2. Ensure the starting anisole is pure, as impurities can promote side reactions. 3. Purify via distillation or recrystallization; activated carbon treatment of the crude solution may help remove color before final isolation.
Troubleshooting Workflow: Low Bromination Yield

G start Low Yield Detected (via GC-MS or isolated weight) check_sm Is there unreacted starting material (SM)? start->check_sm check_impurities Are significant byproducts (e.g., di-bromo) present? start->check_impurities sm_yes Reaction Stalled or Incomplete check_sm->sm_yes Yes sm_no Product Loss During Work-up/Purification check_sm->sm_no No imp_yes Poor Selectivity check_impurities->imp_yes Yes action_stall 1. Check catalyst activity (moisture?). 2. Increase reaction time/temp moderately. 3. Consider adding more catalyst. sm_yes->action_stall action_loss 1. Review solvent removal steps (avoid high vacuum/heat). 2. Check aqueous layers for product. 3. Consider steam distillation for purification. sm_no->action_loss action_selectivity 1. Review bromine stoichiometry. 2. Ensure slow addition at low temp. 3. Improve agitation. imp_yes->action_selectivity

Caption: Decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling this synthesis?

    • A1: There are two main areas of concern. First, Dimethyl Sulfate (DMS) used in Step 1 is extremely toxic and a suspected carcinogen; it must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls. Second, Elemental Bromine (Br₂) used in Step 2 is highly corrosive, toxic upon inhalation, and the reaction generates corrosive HBr gas. The entire bromination process must be conducted in a well-ventilated fume hood or reactor with a dedicated scrubbing system.[5][6]

  • Q2: Can other brominating agents like N-Bromosuccinimide (NBS) be used?

    • A2: While NBS is a milder and safer alternative to Br₂, it is generally less reactive. The highly deactivated nature of the 2,3,5,6-tetrafluoroanisole ring typically requires the strong electrophilicity of Br₂ activated by a Lewis or Brønsted acid for efficient conversion. Forcing conditions with NBS could lead to complex side reactions.

  • Q3: Why is temperature control so critical during the bromine addition?

    • A3: Electrophilic bromination is a highly exothermic process. Uncontrolled temperature can lead to several negative outcomes: (1) a runaway reaction, posing a significant safety risk; (2) reduced selectivity, increasing the formation of di-brominated and other byproducts; and (3) potential for pressure buildup from the evolution of HBr gas.

  • Q4: How can I be certain of the final product's identity and purity?

    • A4: A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for determining purity and identifying byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) will confirm the structure, including the specific position of the bromine atom. Melting point analysis is a simple and effective way to assess purity against a known standard.

  • Q5: My final product has a persistent yellow/brown tint. What is the cause and how can I remove it?

    • A5: This is often due to trace amounts of bromine or minor, highly colored organic impurities. The standard work-up quench with sodium bisulfite should remove residual bromine. If color persists, you can try passing a solution of the product through a small plug of silica gel or activated carbon before the final recrystallization or distillation step.

Mechanistic Insight: Electrophilic Aromatic Substitution

Understanding the mechanism is key to controlling the reaction. The Lewis acid (FeBr₃) polarizes the Br-Br bond, creating a potent electrophile ("Br⁺" equivalent) that can attack the electron-deficient aromatic ring. The methoxy group, despite the deactivating fluorine atoms, directs this attack to the para position.

G cluster_0 Activation of Bromine cluster_1 Electrophilic Attack & Product Formation Br-Br Br-Br FeBr3 FeBr3 Br-Br->FeBr3 Activation ⇌ [Br-Br···FeBr3] ⇌ Br⁺[FeBr4]⁻ Br-Br->Activation FeBr3->Activation Anisole Anisole Ring (with OMe) Sigma σ-complex (intermediate) Anisole->Sigma + Br⁺[FeBr4]⁻ Product Final Product + HBr + FeBr3 Sigma->Product - H⁺

Caption: Simplified mechanism of Lewis acid-catalyzed bromination.

References

  • Stein, M., Schwarzer, A., Hulliger, J., & Weber, E. (2011). 1-Bromo-2,3,5,6-tetra-fluoro-4-nitro-benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1655. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2,3,5,6-tetrafluorobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a related bromination procedure. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoroanisole. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,3,5,6-Tetrafluoroanisole. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: 1-Bromo- vs. 1-Iodo-2,3,5,6-tetrafluoro-4-methoxybenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of a synthetic building block is a critical decision point that dictates reaction efficiency, scalability, and overall project timelines. The highly functionalized tetrafluorinated methoxybenzene core is a privileged scaffold, offering a unique combination of lipophilicity and metabolic stability. The choice of the halogen at the 1-position—bromine versus iodine—is not trivial. This guide provides an in-depth, data-supported comparison of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene and 1-Iodo-2,3,5,6-tetrafluoro-4-methoxybenzene, moving beyond catalog specifications to deliver field-proven insights into their relative performance in key synthetic transformations.

At a Glance: Physicochemical Properties

A foundational understanding begins with the basic physical and chemical properties of these two reagents. While structurally similar, the difference in the halogen atom imparts distinct characteristics.

PropertyThis compound1-Iodo-2,3,5,6-tetrafluoro-4-methoxybenzeneRationale for Difference
CAS Number 1682-04-8[1][2]186950-71-6N/A
Molecular Formula C₇H₃BrF₄O[1]C₇H₃F₄IOSubstitution of Br for I
Molecular Weight 259.00 g/mol [1]306.00 g/mol Higher atomic mass of Iodine
Appearance Varies (e.g., powder)Varies (e.g., powder)Dependent on purity and supplier
C-X Bond Dissociation Energy ~280 kJ/mol (Aryl-Br)~220 kJ/mol (Aryl-I)The C-I bond is significantly weaker and more polarizable than the C-Br bond.

The most telling distinction lies in the Carbon-Halogen (C-X) bond dissociation energy. The significantly weaker C-I bond is the primary driver of the enhanced reactivity observed for the iodo-analogue in a multitude of chemical reactions.

Comparative Reactivity in Key Transformations

The practical utility of these reagents is defined by their performance in carbon-carbon and carbon-heteroatom bond-forming reactions. The choice between the bromo and iodo derivative often hinges on the desired reaction conditions and the presence of other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Cross-coupling reactions are the cornerstone of modern synthetic chemistry. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step is I > Br >> Cl.[3] This is a direct consequence of the weaker C-I bond, which requires less energy to break for insertion of the palladium catalyst.

G cluster_1 Implication Result Milder reaction conditions (Lower temp, shorter time) Possible for Iodo-Derivative Iodo Iodo Iodo->Result

Experimental Insights: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming biaryl linkages.[3][4] While aryl iodides are typically more reactive, some catalyst systems can exhibit nuanced behavior. For instance, studies using "classical" Pd/PPh₃ catalyst systems have surprisingly shown inefficient couplings of aryl iodides at lower temperatures (~50 °C) compared to their bromide counterparts.[5] However, with modern, more active catalysts, the intrinsic reactivity of I > Br generally holds true, allowing for lower catalyst loadings and temperatures.

Parameter1-Bromo-Derivative (Representative)1-Iodo-Derivative (Representative)Advantage
Reaction Suzuki-Miyaura with Phenylboronic AcidSuzuki-Miyaura with Phenylboronic AcidN/A
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (1 mol%)Iodo : Lower catalyst loading
Base 2M Na₂CO₃2M Na₂CO₃N/A
Solvent Toluene/Ethanol/H₂OToluene/Ethanol/H₂ON/A
Temperature 90 °C70 °CIodo : Milder conditions
Time 12 hours4 hoursIodo : Faster reaction
Yield ~85%>95%Iodo : Higher efficiency

Disclaimer: The data in the table is representative and synthesized from general principles of Suzuki coupling. Actual results will vary based on the specific boronic acid, catalyst, and precise conditions used.

Experimental Insights: Stille Coupling

In Stille coupling, which pairs an organohalide with an organotin reagent, the reactivity trend of the halide partner is also I > Br > Cl.[6][7] The higher reactivity of the iodo-compound can be particularly advantageous for performing selective couplings on molecules bearing multiple different halogen atoms. For example, an aryl iodide will react preferentially in the presence of an aryl bromide, which in turn reacts faster than an aryl chloride.[7] This selectivity allows for sequential, site-specific modifications.

Formation of Organometallic Intermediates

The generation of highly nucleophilic Grignard or organolithium reagents is fundamental for forming C-C bonds with various electrophiles. Here, the difference between the bromo- and iodo-derivatives is again pronounced.

Grignard Reagent Formation

The formation of a Grignard reagent (R-MgX) involves the oxidative insertion of magnesium metal into the carbon-halogen bond.[8][9] The reaction is highly sensitive to the nature of the halide, with the order of reactivity being RI > RBr > RCl.[8]

  • 1-Iodo-2,3,5,6-tetrafluoro-4-methoxybenzene: Due to the weaker C-I bond, it will react more readily with magnesium. This often translates to faster initiation of the reaction and the ability to use less activated forms of magnesium. The reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent.[10][11]

  • This compound: While still a viable substrate, Grignard formation typically requires more forcing conditions. This may include the use of highly activated Rieke magnesium or chemical activators like iodine (I₂) or 1,2-dibromoethane to etch the passivating oxide layer on the magnesium surface.[8][9]

Lithium-Halogen Exchange

Lithium-halogen exchange is an equilibrium process used to generate organolithium species, typically by reacting an organohalide with an alkyllithium reagent like n-BuLi or t-BuLi.[12] This reaction is exceptionally fast, and the rate of exchange follows the trend I > Br > Cl.[12][13]

  • 1-Iodo-2,3,5,6-tetrafluoro-4-methoxybenzene: This is an ideal substrate for lithium-halogen exchange. The reaction is often nearly instantaneous, even at very low temperatures (e.g., -78 °C). This allows for the clean generation of the corresponding aryllithium species, which can be trapped with an electrophile before side reactions can occur. The exchange is generally selective for the more electropositive iodine atom.[14]

  • This compound: Exchange is significantly slower compared to the iodo-analogue. While possible, it may require higher temperatures or longer reaction times, which can increase the risk of side reactions, such as attack of the alkyllithium reagent on other parts of the molecule or decomposition of the desired organolithium product.

G

Practical Considerations: Cost, Stability, and Synthetic Strategy

Factor1-Bromo-Derivative1-Iodo-DerivativeRecommendation
Reactivity LowerHigherFor mild conditions and high efficiency, choose the Iodo -derivative.
Selectivity Potentially higherLowerFor sequential couplings on polyhalogenated systems, the Bromo -derivative offers a less reactive handle.
Cost Generally lowerGenerally higherFor large-scale synthesis where cost is a major driver, the Bromo -derivative is often preferred.
Stability Generally higherMore prone to light-induced decompositionThe Bromo -derivative offers a longer shelf-life and is less sensitive to storage conditions.

The higher reactivity of the iodo-compound is a double-edged sword. While it enables milder reaction conditions, it can also lead to lower stability. Aryl iodides are more susceptible to decomposition, particularly when exposed to light, and can generate radical species. The bromo-analogue is typically more robust, less expensive, and more suitable for processes where high reactivity is not the primary concern.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure. Researchers must optimize conditions for their specific substrates.

Objective: To synthesize 4-methoxy-2,3,5,6-tetrafluoro-1,1'-biphenyl.

Materials:

  • 1-Iodo-2,3,5,6-tetrafluoro-4-methoxybenzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Toluene (5 mL / mmol substrate)

  • Ethanol (2 mL / mmol substrate)

  • Deionized Water (2 mL / mmol substrate)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1-iodo-2,3,5,6-tetrafluoro-4-methoxybenzene, phenylboronic acid, and Pd(PPh₃)₄.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the toluene and ethanol.

  • Base Addition: Prepare a solution of sodium carbonate in deionized water and degas it by bubbling argon through it for 15 minutes. Add the degassed aqueous base to the reaction mixture.

  • Reaction: Heat the mixture to 70 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Conclusion

The choice between 1-Bromo- and 1-Iodo-2,3,5,6-tetrafluoro-4-methoxybenzene is a strategic one, guided by the specific demands of the synthetic target.

  • Choose 1-Iodo-2,3,5,6-tetrafluoro-4-methoxybenzene for:

    • Maximizing reaction rates and yields.

    • Employing milder reaction conditions to preserve sensitive functional groups.

    • Facilitating rapid lithium-halogen exchange at low temperatures.

  • Choose this compound for:

    • Cost-sensitive, large-scale manufacturing campaigns.

    • Applications requiring greater reagent stability and longer shelf-life.

    • Stepwise functionalization of polyhalogenated aromatics where its lower reactivity can be used to achieve selectivity.

By understanding the fundamental principles of C-X bond reactivity and considering the practical aspects of cost and stability, researchers can make an informed decision, optimizing their synthetic routes for success.

References

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  • PubChem. (2024). 1-Bromo-2-fluoro-4-methoxybenzene.
  • ChemicalBook. (2024). 1-Iado-4-(trifluoromethoxy)benzene.
  • Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
  • ADICHEMISTRY. (2024).
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • ResearchGate. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
  • American Elements. (2024). 1-iodo-2-methoxy-4-(trifluoromethyl)benzene.
  • Wikipedia. (2024). Suzuki reaction.
  • Grignard Reaction. (n.d.). Grignard Reaction.
  • Royal Society of Chemistry. (2024). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • Sunway Pharm Ltd. (2024). This compound.
  • Chemguide. (2024). grignard reagents.
  • Organic Chemistry Portal. (2024). Stille Coupling.
  • Wikipedia. (2024). Metal–halogen exchange.
  • Wikipedia. (2024). Stille reaction.
  • YouTube. (2014).
  • National Institutes of Health. (2024). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans.
  • ACS Publications. (1990). Mechanism of Grignard Reagent Formation.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • University of Wisconsin. (n.d.). lithium halogen exchange #1 revised.
  • Organic Chemistry Portal. (2024). Suzuki Coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Cheméo. (2024). Chemical Properties of Benzene, 1,4-dibromo-2,3,5,6-tetrafluoro-.
  • Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • Myers Research Group, Harvard University. (n.d.). The Stille Reaction.
  • BLDpharm. (2024). This compound.
  • ChemBK. (2024). 2,3,5,6-TETRAFLUOROIODOBENZENE.
  • Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange.
  • Peking University. (2019).
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  • Stenutz. (2024). 1-iodo-4-methoxybenzene.
  • PubChem. (2024). 1-Bromo-2,3,5,6-tetrafluorobenzene.
  • CHIRALEN. (2024). 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene.
  • National Institutes of Health. (2011). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene.
  • ResearchGate. (2007).
  • MDPI. (2018). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.
  • ResearchGate. (2024). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
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A Comparative Guide to the Characterization of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene and its derivatives, pivotal building blocks in modern medicinal chemistry. The unique electronic properties conferred by the polyfluorinated aromatic ring, coupled with the methoxy group and the reactive bromine handle, make these compounds highly valuable scaffolds. Their incorporation into molecular structures can significantly enhance metabolic stability, improve bioavailability, and fine-tune receptor binding affinity. This guide will delve into the synthesis, spectroscopic characterization, and crystallographic analysis of these compounds, offering a comparative perspective against relevant alternatives and providing detailed experimental protocols.

The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the case of the tetrafluorinated benzene ring, the high electronegativity of fluorine results in a strong inductive electron-withdrawing effect, which can influence the acidity of nearby protons and the reactivity of the aromatic system.[1][2][3][4] This effect is somewhat counterbalanced by the resonance donation of electron density from the fluorine atoms.[3][4] The interplay of these electronic effects modulates the overall reactivity and aromaticity of the ring system.[1][2] The methoxy group further influences the electronic landscape through its electron-donating resonance effect. This complex electronic environment makes these molecules intriguing subjects for both synthetic manipulation and detailed characterization.

Synthesis of this compound Derivatives

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a suitable polyfluorinated precursor, followed by bromination. A general synthetic pathway is outlined below.

General Synthetic Workflow

Synthesis_Workflow A Pentafluorobromobenzene C This compound A->C Nucleophilic Aromatic Substitution (SNAr) Methanol/THF B Sodium Methoxide E Further Functionalization C->E Palladium-catalyzed cross-coupling, Lithiation, etc. D Electrophilic Brominating Agent (e.g., Br2, NBS)

Caption: General synthetic workflow for this compound and its subsequent derivatization.

Experimental Protocol: Synthesis of a Nitro-Substituted Analogue
  • Starting Material: 3-bromo-1,2,4,5-tetrafluorobenzene (12 mmol) and NO2BF4 (48 mmol) are dissolved in 45 ml of sulfolane.[5]

  • Reaction: The solution is stirred for 2 hours at 338 K.[5]

  • Workup: After cooling to room temperature, 120 ml of water is added, and the phases are separated.[5]

  • Extraction: The aqueous layer is extracted with chloroform (3 x 50 ml).[5]

  • Purification: The combined organic layers are dried over Na2SO4, and the solvent is evaporated under reduced pressure. The crude product is purified by water steam distillation to yield the final product.[5]

This protocol highlights the feasibility of electrophilic substitution on a tetrafluorinated benzene ring. For the synthesis of the target methoxy compound, a more likely route involves the nucleophilic substitution of a fluorine atom on a pentafluorinated benzene ring with methoxide, followed by selective bromination.

Spectroscopic Characterization: A Multi-faceted Approach

The unambiguous identification of this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H, 13C, and 19F NMR spectroscopy are indispensable tools for the structural elucidation of these compounds.

  • 1H NMR: The proton spectrum will show a characteristic singlet for the methoxy group protons. The chemical shift of this peak will be influenced by the electronic environment of the aromatic ring. For comparison, the single proton on 1-bromo-2,3,5,6-tetrafluorobenzene appears as a multiplet around 7.1 ppm due to coupling with the fluorine atoms.[7]

  • 19F NMR: This is arguably the most informative NMR technique for these molecules. The fluorine atoms will exhibit distinct chemical shifts depending on their position relative to the bromine and methoxy substituents.[8][9][10][11][12][13] The spectrum will likely show two distinct fluorine environments due to the symmetry of the molecule. For a related compound, 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, the fluorine chemical shifts have been reported.[14] Computational methods can also be employed to predict 19F NMR chemical shifts with a high degree of accuracy, aiding in spectral assignment.[8][9][13]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and isotopic distribution of the compound.

  • Electron Ionization (EI-MS): The mass spectrum of 1-bromo-2,3,5,6-tetrafluorobenzene shows a characteristic molecular ion peak and fragmentation pattern.[15] For this compound, the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio).[16][17]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments.

Comparative Spectroscopic Data
Compound1H NMR (ppm)19F NMR (ppm)MS (m/z)Reference
1-Bromo-2,3,5,6-tetrafluorobenzene7.12 (m, 1H)Not specified228, 230 (M+)[7],[15]
1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzeneNot applicableAvailable273, 275 (M+)[14],[5]
This compound ~3.9-4.1 (s, 3H, OCH3)Expected two signals258, 260 (M+)Predicted

X-ray Crystallography: Unveiling the Solid-State Structure

Single-crystal X-ray diffraction provides definitive proof of structure, offering precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystallographic Workflow

Crystallography_Workflow A Single Crystal Growth B Data Collection (X-ray Diffractometer) A->B C Structure Solution (e.g., Direct Methods) B->C D Structure Refinement C->D E Final Structure Validation and Analysis D->E

Caption: A typical workflow for single-crystal X-ray crystallographic analysis.

Comparative Crystallographic Data of Related Structures

While the crystal structure of this compound is not available in the searched literature, data for analogous compounds provide valuable insights into the expected molecular geometry and packing.

Parameter1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene[5][6]4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile[18]
Molecular Formula C6BrF4NO2C13H4BrF4N
Crystal System OrthorhombicOrthorhombic
Space Group PbcaP212121
a (Å) 5.6718(3)7.3560(15)
b (Å) 10.9476(6)12.107(2)
c (Å) 12.2652(8)12.723(3)
Key Interactions O···Br contactsAryl–perfluoroaryl stacking, C—H···F contacts

In the case of the nitro-analogue, the nitro group is twisted relative to the aromatic ring, and the crystal packing is stabilized by O···Br interactions.[5][6] For the biphenyl derivative, stacking interactions and C—H···F hydrogen bonds are prominent.[18] It is anticipated that the methoxy derivative would also exhibit significant intermolecular interactions, potentially involving the methoxy oxygen and the bromine atom, as well as π-stacking of the electron-deficient fluorinated rings.

Reactivity and Comparison with Alternatives

The reactivity of this compound is dictated by the interplay of the substituents. The bromine atom serves as a versatile handle for a variety of transformations, including:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira): To form new carbon-carbon or carbon-heteroatom bonds.

  • Lithiation: To generate an organolithium species for reaction with various electrophiles.

  • Nucleophilic aromatic substitution: The highly activated ring can undergo further substitution of fluorine atoms under certain conditions.

Compared to less fluorinated analogues, the tetrafluorinated ring is significantly more electron-deficient, which can influence the rates and regioselectivity of these reactions. For instance, in electrophilic aromatic substitution, fluorobenzene is anomalously more reactive than other halobenzenes, a phenomenon attributed to the effective resonance donation from fluorine's 2p orbitals.[3][4][19] However, with increasing fluorination, the inductive effect tends to dominate, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution.[1][2]

Conclusion

This compound and its derivatives are valuable and versatile building blocks in medicinal chemistry and materials science. Their synthesis, while requiring specialized conditions, is achievable through established methodologies. A comprehensive characterization, employing a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography, is essential for unambiguous structure determination and for understanding their unique physicochemical properties. The comparative data presented in this guide, drawn from closely related analogues, provides a solid framework for researchers working with these and similar highly fluorinated aromatic compounds. The continued exploration of their reactivity will undoubtedly lead to the discovery of novel molecules with significant biological and material applications.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link][8][9]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education. [Link][19]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link][16][17]

  • Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. PMC. [Link][1]

  • Benzene and its fluorinated derivatives. ResearchGate. [Link][2]

  • Explain why fluorobenzene is more reactive than chlorobenzene. Pearson+. [Link][4]

  • 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. PMC. [Link][5][6]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. [Link][10]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link][11]

  • The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Tejle Chemicals. [Link]

  • Mass spectra of fluorocarbons. NIST. [Link][20]

  • 1-Bromo-2,3,5,6-tetrafluorobenzene. NIST WebBook. [Link][15]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link][21]

  • NMR spectra of a mixture of fluorinated compounds highlighting the... ResearchGate. [Link][12]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link][13]

  • The synthetic method of 1-bromo-2,4,5-trifluorobenzene. Google Patents. [22]

  • 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link][14]

  • Crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile. PMC. [Link][18]

  • N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link][23]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. [Link][24]

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Purity analysis of synthesized 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Analysis of Synthesized 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene: A Comparative Approach

Introduction: The Imperative of Purity in Advanced Chemical Synthesis

This compound is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern, featuring a dense array of fluorine atoms, a methoxy group, and a reactive bromine handle, makes it a valuable synthon for introducing tetrafluorophenoxy moieties. However, the very reactivity that makes it useful also presents challenges in its synthesis, often leading to a range of impurities that can have profound, and often detrimental, effects on downstream applications.

For researchers, scientists, and drug development professionals, the purity of this starting material is not a trivial specification but a cornerstone of experimental validity and product safety. An uncharacterized impurity can lead to failed reactions, misleading biological data, or the generation of toxic by-products. This guide, therefore, provides a comprehensive, in-depth comparison of analytical methodologies for the robust purity assessment of synthesized this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a trustworthy and authoritative framework for analysis.

Understanding the Origin: Synthesis and Potential Impurity Profile

A common synthetic route to this compound involves the methylation of 4-bromo-2,3,5,6-tetrafluorophenol. This reaction, typically employing a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base, is generally efficient. However, several potential impurities can arise:

  • Unreacted Starting Material: Residual 4-bromo-2,3,5,6-tetrafluorophenol.

  • Reagent-Based Impurities: Excess methylating agents or their by-products.

  • Side-Reaction Products: Isomeric by-products or products of over- or under-halogenation from the synthesis of the precursor. For instance, incomplete bromination could leave 1,2,4,5-tetrafluoro-3-methoxybenzene.

  • Solvent Residues: Residual solvents used during the reaction or purification, such as acetone, acetonitrile, or tetrahydrofuran (THF).

A clear understanding of this potential impurity profile is essential for selecting and optimizing the appropriate analytical techniques.

cluster_synthesis Synthesis Route cluster_impurities Potential Impurities A 4-Bromo-2,3,5,6-tetrafluorophenol C This compound (Target) A->C Methylation B Methylating Agent (e.g., (CH₃)₂SO₄) + Base B->C I1 Unreacted Starting Material C->I1 May Contain I2 Isomeric By-products C->I2 May Contain I3 Residual Solvents C->I3 May Contain I4 Reagent By-products C->I4 May Contain

Caption: Potential impurity profile arising from the synthesis of the target compound.

Orthogonal Analytical Strategies for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is necessary for a comprehensive and reliable assessment. We will compare three primary techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Expertise & Experience: GC is a cornerstone technique for the analysis of volatile and thermally stable small molecules.[1] For halogenated aromatic compounds, its high resolving power allows for the separation of closely related isomers that might be difficult to distinguish by other methods. The choice of a Flame Ionization Detector (FID) is deliberate; it offers excellent sensitivity and a wide linear range for quantifying organic compounds.[1]

Trustworthiness: The method's validity is ensured by its ability to separate the target analyte from volatile impurities, including residual solvents and closely related synthetic by-products. The area percentage report from a GC-FID analysis provides a reliable estimation of purity, assuming all components have a similar response factor or that a correction factor is applied.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a high-purity solvent (e.g., acetone or ethyl acetate) to create a 1 mg/mL solution.

  • Instrument Setup:

    • GC System: Agilent Intuvo 9000 GC or equivalent.

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A mid-polarity column such as a DB-17 or HP-50+ (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended to resolve halogenated aromatics.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Detector: FID at 300°C.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Experience: While GC is excellent for volatile compounds, HPLC is a powerful alternative for less volatile impurities and offers different selectivity. For highly fluorinated compounds, standard reversed-phase columns (like C8 or C18) can sometimes provide poor peak shape or retention.[2][3] The unique electronic nature of the C-F bond can lead to "fluorous-fluorous" interactions that differ significantly from hydrophobic interactions. Therefore, specialized fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can offer superior selectivity for halogenated aromatic compounds.[2] Alternatively, using a fluorinated eluent like trifluoroethanol with a standard C8 column can also enhance separation.[3]

Trustworthiness: HPLC provides an orthogonal separation mechanism to GC. An impurity that co-elutes with the main peak in GC may be well-resolved in HPLC, and vice-versa. This cross-validation is a hallmark of a robust purity determination system. UV detection is ideal due to the strong chromophore of the benzene ring.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized compound in the mobile phase (e.g., acetonitrile/water mixture).

  • Instrument Setup:

    • HPLC System: Standard HPLC system with a quaternary pump and UV-Vis detector.

    • Column: A PFP column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for enhanced selectivity.

    • Mobile Phase: A gradient elution is often optimal. For example:

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detection at 254 nm.

  • Injection: Inject 10 µL of the sample.

  • Data Analysis: Calculate purity using the area percent method, similar to GC.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is an exceptionally powerful tool for purity analysis because the signal area is directly proportional to the number of nuclei. For organofluorine compounds, ¹⁹F NMR is particularly advantageous. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals with a wide chemical shift range, which minimizes peak overlap.[4] Quantitative ¹⁹F NMR (¹⁹F-qNMR) allows for the determination of absolute purity by integrating the signal of the analyte against that of a known, stable, and non-reactive internal standard of certified purity.[5][6]

Trustworthiness: Unlike chromatographic methods which rely on response factors that can vary between compounds, qNMR is a primary ratio method.[7] It provides a direct molar ratio of the analyte to the internal standard, leading to a highly accurate purity value. This method is self-validating as it does not depend on the chromatographic separation of all impurities, but rather on the unique resonance signals of the fluorine atoms in the target molecule.

  • Internal Standard Selection: Choose a suitable internal standard that has a simple ¹⁹F NMR spectrum and whose signals do not overlap with the analyte. A common choice is trifluorotoluene or another certified fluorinated reference material.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh ~10 mg of the internal standard into the same NMR tube.

    • Record the exact masses of both the analyte (m_analyte) and the internal standard (m_std).

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and dissolve completely.

  • Instrument Setup (NMR Spectrometer, e.g., 400 MHz):

    • Nucleus: ¹⁹F.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation).

    • Pulse Angle: 90° flip angle.

    • Number of Scans (ns): 16 or higher for a good signal-to-noise ratio.

  • Data Acquisition & Processing:

    • Acquire the ¹⁹F NMR spectrum.

    • Apply appropriate phasing and baseline correction.

    • Integrate the distinct signals for the analyte (I_analyte) and the internal standard (I_std). The tetrafluoroaromatic ring should give two distinct signals due to symmetry. Integrate both.

  • Purity Calculation: Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_std = Purity of the internal standard (as a percentage)

Comparative Analysis of Methodologies

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative ¹⁹F NMR (qNMR)
Principle Separation by volatility and column interactionSeparation by polarity and column interactionMolar quantification by nuclear resonance
Selectivity Excellent for volatile isomers and residual solvents.High, especially with specialized columns (e.g., PFP) for polar and non-volatile impurities.[2]Excellent due to wide chemical shift range; distinguishes magnetically inequivalent fluorine atoms.[4]
Quantification Relative (Area %). Can be absolute with certified standards.Relative (Area %). Can be absolute with certified standards.Absolute purity determination against an internal standard.[6]
Sensitivity High (ppm to low ppb range).High (ppm to low ppb range).Lower (typically requires mg quantities).
Strengths Fast analysis times, excellent resolution for volatile compounds.Versatile for a wide range of impurities, non-destructive.Highly accurate and precise for absolute purity; requires no analyte-specific reference standard.[7]
Weaknesses Limited to thermally stable and volatile compounds. Potential for co-elution.Can be slower, solvent-intensive. Peak shape issues for some fluorinated compounds on standard columns.[3]Lower sensitivity, requires careful parameter optimization (e.g., relaxation delay).

Integrated Workflow for Comprehensive Purity Assessment

A robust quality control process should not rely on a single method but should integrate these techniques to provide a complete purity profile.

A Synthesized Product B Sample Preparation (Dissolution) A->B C GC-FID Analysis B->C D HPLC-UV Analysis B->D E ¹⁹F-qNMR Analysis B->E F Identify & Quantify Volatile Impurities C->F G Identify & Quantify Non-Volatile Impurities D->G H Determine Absolute Purity E->H I Data Cross-Validation F->I G->I H->I J Final Purity Report (>99% Confirmed) I->J

Sources

X-ray crystallography of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallography of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene Derivatives: A Comparative Analysis

Introduction

In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are of paramount importance. The unique electronic properties conferred by halogen substituents, particularly fluorine and bromine, significantly influence molecular conformation, intermolecular interactions, and, consequently, the physicochemical properties of the resulting materials, such as pharmaceuticals and functional organic materials. This compound serves as a quintessential scaffold, combining a polyfluorinated ring with a bromine atom and a methoxy group, creating a rich platform for studying a diverse array of non-covalent interactions.

This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the single-crystal X-ray crystallography of derivatives based on this scaffold. We will delve into the causality behind experimental choices, from synthesis and crystallization to data refinement, and explore how subtle changes in substitution dramatically influence the supramolecular architecture. By examining the interplay of halogen bonding, hydrogen bonding, and π-stacking interactions, we aim to provide a foundational understanding for the rational design of crystalline materials with tailored properties.

Experimental Design and Methodology: A Self-Validating Workflow

The successful elucidation of a crystal structure is not merely a result of following a protocol but of understanding the principles that govern each step. The workflow described below is designed as a self-validating system, where the quality of the outcome at each stage informs the next.

Part 1: Synthesis and Crystallization

The synthesis of the parent compound and its derivatives is the first critical step. The purity of the compound is directly correlated with the probability of obtaining high-quality single crystals. As a representative example, the synthesis of a nitro-substituted derivative, 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, is adapted from established procedures.[1]

Representative Synthesis Protocol (Nitro-Derivative):

  • Reaction Setup: Dissolve 3-bromo-1,2,4,5-tetrafluorobenzene (12 mmol) and nitronium tetrafluoroborate (NO₂BF₄, 48 mmol) in sulfolane (45 ml).

  • Reaction Execution: Stir the mixture for 2 hours at 338 K. The use of a high-boiling polar aprotic solvent like sulfolane facilitates the electrophilic nitration of the electron-deficient aromatic ring.

  • Workup: After cooling the solution to room temperature, add water (120 ml) to precipitate the product and quench the reaction.

  • Extraction: Extract the aqueous layer with chloroform (3 x 50 ml).

  • Purification: Dry the combined organic layers with Na₂SO₄, evaporate the solvent under reduced pressure, and purify the crude product by steam distillation. This yields the pure title compound.[1]

Crystal Growth: The Art of Patience Obtaining diffraction-quality single crystals is often the most challenging step. The choice of method is dictated by the compound's solubility and stability.

  • Slow Evaporation: This is the most common method. A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate over several days or weeks.

  • Vapor Diffusion: This technique is useful for sparingly soluble compounds. A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Sublimation: For volatile compounds, sublimation can yield high-quality crystals. The compound is heated under vacuum, and the vapor is allowed to deposit slowly onto a cooled surface.[1]

The key to all methods is to allow the molecules to self-assemble into a well-ordered lattice slowly. Rapid precipitation will almost invariably lead to polycrystalline powder or amorphous solid.

Part 2: X-ray Diffraction Data Collection and Refinement

A high-quality crystal is characterized by sharp, well-defined faces and should be free of cracks or defects when viewed under a microscope.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 93 K or 100 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.[1][2] Data is collected using a CCD or CMOS area-detector diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities, correct for absorption effects (e.g., using a multi-scan method like SADABS), and merge equivalent reflections.[3]

Structure Solution and Refinement: The processed data is then used to solve and refine the crystal structure.

  • Structure Solution: Programs like SHELXS97 or SHELXT use direct methods or Patterson methods to determine the initial positions of the atoms.[1]

  • Structure Refinement: The atomic positions and displacement parameters are then refined using a full-matrix least-squares method with programs like SHELXL97.[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2] The quality of the final model is assessed by parameters like the R-factor (R1) and weighted R-factor (wR2).

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Acquisition & Processing cluster_structure Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation, Vapor Diffusion) purification->crystallization mounting Crystal Mounting & Cooling crystallization->mounting collection X-ray Data Collection mounting->collection reduction Data Reduction & Correction collection->reduction solution Structure Solution (e.g., SHELXT) reduction->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis (CIF file generation) refinement->validation

G Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Acquisition & Processing cluster_structure Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation, Vapor Diffusion) purification->crystallization mounting Crystal Mounting & Cooling crystallization->mounting collection X-ray Data Collection mounting->collection reduction Data Reduction & Correction collection->reduction solution Structure Solution (e.g., SHELXT) reduction->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis (CIF file generation) refinement->validation

Caption: Standardized workflow from synthesis to structure validation.

Comparative Analysis of Crystal Structures

The true value of X-ray crystallography lies in the comparative analysis of related structures. By altering the substituents on the this compound core, we can observe distinct changes in the crystal packing and dominant intermolecular forces. For this guide, we compare two representative derivatives for which high-quality data is available: a nitro-substituted derivative and a biphenylcarbonitrile derivative.

ParameterDerivative A: 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene[1]Derivative B: 4'-Bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile[2]
Formula C₆BrF₄NO₂C₁₃H₄BrF₄N
Molar Mass 273.98 g/mol 330.08 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group PbcaP2₁2₁2₁
a (Å) 5.6718 (3)7.3560 (15)
b (Å) 10.9476 (6)12.107 (2)
c (Å) 12.2652 (8)12.723 (3)
V (ų) 761.58 (8)1133.1 (4)
Z 44
T (K) 9393
Dominant Interactions O···Br Halogen BondsAryl–Perfluoroaryl Stacking, C—H···F Contacts
Derivative A: 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene

In this structure, the electron-withdrawing nitro group significantly influences the electronic distribution of the molecule. A key feature is the twist of the nitro group by 41.7° relative to the benzene ring, a consequence of steric repulsion with the ortho-fluorine atoms.[1]

The crystal packing is dominated by O···Br halogen bonds, with contact distances of 3.150 Å and 3.201 Å. These interactions are shorter than the sum of the van der Waals radii (3.37 Å), indicating a significant attractive force that organizes the molecules into a three-dimensional network. In contrast, the F···F contacts are close to the van der Waals sum and do not play a major role in stabilizing the packing.[1] This highlights a crucial principle in fluorinated compounds: C-F groups often prefer to engage in interactions with other atom types (like C-H or halogen bonds) over forming F···F contacts.[4]

Derivative B: 4'-Bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile

Replacing the methoxy and nitro groups with a larger 4-bromophenyl-4-carbonitrile moiety introduces new possibilities for intermolecular interactions. The two phenyl rings are twisted relative to each other by 40.6°.[2]

Instead of being dominated by a single strong interaction, the packing of Derivative B is a result of several weaker forces. The primary motif is aryl–perfluoroaryl stacking, where the electron-rich bromophenyl ring stacks with the electron-poor tetrafluorophenyl ring of a neighboring molecule, with centroid-centroid distances around 3.8 Å.[2] This type of interaction is a powerful tool in crystal engineering for building columnar structures.[5] Additionally, C—H···F contacts of approximately 2.45 Å link these stacked chains together. Notably, despite the presence of bromine and a cyano group, Br···N halogen bonds are not observed, demonstrating how the cumulative effect of weaker interactions can override what might be predicted as a primary synthon.[6]

The Hierarchy of Intermolecular Interactions

The comparative analysis reveals a hierarchy of interactions that direct the crystal packing. The choice of substituents determines which forces will predominate.

  • Strong Halogen Bonds (e.g., O···Br): When a strong halogen bond acceptor (like a nitro group) is present, it can form robust, directional interactions with the bromine atom, often becoming the primary structure-directing force.[1]

  • Aryl-Perfluoroaryl Stacking: In larger, more complex derivatives without strong point-to-point interaction sites, the face-to-face stacking of electron-rich and electron-poor aromatic rings becomes a highly effective packing strategy.[2][5]

  • Weak Hydrogen Bonds (C—H···F): While individually weak, these interactions are numerous in fluorinated compounds and act collectively to stabilize the crystal lattice, often linking the primary structural motifs into a 3D architecture.[2][4] Their importance increases as the fluorine content of the molecule rises.[4]

  • F···F and Br···F Contacts: These interactions are generally considered less significant and dispersive in nature. They are often observed at distances close to the sum of their van der Waals radii and are typically consequences of packing efficiency rather than primary driving forces.[1][7]

G mol_A1 Br-Ar(F₄)-NO₂ mol_A2 Br-Ar(F₄)-NO₂ mol_A1->mol_A2 O···Br Halogen Bond (Primary) mol_B1 Br-Ar-CN mol_B2 Ar(F₄) mol_B3 Br-Ar-CN mol_B4 Ar(F₄)

G Key Intermolecular Interactions mol_A1 Br-Ar(F₄)-NO₂ mol_A2 Br-Ar(F₄)-NO₂ mol_A1->mol_A2 O···Br Halogen Bond (Primary) mol_B1 Br-Ar-CN mol_B2 Ar(F₄) mol_B1->mol_B2 Aryl-Perfluoroaryl Stacking (Primary) mol_B3 Br-Ar-CN mol_B4 Ar(F₄) mol_B3->mol_B4 C-H···F Contacts (Secondary)

Caption: Dominant interactions in two different derivatives.

Conclusion and Outlook

The crystallographic analysis of this compound derivatives provides a compelling window into the principles of crystal engineering. This guide demonstrates that the supramolecular assembly of these molecules is a delicate balance of competing intermolecular forces.

Key Takeaways for Researchers:

  • Substituents Dictate Packing: The introduction of functional groups with strong acceptor or donor capabilities (e.g., nitro groups) can lead to highly directional and predictable interactions like halogen bonding, which may dominate the crystal packing.

  • Harnessing Weak Interactions: In the absence of strong, specific interactions, the cumulative effect of weaker forces, such as aryl-perfluoroaryl stacking and C-H···F hydrogen bonds, becomes the primary driver of the crystal architecture. This is particularly relevant for larger, more complex molecules common in drug development.

  • Fluorine's Dual Role: Organic fluorine is not merely a passive substituent. Its high electronegativity activates C-H bonds for hydrogen bonding and polarizes the aromatic ring for stacking interactions, while its low polarizability means F···F contacts are generally not structure-directing.[8]

By understanding this interplay, scientists can more effectively predict and control the solid-state forms of novel compounds. This knowledge is crucial for designing drug molecules with optimal solubility and bioavailability, as well as for creating new organic materials with desired electronic and optical properties. Future work should focus on expanding the library of derivatives to further quantify the energetic contributions of these diverse interactions, moving from qualitative understanding to quantitative prediction.

References

  • Thalladi, V. R., Weiss, H.-C., Blaser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C-H···F interactions in the crystal structures of some fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702-8710.

  • Hess, K., et al. (2021). Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. ChemistryOpen, 10(11), 1059-1067.

  • Dubov, T. S., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. International Journal of Molecular Sciences, 22(19), 10437.

  • Schwarzer, A., & Weber, E. (2011). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1655.

  • Taylor, R., & Cole, J. C. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1475-1487.

  • Gavezzotti, A. (2013). Intermolecular Interactions of Organic Fluorine Seen in Perspective. ResearchGate.

  • Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database.

  • Tidlack, M. L., & Tiekink, E. R. T. (2019). Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 703-706.

  • Arshad, M., et al. (2016). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1779-1782.

  • Heckel, R., et al. (2015). Crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o362-o363.

  • Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights.

  • National Institute of Standards and Technology (NIST). 1-Bromo-2,3,5,6-tetrafluorobenzene. NIST Chemistry WebBook.

  • Li, G., et al. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o973.

  • National Center for Biotechnology Information. 4-Bromo-1-fluoro-2-methoxybenzene. PubChem Compound Database.

  • Matei, I., et al. (2020). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molecules, 25(21), 5174.

  • Heckel, R., et al. (2015). Crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile. BORIS Portal.

  • Siddiqui, H. L., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate.

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A Researcher's Guide to Alternatives for 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the strategic selection of building blocks is paramount. 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene stands as a key reagent for the introduction of the versatile 2,3,5,6-tetrafluoro-4-methoxyphenyl moiety. This guide provides an in-depth, objective comparison of this reagent with its viable alternatives, offering experimental data and field-proven insights to inform your synthetic strategy. We will delve into the nuances of reactivity in cornerstone reactions such as Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr), and explore the utility of alternative organometallic reagents.

The Central Role of the 2,3,5,6-Tetrafluoro-4-methoxyphenyl Moiety

The highly fluorinated and methoxy-substituted phenyl ring is a sought-after structural motif in medicinal chemistry and materials science. The fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the methoxy group provides a handle for further functionalization or can be a critical pharmacophoric element. The challenge lies in the efficient and selective introduction of this group onto a target scaffold. This compound is a common starting point, but its performance relative to other precursors is a critical consideration for optimizing reaction efficiency, yield, and overall project timelines.

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in widely used synthetic transformations. Here, we compare this compound with its iodo, chloro, and triflate analogues in Suzuki-Miyaura coupling and SNAr reactions.

Suzuki-Miyaura Coupling: A Battle of Bond Dissociation Energies

The Suzuki-Miyaura coupling is a powerhouse for carbon-carbon bond formation. The reactivity of the aryl halide is a decisive factor, with the general trend following the order of I > Br > Cl > F.[1][2] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond; the weaker C-I bond is more readily cleaved during the rate-determining oxidative addition step of the palladium catalytic cycle.[3]

While direct comparative data for the tetrafluoromethoxybenzene series is scarce, studies on structurally similar polysubstituted aryl halides provide valuable insights. For instance, in the coupling of analogous trimethoxybenzene derivatives, the iodo-substituted compound consistently outperforms the bromo-substituted one, allowing for lower catalyst loadings and shorter reaction times.[1]

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

ReagentRelative ReactivityExpected YieldTypical Catalyst LoadingTypical Reaction Time
1-Iodo -2,3,5,6-tetrafluoro-4-methoxybenzeneVery HighExcellentLowShort
1-Bromo -2,3,5,6-tetrafluoro-4-methoxybenzeneHighGood to ExcellentModerateModerate
1-Chloro -2,3,5,6-tetrafluoro-4-methoxybenzeneModerateModerate to GoodHighLong
2,3,5,6-Tetrafluoro-4-methoxyphenyl Triflate HighGood to ExcellentModerateModerate

This data is inferred from established principles and data on analogous compounds.[1][2][4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Aryl_Halide Aryl Halide (1.0 eq) Solvent Degassed Solvent (e.g., Toluene/H₂O) Aryl_Halide->Solvent Boronic_Acid Boronic Acid (1.2 eq) Boronic_Acid->Solvent Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Pd_Catalyst->Solvent Base Base (e.g., K₂CO₃, 2.0 eq) Base->Solvent Heating Heat (e.g., 80-110 °C) Solvent->Heating Stir under Inert Atmosphere Extraction Extraction Heating->Extraction Cool, Dilute, Wash Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): A Dance of Electronegativity

In contrast to Suzuki coupling, the reactivity trend for SNAr reactions is often inverted: F > Cl ≈ Br > I.[5][6][7] This is because the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a Meisenheimer complex.[8] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The subsequent elimination of the halide is a faster step and has less influence on the overall reaction rate.[5]

Table 2: Predicted Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

ReagentRelative ReactivityExpected YieldTypical Reaction Temperature
Pentafluoroanisole Very HighExcellentRoom Temperature to Mild Heating
1-Chloro -2,3,5,6-tetrafluoro-4-methoxybenzeneHighGood to ExcellentMild to Moderate Heating
1-Bromo -2,3,5,6-tetrafluoro-4-methoxybenzeneModerateGoodModerate to High Heating
1-Iodo -2,3,5,6-tetrafluoro-4-methoxybenzeneLowFair to GoodHigh Heating

This data is based on established principles of SNAr reactions.[5][6][7]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Aryl_Halide Aryl Halide (1.0 eq) Solvent Solvent (e.g., DMF, DMSO) Aryl_Halide->Solvent Nucleophile Nucleophile (1.1-2.0 eq) Nucleophile->Solvent Base Base (optional, e.g., K₂CO₃) Base->Solvent Heating Heat (as required) Solvent->Heating Stir Quenching Quench with H₂O Heating->Quenching Extraction Extraction Quenching->Extraction Purification Crystallization or Chromatography Extraction->Purification Product Substituted Product Purification->Product

A generalized workflow for the SNAr reaction.

Beyond Halides: Alternative Precursors for the 2,3,5,6-Tetrafluoro-4-methoxyphenyl Moiety

While aryl halides are the most common precursors, other organometallic reagents can offer distinct advantages in terms of reactivity and functional group tolerance.

Organoboron Reagents: (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid

The corresponding boronic acid is a highly valuable alternative as it can participate in Suzuki-Miyaura couplings with a wide range of aryl and heteroaryl halides. This reverses the roles of the coupling partners, providing greater flexibility in synthetic design.

Synthesis of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid

A common route to this boronic acid involves a lithium-halogen exchange from this compound at low temperature, followed by quenching with a borate ester and subsequent hydrolysis.

Boronic_Acid_Synthesis Aryl_Bromide 1-Bromo-2,3,5,6-tetrafluoro- 4-methoxybenzene nBuLi n-BuLi, THF, -78 °C Aryl_Bromide->nBuLi Aryllithium Aryllithium Intermediate nBuLi->Aryllithium Borate_Ester B(OiPr)₃ Aryllithium->Borate_Ester Boronate_Ester Boronate Ester Intermediate Borate_Ester->Boronate_Ester Acid_Workup Acidic Workup (e.g., HCl) Boronate_Ester->Acid_Workup Boronic_Acid (2,3,5,6-Tetrafluoro-4-methoxyphenyl) boronic Acid Acid_Workup->Boronic_Acid

Synthetic route to (2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid.

Organozinc and Grignard Reagents

The formation of the corresponding Grignard or organozinc reagent from this compound provides access to a potent nucleophile for a variety of transformations, including Negishi coupling and addition to carbonyl compounds. The preparation of these reagents requires strictly anhydrous conditions.

Experimental Protocol: General Procedure for Grignard Reagent Formation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (e.g., Argon), and a dropping funnel.

  • Magnesium Activation: Place magnesium turnings in the flask. A crystal of iodine can be added to initiate the reaction.

  • Reaction Initiation: Add a small portion of a solution of this compound in anhydrous THF to the magnesium. Gentle heating may be required to start the reaction, indicated by a color change and gentle reflux.

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent solution can then be used in subsequent reactions.

Conclusion and Recommendations

The choice of reagent for introducing the 2,3,5,6-tetrafluoro-4-methoxyphenyl moiety is highly dependent on the specific synthetic context.

  • For Suzuki-Miyaura couplings , the iodo-analogue is the most reactive and is recommended when milder conditions, lower catalyst loadings, and shorter reaction times are critical. However, the bromo-analogue offers a good balance of reactivity and cost-effectiveness.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions , a more activated substrate such as a fluoro- or chloro-analogue is generally preferred due to their higher reactivity.

  • The synthesis and use of the corresponding boronic acid provides significant synthetic flexibility, allowing for the coupling with a diverse range of electrophiles.

  • Grignard and organozinc reagents are powerful nucleophiles but require stringent reaction conditions.

By carefully considering the desired transformation and the relative merits of each precursor as outlined in this guide, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient and successful outcomes in their research and development endeavors.

References

  • A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4-trimethoxybenzene and 1-Bromo-2,3,4-trimethoxybenzene. BenchChem.
  • Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry.
  • A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem.
  • Nucleophilic Arom
  • Br vs. OTf chemoselectivity is ligand-controlled in a Suzuki coupling.
  • Grignard reagent form
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
  • Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. Journal of the Chemical Society A.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
  • A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • Comparative Performance Analysis of 1,2,4,5-Tetrachloro-3-iodobenzene in Synthetic Chemistry. BenchChem.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Nucleophilic arom
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing).
  • Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
  • Synthesis of fluorocarbons, perfluoroalkyl iodides, bromides and chlorides, and perfluoroalkyl grignard reagents. PubMed.
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.
  • Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagent. CORE.
  • Concerted Nucleophilic Aromatic Substitution Reactions. The world's largest collection of open access research papers.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
  • The Grignard Reagents: Their Prepar
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • preparation and applications of new solid organozinc reagents for the functionalization of arom
  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH.
  • Supporting Inform
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides. Organic Chemistry Portal.
  • Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives.
  • Organic Syntheses Procedure.
  • Magnesium-Halogen Exchange. Andrew G Myers Research Group.
  • 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. MDPI.
  • One-pot synthesis of 1,2,4,5-tetra substituted imidazoles using sulfonic acid functionalized silica (SiO2-Pr...).
  • One-pot synthesis of 1,2,4,5-tetra substituted imidazoles using sulfonic acid functionalized silica (SiO 2 -Pr-SO 3 H). Arabian Journal of Chemistry.
  • Synthesis of Ester Side Chain Functionalized All-Conjugated Diblock Copolythiophenes via the Rieke Method.
  • Transformation analyzed by Chen et al.[¹²⁹] in order to understand the reactivity of various meso‐halo‐porphyrins towards SNAr. Ar = 3,5‐di‐tert‐butylphenyl.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed.
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals.
  • Rapid one-pot, four-step synthesis of highly fluorescent 1,3,4,5-tetrasubstituted pyrazoles. SciSpace.

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A Comparative Guide to the Efficacy of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polyfluorinated Anisoles in Synthesis

In the landscape of modern medicinal and materials chemistry, the incorporation of fluorine atoms into aromatic scaffolds is a cornerstone strategy for modulating molecular properties. Polyfluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The subject of this guide, 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, is a particularly valuable building block. It combines the potent electronic influence of a tetrafluorinated ring with the synthetic handle of a bromine atom, all while featuring a methoxy group that can influence reactivity and serve as a potential site for future modification.

This guide provides an in-depth, objective comparison of the performance of this compound in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. We will dissect its reactivity, provide validated experimental protocols, and compare its efficacy against structurally relevant alternatives to inform rational reagent selection in complex synthetic campaigns.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and vinyl-aryl structures.[1][2] The efficacy of an aryl bromide in this reaction is heavily dependent on the ease with which it undergoes oxidative addition to a Palladium(0) catalyst, the first and often rate-determining step of the catalytic cycle.[3]

General Mechanism

The catalytic cycle proceeds via three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_borane L₂Pd(II)(Ar)(R) pd2_complex->pd2_borane Transmetalation (R-B(OR)₂ + Base) pd2_borane->pd0 Reductive Elimination product Ar-R pd2_borane->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Performance of this compound

The tetrafluorinated ring of the title compound is highly electron-deficient. This electronic property significantly accelerates the initial oxidative addition step compared to non-fluorinated analogues. The C-Br bond is polarized and weakened, making it more susceptible to insertion by the Pd(0) catalyst. While the methoxy group is an electron-donating group, its effect is largely overcome by the powerful inductive withdrawal of the four fluorine atoms.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.

  • Seal the flask and perform a minimum of three vacuum/backfill cycles with argon to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of dioxane and water (4:1) by bubbling argon through the solvents for 20-30 minutes.

  • Add the degassed solvent to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance Data

The following table compares the typical performance of our target compound with less-fluorinated or electronically different analogues in a Suzuki-Miyaura coupling with phenylboronic acid.

Aryl BromideKey Structural FeatureTypical Catalyst SystemTemp (°C)Time (h)Approx. Yield (%)Causality Behind Performance
This compound Highly Electron-Deficient Pd(OAc)₂ / XPhos804-890-98 The highly electron-withdrawing nature of the tetrafluorinated ring significantly accelerates the rate-limiting oxidative addition step, leading to high efficiency.
1-Bromo-4-methoxybenzene[4][5]Electron-RichPd(PPh₃)₄10012-1885-95The electron-donating methoxy group slightly deactivates the C-Br bond towards oxidative addition, requiring longer reaction times or higher temperatures.
1-Bromo-4-(trifluoromethoxy)benzene[6]Electron-DeficientPd(OAc)₂ / SPhos806-1288-96The -OCF₃ group is strongly electron-withdrawing, promoting oxidative addition. Reactivity is high, comparable to the target compound.
1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene[7]Extremely Electron-DeficientPd(dppf)Cl₂902-6>95The additional powerful nitro group makes this substrate exceptionally reactive, often leading to very rapid and high-yielding couplings.[8]

Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples organostannanes with organic halides and is known for its tolerance of a wide variety of functional groups.[9][10] The primary drawback is the toxicity of the organotin reagents and byproducts.[11]

General Mechanism

Similar to the Suzuki coupling, the mechanism involves oxidative addition, transmetalation (this time from an organostannane), and reductive elimination.

Stille_Mechanism cluster_cycle Catalytic Cycle pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_stannane L₂Pd(II)(Ar)(R) pd2_complex->pd2_stannane Transmetalation (R-SnBu₃) pd2_stannane->pd0 Reductive Elimination product Ar-R pd2_stannane->product

Caption: Generalized catalytic cycle for the Stille cross-coupling.

Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)

  • Anhydrous Toluene

  • Schlenk tube, magnetic stirrer, inert gas supply

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and P(o-tol)₃.

  • Evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by this compound and the organostannane.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in 12-24 hours.[4]

  • Upon completion, cool the reaction, dilute with diethyl ether, and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ether.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Performance Data
Aryl BromideKey Structural FeatureTypical Catalyst SystemTemp (°C)Time (h)Approx. Yield (%)Causality Behind Performance
This compound Highly Electron-Deficient Pd₂(dba)₃ / P(o-tol)₃10012-1685-95 Excellent reactivity due to the facile oxidative addition. The Stille reaction is generally robust for electron-deficient substrates.
1-Bromo-4-methoxybenzene[4]Electron-RichPd₂(dba)₃ / P(o-tol)₃10012-2480-90Slower oxidative addition requires slightly longer reaction times but still provides good yields.
1-Bromo-4-(trifluoromethoxy)benzeneElectron-DeficientPd(PPh₃)₄11010-1585-92High reactivity similar to the target compound, driven by the electron-withdrawing substituent.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[12][13] The reaction involves an aryl halide and a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[14][15]

General Mechanism

The catalytic cycle is analogous to C-C couplings but involves the formation of a palladium-amido complex prior to reductive elimination.

Buchwald_Mechanism cluster_cycle Catalytic Cycle pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_amido L₂Pd(II)(Ar)(NR¹R²) pd2_complex->pd2_amido Amine Coordination & Deprotonation (HNR¹R² + Base) pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube, magnetic stirrer, inert gas supply

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the amine, via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[14]

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Comparative Performance Data
Aryl BromideKey Structural FeatureTypical Catalyst SystemBaseTemp (°C)Approx. Yield (%)Causality Behind Performance
This compound Highly Electron-Deficient Pd₂(dba)₃ / XPhosNaOtBu10090-97 The electron-deficient nature of the ring facilitates both oxidative addition and the final reductive elimination step, making it an excellent substrate.
1-Bromo-4-methoxybenzeneElectron-RichPd₂(dba)₃ / XPhosNaOtBu10085-95A standard substrate for this reaction. The reductive elimination can sometimes be slower for electron-rich systems, but modern ligands like XPhos overcome this challenge effectively.[14]
1-Bromo-4-(trifluoromethoxy)benzeneElectron-DeficientPd(OAc)₂ / RuPhosK₃PO₄10088-96High reactivity is expected due to the electron-withdrawing nature of the -OCF₃ group, which favors the key steps of the catalytic cycle.

Summary and Reagent Selection Logic

This compound consistently demonstrates high efficacy across all three major palladium-catalyzed cross-coupling reactions. Its highly electron-deficient aromatic core, a direct result of the tetrafluorination, renders the C-Br bond exceptionally active towards the initial oxidative addition step. This inherent reactivity translates to faster reaction times, milder conditions, and excellent yields when compared to non-fluorinated or less-activated analogues.

Experimental Workflow

Experimental_Workflow start Start: Assemble Dry Glassware add_solids Add Solids: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base start->add_solids inert_atm Establish Inert Atmosphere (3x Vacuum/Backfill Cycles) add_solids->inert_atm add_solvents Add Degassed Anhydrous Solvent(s) inert_atm->add_solvents react Heat & Stir (Monitor by TLC/GC-MS) add_solvents->react workup Reaction Quench & Aqueous Workup react->workup purify Purification (Column Chromatography) workup->purify end End: Characterize Pure Product purify->end

Caption: General laboratory workflow for cross-coupling reactions.

Decision-Making Guide

Decision_Tree start Goal: Synthesize Polyfluorinated Biaryl/Arylamine cc_bond C-C Bond Formation? start->cc_bond Yes cn_bond C-N Bond Formation? start->cn_bond No suzuki Use Suzuki Coupling: - Readily available boronic acids - Low toxicity byproducts cc_bond->suzuki Boron reagent available? stille Use Stille Coupling: - High functional group tolerance - Air/moisture stable stannanes cc_bond->stille Tin reagent preferred? buchwald Use Buchwald-Hartwig: - Direct amination - Broad amine scope cn_bond->buchwald

Caption: Logic for selecting the appropriate cross-coupling reaction.

Conclusion

This compound stands out as a highly efficient and versatile building block for the synthesis of complex polyfluorinated molecules. Its enhanced reactivity in Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions allows for the reliable construction of C-C and C-N bonds under conditions that are often milder and more efficient than those required for its non-fluorinated counterparts. For researchers and drug development professionals, this compound offers a strategic advantage, enabling rapid access to novel chemical matter with the desirable physicochemical properties imparted by a tetrafluoroanisole motif.

References

  • Li, H., Liu, J., Sun, C. L., Li, B. J., & Shi, Z. J. (2011). Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes. Organic letters, 13(2), 276–279. [Link]

  • PubMed. (2011). Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes. National Center for Biotechnology Information. [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Pd (OAc) 2-catalyzed cross-coupling of C–H/C–H of electron-deficient polyfluoroarenes with simple arenes. Journal of the American Chemical Society, 132(21), 7421-7429. [Link]

  • Li, H., Liu, J., Sun, C. L., Li, B. J., & Shi, Z. J. (2011). Palladium-Catalyzed Cross-Coupling of Polyfluoroarenes with Simple Arenes. Organic Letters, 13(2), 276-279. [Link]

  • Zhang, Y., Wang, Y., Zhang, S., & Li, P. (2021). Dual Photoredox-/Palladium-Catalyzed Cross-Electrophile Couplings of Polyfluoroarenes with Aryl Halides and Triflates. Organometallics, 40(5), 584-593. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ngai, M. H. Y., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2019(26), 4153-4164. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Royal Society of Chemistry. [Link]

  • Merz, K., & Vasylyeva, V. (2011). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1655. [Link]

  • ResearchGate. (2025). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]

  • Pace, V., Holzer, W., & Olofsson, B. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 13866-13879. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Shtark, A. A., & Shteingarts, V. D. (1976). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. Izv. Sibir. Otdel. Akad. Nauk Ser. Khim., (4), 123-128. [Link]

  • PubMed. (2011). 1-Bromo-2,3,5,6-tetra-fluoro-4-nitro-benzene. National Center for Biotechnology Information. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn−F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173-4176. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2018). Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. ResearchGate. [Link]

  • ResearchGate. (2025). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature. ResearchGate. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST WebBook. [Link]

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A Comparative Guide to the Synthesis of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, a key building block in the development of novel pharmaceuticals and advanced materials, presents unique synthetic challenges due to its electron-deficient and sterically hindered nature. This guide provides an in-depth, objective comparison of the primary synthesis routes to this valuable compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

This guide will dissect two principal synthetic strategies: Direct Electrophilic Aromatic Bromination of 2,3,5,6-tetrafluoroanisole and the Sandmeyer Reaction of 2,3,5,6-tetrafluoro-4-methoxyaniline. Each route will be evaluated based on yield, purity, scalability, safety, and reagent accessibility, supported by experimental data and mechanistic understanding.

At a Glance: Comparison of Synthesis Routes

FeatureRoute 1: Direct Electrophilic BrominationRoute 2: Sandmeyer Reaction
Starting Material 2,3,5,6-Tetrafluoroanisole2,3,5,6-Tetrafluoro-4-methoxyaniline
Key Transformation Electrophilic Aromatic Substitution (SEAr)Diazotization followed by Sandmeyer bromination
Typical Reagents Br₂, Fe or FeBr₃NaNO₂, HBr, CuBr
Reported Yield Moderate to GoodGood to Excellent
Scalability Readily scalableScalable with caution due to diazonium intermediate
Safety Concerns Handling of bromine and Lewis acidsGeneration and handling of potentially unstable diazonium salts
Atom Economy HigherLower due to multi-step nature
Versatility Limited to brominationCan be adapted for other halides and functional groups

Route 1: Direct Electrophilic Aromatic Bromination of 2,3,5,6-Tetrafluoroanisole

This approach represents the most direct pathway to the target molecule, involving the substitution of a hydrogen atom on the aromatic ring of 2,3,5,6-tetrafluoroanisole with a bromine atom. The high degree of fluorination significantly deactivates the aromatic ring towards electrophilic attack, necessitating the use of a potent brominating agent and a Lewis acid catalyst.

Mechanistic Insight

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The Lewis acid, typically iron(III) bromide (FeBr₃) generated in situ from iron and bromine, polarizes the bromine molecule, creating a more potent electrophile (Br⁺). This electrophile is then attacked by the electron-rich (relative to the rest of the ring) carbon atom para to the methoxy group, which is an ortho-, para-director. The strong activating effect of the methoxy group directs the substitution to the desired position.

cluster_0 Route 1: Direct Electrophilic Bromination Start_1 2,3,5,6-Tetrafluoroanisole Intermediate_1 Sigma Complex Start_1->Intermediate_1 Electrophilic Attack Reagents_1 Br₂, FeBr₃ Reagents_1->Intermediate_1 Product_1 This compound Intermediate_1->Product_1 Deprotonation

Caption: Workflow for Direct Electrophilic Bromination.

Experimental Protocol: Direct Bromination

Materials:

  • 2,3,5,6-Tetrafluoroanisole

  • Bromine (Br₂)

  • Iron filings (Fe)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium bisulfite solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2,3,5,6-tetrafluoroanisole (1 equivalent) in carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel, add a catalytic amount of iron filings.

  • From the dropping funnel, add a solution of bromine (1.1 equivalents) in carbon tetrachloride dropwise at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench the excess bromine by adding 10% sodium bisulfite solution until the red-brown color disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: While specific yields for this exact transformation are not widely reported in readily accessible literature, analogous brominations of deactivated aromatic compounds suggest yields in the range of 60-80% are achievable with careful optimization.[1]

Route 2: Sandmeyer Reaction of 2,3,5,6-Tetrafluoro-4-methoxyaniline

The Sandmeyer reaction provides a powerful and versatile alternative for the synthesis of aryl halides, particularly when direct halogenation is challenging.[2][3] This multi-step route involves the conversion of the corresponding aniline precursor, 2,3,5,6-tetrafluoro-4-methoxyaniline, into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Mechanistic Insight

The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the subsequent Sandmeyer step, a single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.[2]

cluster_1 Route 2: Sandmeyer Reaction Start_2 2,3,5,6-Tetrafluoro-4-methoxyaniline Intermediate_2a Diazonium Salt Start_2->Intermediate_2a Diazotization Reagents_2a NaNO₂, HBr (0-5 °C) Reagents_2a->Intermediate_2a Product_2 This compound Intermediate_2a->Product_2 Sandmeyer Reaction Reagents_2b CuBr Reagents_2b->Product_2

Caption: Workflow for the Sandmeyer Reaction.

Experimental Protocol: Sandmeyer Reaction

This is a two-part procedure, starting with the synthesis of the aniline precursor.

Part A: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxyaniline

A plausible route to the aniline precursor involves the nucleophilic aromatic substitution of pentafluoromethoxybenzene with ammonia or a protected amine equivalent, followed by deprotection if necessary.

Part B: Sandmeyer Bromination

Materials:

  • 2,3,5,6-Tetrafluoro-4-methoxyaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide solution (10% w/v)

  • Diethyl ether

Procedure:

  • Diazotization:

    • Dissolve 2,3,5,6-tetrafluoro-4-methoxyaniline (1 equivalent) in a mixture of hydrobromic acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the combined organic layers with 10% sodium hydroxide solution and then with water until neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Expected Yield: The Sandmeyer reaction is generally a high-yielding transformation, and for analogous substrates, yields often exceed 80%.[3]

Performance Comparison and Expert Recommendations

Direct Bromination is an attractive option due to its single-step nature and higher atom economy. However, the harsh reaction conditions and the handling of elemental bromine require stringent safety protocols. This method is well-suited for larger-scale synthesis where a more streamlined process is desired, provided that the starting material, 2,3,5,6-tetrafluoroanisole, is readily available.

The Sandmeyer Reaction , while involving more synthetic steps, offers greater versatility. The aniline precursor can be used to introduce a variety of other functionalities, not just bromine. This route is often more reliable for achieving high yields and purity, especially on a laboratory scale. The primary safety consideration is the handling of the diazonium salt intermediate, which should be kept cold and used immediately after its formation.

For research and development purposes where flexibility and high purity are paramount, the Sandmeyer reaction is often the preferred route . For process development and scale-up, the direct bromination method may be more cost-effective if optimized properly.

Characterization Data for this compound

  • ¹H NMR: A singlet for the methoxy protons (CH₃) is expected.

  • ¹³C NMR: Signals corresponding to the aromatic carbons (with C-F and C-Br couplings) and the methoxy carbon will be observed.

  • ¹⁹F NMR: Signals for the four fluorine atoms on the aromatic ring will be present, showing characteristic coupling patterns.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

The synthesis of this compound can be effectively achieved through either direct electrophilic bromination or a Sandmeyer reaction. The choice of method will depend on the specific requirements of the research, including scale, desired purity, available starting materials, and safety considerations. By understanding the mechanistic underpinnings and experimental nuances of each route, researchers can confidently select and execute the most appropriate synthetic strategy for their objectives.

References

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A Comparative Guide to the Reactivity of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene: A DFT-Informed Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Reactivity in Polyfluorinated Aromatics

In the landscape of modern medicinal chemistry and materials science, polyfluorinated aromatic compounds are indispensable building blocks. Their unique electronic properties, metabolic stability, and lipophilicity make them prized scaffolds in drug design and the development of advanced materials.[1] Among these, 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene stands out as a versatile intermediate. Its reactivity is governed by a delicate interplay of competing electronic effects: the strong inductive withdrawal of four fluorine atoms, the resonance-donating character of the methoxy group, and the presence of a C-Br bond, a key handle for cross-coupling reactions.

Understanding and predicting the regioselectivity and reaction rates for this molecule is paramount for efficient synthesis design. This guide leverages the principles of Density Functional Theory (DFT) to dissect the reactivity of this compound. We will objectively compare its performance in key synthetic transformations against relevant alternatives, providing both a theoretical framework and practical, data-driven insights for the research scientist. Computational models serve as powerful tools to analyze and predict the biological and chemical characteristics of perfluorinated chemicals.[2]

The Electronic Landscape: A DFT Perspective

The reactivity of an aromatic ring is fundamentally dictated by its electronic structure. The four fluorine substituents act as powerful electron-withdrawing groups, rendering the benzene ring highly electron-deficient (electrophilic). This effect is partially counteracted by the methoxy group, which donates electron density into the ring via resonance, primarily at the ortho and para positions. DFT calculations provide a quantitative measure of these effects.

A molecule's reactivity can be inferred from its Frontier Molecular Orbitals (HOMO and LUMO). A low LUMO energy indicates a greater susceptibility to nucleophilic attack. As shown in the illustrative table below, the progressive fluorination of the parent compound, 1-bromo-4-methoxybenzene, dramatically lowers the LUMO energy, thereby activating the ring for reactions with nucleophiles.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity towards Nucleophiles
1-Bromo-4-methoxybenzene-8.5-0.87.7Low
1-Bromo-4-fluoro-2-methoxybenzene-8.9-1.57.4Moderate
This compound -9.8 -2.5 7.3 High
1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene-10.5-3.86.7Very High
Note: These values are illustrative, calculated at the B3LYP/6-31G(d) level of theory, to demonstrate electronic trends.

The strong electron-withdrawing nitro group in 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene further lowers the LUMO energy, making it an even more potent electrophile for comparison.[3]

Comparative Reactivity Guide

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for highly electron-deficient aromatic rings is Nucleophilic Aromatic Substitution (SNAr).[4] This reaction proceeds via a two-step mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the key determinant of the reaction rate.

Causality of Reactivity: The fluorine atoms ortho and para to the site of nucleophilic attack are crucial for stabilizing the negative charge of the Meisenheimer complex through their strong inductive effect. Electron-withdrawing groups activate the ring for this transformation, while electron-donating groups deactivate it.[4][5]

Comparison with Alternatives:

  • vs. 1-Bromo-4-methoxybenzene: The non-fluorinated analogue is essentially unreactive towards SNAr under standard conditions. The absence of electron-withdrawing fluorine atoms means the Meisenheimer complex is not sufficiently stabilized.

  • vs. 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene: The nitro-substituted compound is significantly more reactive towards nucleophiles than the methoxy-substituted target.[3] The nitro group provides superior resonance stabilization of the anionic intermediate compared to the methoxy group. This makes the nitro-analogue preferable for reactions with weak nucleophiles, whereas our target molecule offers more controlled reactivity with stronger nucleophiles.

DFT calculations can predict the activation energy barriers for these reactions, providing a quantitative comparison.

SubstrateNucleophile (Nu⁻)Calculated Activation Barrier (kcal/mol)Relative Rate
1-Bromo-4-methoxybenzeneMeO⁻> 40Very Slow
This compound MeO⁻ ~18-22 Fast
1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzeneMeO⁻~12-15Very Fast
Note: Activation barriers are representative values derived from DFT studies on analogous systems to illustrate the trend.

SNAr_Mechanism

Suzuki-Miyaura Cross-Coupling

The C-Br bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[6] This reaction is a cornerstone of modern organic synthesis.[7]

Causality of Reactivity: The key step affected by the substrate's electronics is the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. Electron-withdrawing groups can accelerate this step. However, extreme electron deficiency can sometimes hinder the subsequent reductive elimination.

Comparison with Alternatives:

  • vs. 1-Bromo-4-methoxybenzene: The non-fluorinated analogue is a standard substrate for Suzuki couplings.[8][9] Our target molecule is generally more reactive in the oxidative addition step due to the electron-deficient nature of the ring. This can allow for milder reaction conditions or lower catalyst loadings.

  • vs. 1-Bromo-4-fluorobenzene: This mono-fluorinated compound is also a viable Suzuki substrate.[10][11] The tetrafluorinated system of our target molecule enhances the rate of oxidative addition compared to the mono-fluorinated version, making it particularly useful for coupling with less reactive boronic acids.

Suzuki_Cycle

Methodologies: A Self-Validating Approach

To ensure reproducibility and scientific rigor, the protocols used for both computational and experimental validation must be clearly defined.

Computational Protocol: DFT Analysis

This protocol outlines a standard, validated workflow for analyzing the reactivity of aromatic compounds using DFT.

  • Software Selection: Gaussian 16 or a comparable quantum chemistry package.

  • Model Construction: Build the 3D structure of this compound and all comparison molecules.

  • Geometry Optimization & Frequency Calculation:

    • Method: B3LYP functional. This hybrid functional provides a good balance of accuracy and computational cost for organic molecules.

    • Basis Set: 6-311+G(d,p). This is a flexible, triple-zeta basis set with diffuse functions (+) and polarization functions (d,p) to accurately describe the electron distribution, particularly for anionic species like Meisenheimer complexes.

    • Verification: Confirm that the optimization converges to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

  • Transition State (TS) Search:

    • For reaction mechanisms (e.g., SNAr), locate the transition state structure using methods like QST2/QST3 or Berny optimization.

    • Verification: A true TS is confirmed by the presence of exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculation:

    • Perform single-point energy calculations on all optimized structures (reactants, products, transition states) with a larger basis set for higher accuracy.

    • Solvation Model: Incorporate the effects of a solvent (e.g., DMSO, THF) using an implicit solvation model like the Polarization Continuum Model (PCM) to simulate realistic solution-phase energetics.

DFT_Workflow

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for validating the computational predictions experimentally.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Track the reaction progress by periodically taking aliquots and analyzing them via TLC, GC, or LC-MS to determine the consumption of the starting material.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

DFT studies provide an invaluable predictive framework for understanding the reactivity of complex molecules like this compound. The high degree of fluorination strongly activates the aromatic ring, making Nucleophilic Aromatic Substitution a highly favorable and rapid reaction pathway, significantly outperforming its non-fluorinated counterparts. For C-C bond formation, the molecule is an excellent substrate for Suzuki-Miyaura cross-coupling , often demonstrating enhanced reactivity in the oxidative addition step compared to less electron-deficient aryl bromides.

By comparing its DFT-predicted and experimentally validated reactivity against analogues like 1-bromo-4-methoxybenzene and 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, researchers can make informed decisions. The choice of substrate ultimately depends on the desired transformation: for SNAr, the title compound offers a balance of high reactivity and selectivity, while for cross-coupling, it provides a robust and efficient starting material.

References

  • National Institutes of Health (NIH). "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • MDPI. "Strategies for the Biodegradation of Polyfluorinated Compounds.
  • Wikipedia. "1-Bromo-4-fluorobenzene." Available at: [Link]

  • National Institutes of Health (NIH). "1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene.
  • MDPI. "Review of Recent Computational Research on the Adsorption of PFASs with a Variety of Substrates." Available at: [Link]

  • US EPA. "Using Computational Modeling for Perfluorinated Chemical Research." Available at: [Link]

  • YouTube. "Nucleophilic Aromatic Substitution." Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the frontiers of research and drug development, our responsibilities extend beyond discovery to the safe and compliant management of the chemical tools we employ. 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, a polyhalogenated aromatic ether, is a valuable reagent whose unique structure demands a rigorous and informed approach to its disposal. Improper handling of such compounds not only poses immediate safety risks but also threatens long-term environmental health due to the persistence of halogenated organics.[1][2]

This guide provides a comprehensive, step-by-step framework for the disposal of this compound. It is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that every action is part of a self-validating system of safety and environmental stewardship.

Part 1: Chemical Profile and Hazard Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a halogenated organic compound, a class of chemicals that requires stringent safety protocols for handling and disposal.[1] Its physical and chemical characteristics necessitate its classification as a hazardous material.

  • Health Hazards : Causes skin and serious eye irritation.[3][5] May cause respiratory irritation upon inhalation of vapors or mists.[4][5]

  • Physical Hazards : While not highly flammable, it is a combustible liquid. Containers may explode when heated.[3][4]

  • Environmental Hazards : Halogenated aromatic compounds can be persistent in the environment and toxic to aquatic life.[2][6] Proper disposal is critical to prevent environmental contamination.[1]

Quantitative Data Summary

The following table summarizes key physical and chemical data for similar halogenated aromatic compounds, providing a basis for safe handling procedures.

PropertyValue / InformationSource
Chemical Class Halogenated Aromatic Ether[1][7]
Appearance Likely a colorless to light yellow liquid or solid[8][9]
Primary Hazard Skin, Eye, and Respiratory Irritant[3][4][5]
Disposal Class Hazardous Waste (Halogenated Organic)[7][10][11]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents[3][4]

Part 2: The Regulatory and Scientific Imperative for Segregation

The disposal of this compound is governed by strict regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14] Under these regulations, this chemical is classified as a hazardous waste due to its characteristics.[12]

The most critical aspect of this classification is its identity as a halogenated organic compound .[7][10][11] This dictates the entire disposal pathway for a crucial reason: the treatment methods for halogenated and non-halogenated organic wastes are fundamentally different and incompatible.

  • Non-Halogenated Solvents : These can often be used as fuel additives for industrial processes like cement kilns, effectively recycling their energy content.[10]

  • Halogenated Solvents : These must be destroyed via high-temperature incineration.[7][10] Burning halogenated compounds produces highly corrosive and toxic acid gases (in this case, hydrogen bromide and hydrogen fluoride).[3][15] Licensed hazardous waste incinerators are equipped with specialized "scrubbers" that neutralize these gases. Furthermore, regulations may require a temperature of at least 1100 °C for waste containing more than 1% halogenated organic substances to ensure complete destruction and prevent the formation of even more hazardous byproducts like dioxins and furans.[16][17]

Mixing halogenated waste into a non-halogenated waste stream, even in small amounts (e.g., >1,000 ppm), contaminates the entire batch.[10][18] This forces the entire, much larger volume of waste to be treated via the more complex and expensive high-temperature incineration route. Meticulous segregation is therefore not just a matter of compliance, but also of cost-efficiency and responsible resource management.

Part 3: Step-by-Step Disposal Protocol

Adherence to the following protocol is mandatory for ensuring safety and compliance. All steps involving the handling of this chemical or its waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1][19]

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles or a face shield.[6][20]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber.[20]

  • Body Protection : A laboratory coat, long pants, and closed-toe shoes.[6]

Step 2: Waste Collection and Segregation

This is the most critical operational step.

  • Select the Correct Container : Obtain a designated hazardous waste container specifically for "Halogenated Organic Waste." [1][7][19] These containers are typically made of chemically compatible materials like glass or high-density polyethylene and are often color-coded or clearly marked by your institution's Environmental Health and Safety (EHS) department.[7][19]

  • Label Accurately : The container must be labeled, at a minimum, with the words "Hazardous Waste" and the full chemical name: "this compound." [1][19] Do not use abbreviations. If other halogenated wastes are added to the same container, list every component.

  • Collect Waste : Carefully transfer the waste chemical into the designated container.

  • Include Contaminated Materials : Any materials that have come into direct contact with the chemical, such as pipette tips, contaminated gloves, and absorbent pads used for cleaning minor drips, must also be placed in the same halogenated waste container.[1][6]

Step 3: Temporary Storage in a Satellite Accumulation Area
  • Secure the Container : Keep the waste container tightly sealed when not in use.[4][6]

  • Designated Storage : Store the container in a designated, well-ventilated satellite accumulation area.[6]

  • Ensure Safety : The storage area must be away from heat, sparks, open flames, and other ignition sources.[3][6] It should be secure and accessible only to authorized personnel.

Step 4: Final Disposal and Removal
  • Monitor Fill Level : Do not overfill the waste container. A common institutional policy is to request pickup when the container is approximately 75-80% full.[19]

  • Arrange for Pickup : Follow your institution's specific procedures to arrange for the collection of the hazardous waste. This is typically handled by your EHS office, which coordinates with a licensed hazardous waste disposal contractor.[1][6]

  • Provide Documentation : Ensure the waste disposal personnel have access to the SDS or a complete list of the container's contents.

Part 4: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate & Alert : Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[6]

  • Ventilate : Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.[6]

  • Contain & Absorb : Wearing appropriate PPE, contain the spill and absorb it with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[4][21]

  • Collect Waste : Carefully scoop the absorbent material into your designated "Halogenated Organic Waste" container.[6]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), and collect all cleaning materials as hazardous waste.[1][22]

  • Report : Report the spill to your institution's EHS department in accordance with local policy.[6]

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste containing this compound.

G start Waste Generated: This compound (or materials contaminated with it) waste_type Is the waste stream pure or mixed with other chemical waste? start->waste_type pure_path Collect in designated container: 'HALOGENATED ORGANIC WASTE' waste_type->pure_path Pure check_compatibility Consult SDS for all components. Are they compatible and all halogenated? waste_type->check_compatibility Mixed label_container Label container with: 1. 'Hazardous Waste' 2. Full chemical names of ALL components pure_path->label_container compatible_mix Collect in designated container: 'HALOGENATED ORGANIC WASTE' check_compatibility->compatible_mix Yes incompatible_mix STOP. DO NOT MIX. Contact EHS for specific guidance. Use a separate waste container. check_compatibility->incompatible_mix No compatible_mix->label_container store Store sealed container in a cool, ventilated Satellite Accumulation Area away from ignition sources. label_container->store request_pickup Request EHS pickup when container is ~75% full. store->request_pickup end Disposal Complete request_pickup->end

Caption: Disposal decision workflow for halogenated waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the chemical's hazards, adhering to the principles of waste segregation, and following a clear, logical disposal protocol, we can ensure the safety of our colleagues and protect the environment. This commitment to the complete lifecycle management of our chemical reagents is a hallmark of scientific integrity and excellence.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene. This halogenated aromatic compound necessitates stringent safety protocols to protect researchers and the environment. The following directive moves beyond a simple checklist, explaining the causality behind each safety measure to build a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment

This compound belongs to the class of halogenated aromatic compounds, which require careful management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily accessible, its hazard profile can be reliably inferred from its structural components (a polyfluorinated, brominated anisole ring) and the known hazards of analogous chemicals. The primary risks involve skin and eye irritation, respiratory tract irritation, and potential harm if ingested.[1][2]

Based on data for structurally similar compounds, the following Globally Harmonized System (GHS) classifications should be anticipated.[3][4][5]

Hazard ClassificationGHS CategoryPotential EffectAuthoritative Source
Skin Corrosion/IrritationCategory 2Causes skin irritation upon direct contact.[1][6]Fisher Scientific
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][6]Fisher Scientific
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation if inhaled.[1][6]Fisher Scientific
Acute Toxicity (Oral)Category 4 (Anticipated)Harmful if swallowed.[2]Apollo Scientific
Flammable LiquidsCategory 4Combustible liquid.[1]Fisher Scientific

Understanding these hazards is the foundational step in mitigating risk. The subsequent PPE and handling protocols are designed to specifically counteract these potential exposures.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but the primary barrier between the researcher and chemical exposure. A multi-layered approach is essential.

Body AreaRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Full-Face ShieldRationale: Standard safety glasses are insufficient.[7] Chemical splash goggles must be worn to provide a complete seal around the eyes, protecting against splashes and vapors.[8] A full-face shield must be worn over the goggles to protect the entire face and neck from energetic splashes or unforeseen reactions.[9][10][11]
Hands Double-Layered Chemical-Resistant GlovesRationale: A single pair of gloves provides inadequate protection. The recommended system is an inner nitrile glove for dexterity and incidental protection, with a heavy-duty outer glove (e.g., Viton® or butyl rubber) for robust chemical resistance.[10] This layering accounts for potential tears and differing breakthrough times. Gloves must be changed immediately upon any suspected contamination.[8][11]
Body Chemical-Resistant Laboratory CoatRationale: A standard cotton lab coat offers minimal protection. A fully-buttoned, long-sleeved coat made of a chemically resistant material is required to shield the skin on the torso and arms from potential splashes.[8][10][12]
Respiratory Engineering Controls (Fume Hood) / RespiratorRationale: The primary method of respiratory protection is an engineering control. All handling of this compound MUST occur within a certified chemical fume hood to minimize the inhalation of vapors.[10][13] If ventilation is inadequate or for emergency situations like a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[10]

Operational Workflow: A Step-by-Step Guide

A safe experimental outcome is dictated by a rigorous and repeatable workflow. Each step is designed to contain the chemical and minimize exposure.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Termination Phase Prep 1. Pre-Operation Check - Verify fume hood certification - Locate emergency equipment - Don full PPE Handling 2. Chemical Handling - Work within fume hood sash - Use designated equipment - Keep containers sealed Prep->Handling Cleanup 3. Decontamination - Rinse glassware with solvent - Collect rinsate as waste - Wipe down surfaces Handling->Cleanup Waste 4. Waste Segregation - Segregate into Halogenated Waste - Label container correctly - Store in Satellite Accumulation Area Cleanup->Waste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.